4-Methoxyestrone
Description
Propriétés
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEXVLNGOBYUEW-BFDPJXHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904316 | |
| Record name | 4-Methoxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58562-33-7 | |
| Record name | 4-Methoxyestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58562-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyestrone-4-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058562337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXYESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX27GM9MHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Synthesis of 4-Methoxyestrone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical pathway for the synthesis of 4-Methoxyestrone, a significant metabolite of estrone. The document details the enzymatic reactions, presents quantitative kinetic data, and furnishes detailed experimental protocols for the in-vitro synthesis of the key intermediates. A visual representation of the pathway is also provided to facilitate a clear understanding of the molecular transformations.
Biochemical Pathway Overview
The synthesis of this compound from its precursor, estrone, is a two-step enzymatic process primarily occurring in tissues such as the liver, breast, and prostate.[1] This pathway is a crucial component of estrogen metabolism and detoxification.
The initial step involves the introduction of a hydroxyl group at the C4 position of the estrone molecule. This reaction is catalyzed by a member of the cytochrome P450 superfamily of enzymes. Specifically, cytochrome P450 1B1 (CYP1B1) is the principal enzyme responsible for the 4-hydroxylation of estrone, leading to the formation of 4-hydroxyestrone.[1][2]
The subsequent and final step in the synthesis of this compound is the methylation of the newly introduced hydroxyl group of 4-hydroxyestrone. This reaction is carried out by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group from its co-substrate S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of 4-hydroxyestrone.[3] This methylation process yields the final product, this compound.
Quantitative Data: Enzyme Kinetics
The efficiency of the enzymatic reactions in the this compound synthesis pathway can be described by their kinetic parameters. The following table summarizes the available Michaelis-Menten constants (Km) and catalytic constants (kcat) for the key enzymes involved.
| Enzyme | Substrate | Product | Km (µM) | kcat (min⁻¹) | kcat/Km (mM⁻¹ min⁻¹) | Source |
| Human CYP1B1 | Estradiol* | 4-Hydroxyestradiol | 0.71 | 1.39 | 1957 | [4] |
| Human COMT | 4-Hydroxyestrone | This compound | 1.5 ± 0.2 | 1.6 ± 0.04 | 1067 |
Experimental Protocols
The following are detailed protocols for the in-vitro enzymatic synthesis of 4-hydroxyestrone and this compound. These protocols are based on established methodologies and are intended to serve as a guide for researchers.
Synthesis of 4-Hydroxyestrone from Estrone using Human CYP1B1
This protocol describes the enzymatic conversion of estrone to 4-hydroxyestrone using recombinant human CYP1B1 co-expressed with NADPH-cytochrome P450 reductase.
Materials:
-
Recombinant human CYP1B1/NADPH-cytochrome P450 reductase microsomes (e.g., from baculovirus-infected insect cells)
-
Estrone
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Magnesium chloride (MgCl₂)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM MgCl₂, and the NADPH regenerating system.
-
Add estrone (dissolved in a minimal amount of ethanol or DMSO) to the reaction mixture to a final concentration of 10 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the recombinant human CYP1B1/NADPH-cytochrome P450 reductase microsomes (final concentration of 10 pmol of CYP1B1/mL).
-
Incubate the reaction mixture at 37°C for 30 minutes with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold ethyl acetate.
-
Extract the metabolites by vortexing for 1 minute, followed by centrifugation at 2000 x g for 10 minutes.
-
Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC analysis.
-
Quantify the formation of 4-hydroxyestrone by comparing the peak area to a standard curve of authentic 4-hydroxyestrone.
Synthesis of this compound from 4-Hydroxyestrone using Human COMT
This protocol outlines the enzymatic methylation of 4-hydroxyestrone to this compound using recombinant human COMT.
Materials:
-
Recombinant human COMT (soluble form, S-COMT)
-
4-Hydroxyestrone
-
S-adenosyl-L-methionine (SAM)
-
Tris-HCl buffer (50 mM, pH 7.8)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Perchloric acid
-
Ethyl acetate
-
High-performance liquid chromatography (HPLC) system with a UV or electrochemical detector
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.8), 1 mM MgCl₂, and 1 mM DTT.
-
Add 4-hydroxyestrone (dissolved in a minimal amount of ethanol or DMSO) to the reaction mixture to a final concentration of 10 µM.
-
Add SAM to a final concentration of 500 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding recombinant human COMT to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding 100 µL of 0.4 M perchloric acid.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
Inject an aliquot of the supernatant directly onto the HPLC system or after extraction with ethyl acetate for analysis.
-
Quantify the formation of this compound by comparing the peak area to a standard curve of authentic this compound.
Visualization of the Biochemical Pathway
The following diagram illustrates the two-step biochemical pathway for the synthesis of this compound from estrone.
References
4-Methoxyestrone: A Technical Guide to its Antioxidant Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methoxyestrone (4-MeOE1) is an endogenous metabolite of estrone, playing a crucial role in estrogen metabolism. While often categorized as an antioxidant, its primary protective function stems from its formation as a detoxified product of 4-hydroxyestrone (4-OHE1). The methylation of the highly reactive 4-OHE1 to the more stable 4-MeOE1 prevents the generation of carcinogenic quinone species that can induce oxidative stress and DNA damage. This technical guide provides an in-depth analysis of the biological function of this compound as an antioxidant, detailing its metabolic pathway, its role in mitigating oxidative damage, and the relevant signaling pathways influenced by its precursor molecules. Due to a lack of direct quantitative data on the radical scavenging activity of this compound, this guide also provides detailed experimental protocols for key antioxidant assays that could be employed for its evaluation.
Introduction: The Antioxidant Role of this compound in Estrogen Metabolism
Estrogen metabolism is a complex process involving multiple enzymatic steps. One of the key pathways involves the hydroxylation of estrone (E1) to form catechol estrogens, such as 4-hydroxyestrone (4-OHE1). While these catechol estrogens can have physiological roles, 4-OHE1 is also a potent pro-oxidant. It can be oxidized to semiquinones and quinones, highly reactive molecules that can generate reactive oxygen species (ROS) and form adducts with DNA, leading to genotoxicity and potentially initiating carcinogenesis[1][2].
The antioxidant function of this compound is primarily indirect. Its synthesis, catalyzed by the enzyme Catechol-O-methyltransferase (COMT), represents a critical detoxification step. By methylating the hydroxyl group at the C4 position of estrone, COMT converts the reactive 4-OHE1 into the chemically stable 4-MeOE1[1][2]. This process effectively neutralizes the pro-oxidant potential of 4-OHE1, thereby protecting the cell from oxidative damage. Therefore, the biological "antioxidant" function of this compound is intrinsically linked to its role as a stable, detoxified metabolite.
Metabolic Pathway of this compound Formation
The formation of this compound is a key step in Phase II of estrogen metabolism. The pathway can be summarized as follows:
-
Hydroxylation: Estrone (E1) is hydroxylated at the C4 position by cytochrome P450 enzymes (primarily CYP1B1) to form 4-hydroxyestrone (4-OHE1)[1].
-
Methylation: The enzyme Catechol-O-methyltransferase (COMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of 4-OHE1, resulting in the formation of this compound (4-MeOE1).
This metabolic conversion is crucial for maintaining cellular homeostasis and preventing the accumulation of damaging estrogen metabolites.
Figure 1: Metabolic pathway leading to the formation of this compound.
Quantitative Data on Antioxidant Activity
Currently, there is a notable lack of publicly available quantitative data directly assessing the free radical scavenging activity of this compound using standard antioxidant assays. While its precursor, 4-hydroxyestrone, has been studied for its ability to inhibit lipid peroxidation, similar data for this compound is not readily found in the scientific literature. The primary focus of research has been on its role as a detoxified metabolite rather than as a direct antioxidant.
For comparative purposes, the table below is structured to present quantitative antioxidant data. Should such data for this compound become available from future research, it can be populated accordingly.
| Compound | Assay | IC50 / Trolox Equivalent | Reference |
| This compound | DPPH | Data not available | - |
| ABTS | Data not available | - | |
| ORAC | Data not available | - | |
| 4-Hydroxyestrone | Lipid Peroxidation | Data not available | - |
| Trolox (Reference) | DPPH | - | - |
| ABTS | - | - | |
| ORAC | - | - |
Experimental Protocols for Antioxidant Activity Assessment
To facilitate further research into the direct antioxidant potential of this compound, detailed protocols for three standard antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare a series of concentrations of this compound and a reference antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Figure 2: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a reference antioxidant (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each concentration of the test compound or standard.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer (pH 7.4).
-
Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in phosphate buffer.
-
Prepare a series of concentrations of this compound and a Trolox standard curve.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the test compound or Trolox standard to the wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the net AUC against the Trolox concentration to generate a standard curve.
-
Express the ORAC value of the sample as Trolox equivalents.
-
Signaling Pathways Associated with Precursors of this compound
While direct evidence for this compound's role in antioxidant signaling is lacking, its precursor, 4-hydroxyestradiol (a metabolite of 4-OHE1), has been shown to activate the Nrf2-Keap1 pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
The Nrf2-Keap1 Signaling Pathway:
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to electrophiles or oxidative stress, reactive cysteine residues on Keap1 are modified. This conformational change leads to the dissociation of Nrf2 from Keap1. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
Studies have shown that the quinone metabolite of 4-hydroxyestradiol can covalently modify Keap1, leading to Nrf2 activation and the subsequent expression of cytoprotective genes. This suggests that while this compound itself is a product of detoxification, its precursors can actively modulate cellular antioxidant defenses.
Figure 3: Activation of the Nrf2-Keap1 pathway by catechol estrogen metabolites.
Conclusion and Future Directions
This compound's primary role as an antioxidant is manifested through its formation as a stable, detoxified metabolite of the pro-oxidant 4-hydroxyestrone. This methylation process is a critical component of cellular defense against estrogen-induced oxidative stress and genotoxicity. While direct evidence of its radical scavenging activity and its interaction with antioxidant signaling pathways is currently limited, the established protective role of its formation underscores its importance in maintaining cellular health.
Future research should focus on quantifying the direct antioxidant capacity of this compound using the standardized assays outlined in this guide. Furthermore, investigating whether this compound can modulate the Nrf2-Keap1 pathway or other antioxidant signaling cascades would provide a more complete understanding of its biological functions. Such studies will be invaluable for researchers in the fields of endocrinology, oncology, and drug development, potentially opening new avenues for therapeutic interventions targeting estrogen metabolism and oxidative stress-related diseases.
References
The Gatekeeper of Estrogen Metabolism: A Technical Guide to the Role of COMT in 4-Methoxyestrone Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catechol-O-methyltransferase (COMT) is a critical phase II detoxification enzyme that plays a pivotal role in the metabolism of catechol estrogens. This technical guide provides an in-depth examination of the enzymatic conversion of 4-hydroxyestrone (4-OHE1) to 4-methoxyestrone (4-MeOE1) by COMT. The formation of 4-MeOE1 is a crucial detoxification pathway, as it neutralizes the potentially carcinogenic effects of 4-OHE1, which can be oxidized to form DNA-damaging quinones. This document will detail the biochemical mechanism of this reaction, present quantitative kinetic data, outline experimental protocols for its study, and illustrate the key metabolic pathways. Understanding the function and regulation of COMT in this compound formation is paramount for research into hormone-dependent cancers, the development of novel therapeutic interventions, and the assessment of individual susceptibility to estrogen-related pathologies.
Introduction: The Critical Role of COMT in Estrogen Detoxification
Estrogen metabolism is a complex process involving multiple enzymatic pathways. One of the key metabolic routes is the hydroxylation of parent estrogens, such as estrone (E1), to form catechol estrogens. Specifically, the formation of 4-hydroxyestrone (4-OHE1) via the action of cytochrome P450 enzymes, particularly CYP1B1, represents a significant metabolic step.[1] While 4-OHE1 itself has minimal estrogenic activity, its subsequent metabolic fate is of great interest in the context of carcinogenesis.[1]
4-OHE1 can be oxidized to form reactive 3,4-quinones, which are electrophilic species capable of forming DNA adducts and generating reactive oxygen species (ROS), thereby contributing to genomic instability and cancer initiation.[1][2][3] This has led to the classification of the 4-hydroxylation pathway as a more "problematic" route for estrogen metabolism.
This is where the role of Catechol-O-methyltransferase (COMT) becomes critical. COMT is a phase II enzyme that catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. In the context of estrogen metabolism, COMT effectively neutralizes the reactive catechol estrogens by converting them into their corresponding methoxy derivatives. The methylation of 4-OHE1 to form this compound (4-MeOE1) is a key detoxification reaction that prevents the formation of harmful quinones and facilitates the excretion of these metabolites.
Genetic polymorphisms in the COMT gene can lead to variations in enzyme activity, with some variants exhibiting significantly lower catalytic efficiency. Such variations can influence an individual's capacity to detoxify catechol estrogens and may be associated with an increased risk for developing hormone-dependent cancers, such as breast cancer. Therefore, a thorough understanding of the COMT-mediated formation of 4-MeOE1 is essential for researchers and clinicians working in the fields of oncology, endocrinology, and drug development.
Biochemical Mechanism of this compound Formation
The enzymatic reaction catalyzed by COMT is a nucleophilic substitution reaction. The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor and requires a divalent cation, typically Mg2+, as a cofactor.
The proposed mechanism for the O-methylation of 4-hydroxyestrone is as follows:
-
Binding of Substrates: Both SAM and the catechol estrogen substrate, 4-hydroxyestrone, bind to the active site of the COMT enzyme. Evidence suggests an ordered Bi-Bi mechanism where SAM binds first, followed by the catechol substrate.
-
Activation of the Hydroxyl Group: The Mg2+ ion, coordinated with amino acid residues in the active site and the catechol hydroxyl groups of 4-hydroxyestrone, facilitates the deprotonation of the 4-hydroxyl group, increasing its nucleophilicity.
-
Methyl Group Transfer: The activated 4-hydroxyl group attacks the methyl group of SAM, leading to the transfer of the methyl group and the formation of this compound.
-
Product Release: The products of the reaction, this compound and S-adenosyl-L-homocysteine (SAH), are then released from the enzyme's active site.
Interestingly, while 2-hydroxyestrogens can be methylated at either the 2- or 3-hydroxyl position, COMT exhibits a high degree of regioselectivity for the 4-hydroxyl group of 4-hydroxyestrogens, leading exclusively to the formation of 4-methoxy products.
Quantitative Analysis of COMT-Mediated Methylation
The efficiency of COMT in metabolizing different catechol estrogens has been quantified through kinetic studies. The following table summarizes the kinetic parameters for the formation of various methoxy estrogens catalyzed by recombinant human COMT.
| Substrate | Product | Km (μM) | kcat (min-1) | kcat/Km (mM-1 min-1) |
| 4-Hydroxyestrone (4-OHE1) | This compound (4-MeOE1) | 1.1 | 0.14 | 126 |
| 4-Hydroxyestradiol (4-OHE2) | 4-Methoxyestradiol (4-MeOE2) | 0.9 | 0.13 | 142 |
| 2-Hydroxyestrone (2-OHE1) | 2-Methoxyestrone (2-MeOE1) | 1.8 | 0.08 | 45 |
| 2-Hydroxyestrone (2-OHE1) | 3-Methoxy-2-hydroxyestrone | 2.1 | 0.08 | 38 |
| 2-Hydroxyestradiol (2-OHE2) | 2-Methoxyestradiol (2-MeOE2) | 1.9 | 0.12 | 63 |
| 2-Hydroxyestradiol (2-OHE2) | 3-Methoxy-2-hydroxyestradiol | 2.4 | 0.07 | 29 |
Data adapted from Dawling et al., Cancer Research, 2001.
As the data indicates, COMT displays the highest catalytic efficiency (kcat/Km) for the formation of 4-methoxy products, with the formation of 4-MeOE1 being highly efficient. Competition experiments with equimolar concentrations of all four catechol estrogens confirmed the preferential formation of 4-methoxyestrogens.
Experimental Protocols
This section provides a detailed methodology for the in vitro assessment of COMT activity and the formation of this compound, based on established protocols.
Expression and Purification of Recombinant Human COMT
-
Gene Expression: The cDNA for human COMT (both wild-type and polymorphic variants) is cloned into an expression vector, such as pET, containing a polyhistidine (His) tag for purification. The vector is then transformed into a suitable bacterial expression host, like E. coli BL21(DE3).
-
Protein Induction: Bacterial cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, followed by incubation for 3-4 hours at 30°C.
-
Cell Lysis: Bacterial cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged COMT is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) agarose column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: The recombinant COMT is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE and Western blot analysis using an anti-COMT antibody. Protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.
In Vitro COMT Enzyme Assay
-
Reaction Mixture: The standard reaction mixture (final volume of 200 µL) should contain:
-
50 mM phosphate buffer (pH 7.4)
-
1 mM MgCl2
-
1 mM dithiothreitol (DTT)
-
100 µM S-adenosyl-L-methionine (SAM)
-
10 µM 4-hydroxyestrone (substrate)
-
Purified recombinant COMT (e.g., 1-5 µg)
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 10-60 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Termination: The reaction is stopped by the addition of an equal volume of ice-cold acetonitrile or by extraction with an organic solvent like ethyl acetate.
-
Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is then transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a suitable solvent for analysis.
Quantification of this compound by Gas Chromatography/Mass Spectrometry (GC/MS)
-
Derivatization: The dried sample residue is derivatized to increase its volatility for GC analysis. A common method is to treat the sample with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), at 60°C for 30 minutes.
-
GC/MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph Conditions: A capillary column suitable for steroid analysis (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 150°C) to a final temperature (e.g., 300°C) to separate the different estrogen metabolites.
-
Mass Spectrometer Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions characteristic of the derivatized this compound are monitored for quantification.
-
-
Quantification: A standard curve is generated using known concentrations of authentic this compound standard that have been subjected to the same derivatization and analysis procedure. The concentration of this compound in the experimental samples is then determined by comparing their peak areas to the standard curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key metabolic pathways and logical relationships involved in the formation of this compound and its significance.
Conclusion
The Catechol-O-methyltransferase enzyme is a crucial determinant in the safe metabolism of estrogens. Its role in the conversion of the potentially harmful 4-hydroxyestrone to the benign this compound is a prime example of a critical detoxification pathway. The high catalytic efficiency of COMT for this reaction underscores its importance in protecting the genome from the damaging effects of estrogen-derived quinones. Variations in COMT activity, due to genetic polymorphisms, can have significant implications for an individual's risk of developing estrogen-related cancers. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of COMT in health and disease, and to explore strategies for modulating its activity for therapeutic benefit. A deeper understanding of this enzymatic gatekeeper will undoubtedly pave the way for more personalized approaches to cancer prevention and treatment.
References
4-Methoxyestrone: A Technical Overview of its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyestrone (4-MeOE1) is an endogenous estrogen metabolite that has garnered significant attention in the scientific community for its role as a biomarker in hormone-related research. As a downstream product of estrone metabolism, its formation and clearance provide valuable insights into the intricate processes of estrogen detoxification. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, metabolic pathways, and relevant experimental methodologies associated with this compound.
Chemical Structure and Identification
This compound is a steroid hormone characterized by an estrane core structure, featuring a methoxy group at the C4 position of the aromatic A ring. This seemingly minor modification from its precursor, 4-hydroxyestrone, significantly alters its biological activity.
| Identifier | Value |
| IUPAC Name | (8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one[1] |
| Molecular Formula | C₁₉H₂₄O₃[1][2] |
| Molecular Weight | 300.39 g/mol [2][3] |
| Canonical SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=C3C=CC(=C4OC)O |
| InChI Key | PUEXVLNGOBYUEW-BFDPJXHCSA-N |
| CAS Number | 58562-33-7 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While some experimental data is limited, computational predictions and data from analogous compounds provide valuable estimates.
| Property | Value | Notes |
| Melting Point | Not available | Data for the closely related 2-Methoxyestrone is also not readily available. |
| Boiling Point | Not available | As a solid, decomposition may occur at high temperatures. |
| Solubility | Low aqueous solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. |
| pKa (Phenolic Hydroxyl) | ~10.8 | Estimated based on the pKa of 2-methoxyestrone (10.81) and estrone (10.77). |
| Topological Polar Surface Area | 46.5 Ų | Computed value. |
Pharmacological Properties and Biological Significance
This compound is primarily recognized for its role in the detoxification of catechol estrogens. Unlike its precursor, 4-hydroxyestrone, which can be oxidized to reactive quinones that may cause DNA damage, this compound is considered a less harmful metabolite.
| Parameter | Description |
| Mechanism of Action | Primarily functions as a detoxified metabolite of 4-hydroxyestrone. It has very low affinity for estrogen receptors (ERα and ERβ) and is considered to have minimal estrogenic activity. |
| Receptor Binding Affinity | The relative binding affinity of this compound for both ERα and ERβ is reported to be less than 1% compared to estradiol. |
| Metabolism | Formed from 4-hydroxyestrone via methylation catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This is a key step in Phase II detoxification of estrogens. |
| Biological Role | The ratio of this compound to 4-hydroxyestrone in urine is used as a biomarker to assess COMT activity and the efficiency of estrogen methylation, which may have implications for hormone-related cancer risk. |
Metabolic Pathway
The formation of this compound is a critical step in the metabolic cascade of estrogens. This pathway primarily involves two key enzymatic steps: hydroxylation followed by methylation.
As depicted in Figure 1, estrone is first hydroxylated at the 4-position by cytochrome P450 enzymes, primarily CYP1B1, to form 4-hydroxyestrone. This catechol estrogen can then follow one of two paths: detoxification through methylation by COMT to form the stable this compound, or oxidation to form reactive quinones that can lead to DNA damage.
Experimental Protocols
The study of this compound involves various experimental techniques, from its synthesis and purification to the assessment of its biological activity.
Synthesis and Purification
Purification of this compound from biological samples or synthetic reactions is typically achieved using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is a common method for separating estrogen metabolites.
Characterization
The structural confirmation and characterization of this compound rely on standard analytical techniques:
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for both quantification and identification in complex biological matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the position of the methoxy group and the stereochemistry of the steroid core.
Biological Assays
Estrogen Receptor Binding Assay: To determine the binding affinity of this compound to estrogen receptors, a competitive binding assay is employed. This assay typically involves incubating the receptor protein with a radiolabeled or fluorescently-labeled estrogen (e.g., estradiol) and varying concentrations of the test compound (this compound). The ability of this compound to displace the labeled ligand from the receptor is measured, and from this, the inhibitory concentration (IC50) and binding affinity (Ki) can be calculated.
Cell Proliferation Assay (E-screen Assay): To assess the estrogenic or anti-estrogenic activity of this compound, a cell-based proliferation assay using an estrogen-responsive cell line, such as MCF-7 breast cancer cells, can be performed. The assay measures the effect of the compound on the rate of cell proliferation. Given its low receptor affinity, this compound is expected to have minimal to no effect on the proliferation of these cells.
Conclusion
This compound is a key metabolite in the estrogen detoxification pathway. Its chemical structure, characterized by the C4-methoxy group, renders it biologically less active than its precursor, 4-hydroxyestrone. The quantification of this compound, often in relation to its precursor, serves as a valuable tool for researchers and clinicians in assessing estrogen metabolism and its potential links to health and disease. Further research into the subtle biological roles of this and other methoxylated estrogens may unveil new insights into hormonal regulation and its impact on human health.
References
4-Methoxyestrone: A Potential Biomarker for Breast Cancer Risk
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Estrogen and its metabolites are intricately linked to the etiology of breast cancer. While the proliferative effects of parent estrogens are well-established, the specific roles of their metabolic byproducts are a subject of intensive research. This whitepaper delves into the significance of 4-methoxyestrone (4-MeOE1), a metabolite of estrone, as a potential biomarker for breast cancer risk. We will explore the underlying biochemical pathways, present quantitative data from key epidemiological studies, detail the experimental protocols for its measurement, and discuss its implications for risk assessment and therapeutic development.
Introduction: Estrogen Metabolism and Carcinogenesis
Estrogens, primarily estrone (E1) and estradiol (E2), undergo extensive metabolism, primarily in the liver, through hydroxylation at the C2, C4, or C16 positions of the steroid ring.[1][2] This process, catalyzed by cytochrome P450 (CYP) enzymes, gives rise to a series of metabolites with varying biological activities.[3] The three major metabolic pathways are:
-
2-Hydroxylation Pathway: Leads to the formation of 2-hydroxyestrone (2-OHE1) and 2-hydroxyestradiol (2-OHE2). This pathway is often considered "protective" as its products have weak estrogenic activity.[4][5]
-
4-Hydroxylation Pathway: Produces 4-hydroxyestrone (4-OHE1) and 4-hydroxyestradiol (4-OHE2). This pathway is considered potentially genotoxic due to the ability of its catechol estrogen products to be oxidized to quinones, which can form DNA adducts and induce mutations.
-
16-Hydroxylation Pathway: Results in the formation of 16α-hydroxyestrone (16α-OHE1) and estriol (E3). Metabolites of this pathway are highly estrogenic and can promote cell proliferation.
The balance between these pathways is believed to be a critical determinant of breast cancer risk. A shift towards the 4- and 16-hydroxylation pathways at the expense of the 2-hydroxylation pathway is hypothesized to increase risk.
The 4-Hydroxylation Pathway and the Role of this compound
The 4-hydroxylation pathway begins with the conversion of estrone to 4-hydroxyestrone by CYP enzymes, particularly CYP1B1. 4-hydroxyestrone is a catechol estrogen that can be further metabolized along two competing routes:
-
Oxidation to Quinones: 4-hydroxyestrone can be oxidized to form highly reactive semiquinones and quinones. These electrophilic species can react with DNA to form depurinating adducts, leading to mutations and potentially initiating carcinogenesis.
-
Methylation to this compound: The enzyme Catechol-O-methyltransferase (COMT) can detoxify 4-hydroxyestrone by methylating it to form this compound. This conversion is considered a protective mechanism as this compound is a more stable and less carcinogenic compound.
Therefore, the efficiency of COMT-mediated methylation of 4-hydroxyestrone is a crucial factor in mitigating the genotoxic potential of the 4-hydroxylation pathway. Low COMT activity, which can be influenced by genetic polymorphisms, may lead to an accumulation of carcinogenic 4-hydroxyestrone.
The 4-MeOE1/4-OHE1 Ratio as a Biomarker
The ratio of this compound to 4-hydroxyestrone (4-MeOE1/4-OHE1) in circulation or urine can serve as a biomarker of COMT activity and the efficiency of catechol estrogen detoxification. A lower ratio may indicate impaired methylation and a potential increase in breast cancer risk due to the accumulation of the more harmful 4-hydroxyestrone.
Quantitative Data from Epidemiological Studies
Several prospective and case-control studies have investigated the association between estrogen metabolites and breast cancer risk. The findings, however, have been somewhat inconsistent, highlighting the complexity of estrogen metabolism and its relationship with cancer. Below are summaries of quantitative data from key studies.
| Study (Reference) | Study Design | Population | Analyte(s) | Key Finding | Hazard/Odds Ratio (95% CI) [Highest vs. Lowest Quintile/Quartile] |
| Fuhrman et al. (2012) | Nested Case-Control | Postmenopausal Women | Serum Estrogen Metabolites | Ratio of 4-hydroxylation catechols to methylated catechols associated with increased risk. | HR = 1.34 (1.04–1.72) |
| Dallal et al. (2014) | Case-Cohort | Postmenopausal Women | Serum Estrogen Metabolites | Increased 4-hydroxylation pathway to parent estrogens ratio was inversely associated with risk. | HR = 0.61 (0.40–0.93) |
| Moore et al. (2016) | Nested Case-Control | Postmenopausal Women | Plasma Estrogen Metabolites | 2-hydroxylation pathway was strongly associated with increased risk. | RR = 3.09 (1.81–5.27) |
| Eliassen et al. (2009) | Nested Case-Control | Postmenopausal Women | Serum Estrogen Metabolites | No significant association for 2-OH estrone or 16α-OH estrone with overall risk. | RR for 2-OH estrone = 1.19 (0.80-1.79) |
| Muti et al. (2000) | Prospective Nested Case-Control | Premenopausal Women | Urinary Estrogen Metabolites | Higher 2-OHE1:16α-OHE1 ratio associated with reduced risk. | OR = 0.58 (0.25-1.34) |
Note: The conflicting findings, particularly regarding the 2- and 4-hydroxylation pathways, underscore the need for further research to clarify the roles of these metabolites in different populations and under different hormonal milieus.
Experimental Protocols
The accurate measurement of this compound and other estrogen metabolites is critical for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Measurement of this compound in Serum/Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of total (conjugated + unconjugated) this compound.
1. Sample Preparation:
- Internal Standard Spiking: To a 0.5 mL serum or plasma sample, add a known amount of a stable isotope-labeled internal standard for this compound (e.g., d3-4-methoxyestrone).
- Enzymatic Hydrolysis: To measure total this compound, the conjugated forms (glucuronides and sulfates) must be cleaved. This is achieved by incubating the sample with a β-glucuronidase/sulfatase enzyme mixture at 37°C for an extended period (e.g., 20 hours). L-ascorbic acid is often added to prevent oxidation of catechol estrogens.
- Liquid-Liquid Extraction (LLE): After hydrolysis, the estrogen metabolites are extracted from the aqueous sample matrix into an organic solvent such as methyl-tert-butyl ether (MTBE) or dichloromethane.
- Derivatization: To enhance ionization efficiency and improve sensitivity in the mass spectrometer, the extracted metabolites are often derivatized. A common derivatizing agent is dansyl chloride, which reacts with the phenolic hydroxyl group of estrogens.
2. LC-MS/MS Analysis:
- Chromatographic Separation: The derivatized extract is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase C18 column is typically used to separate this compound from other estrogen metabolites and interfering substances. A gradient elution with a mobile phase consisting of methanol and water with a modifier like formic acid is commonly employed.
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for both the native this compound and its labeled internal standard are monitored. This provides high selectivity and allows for accurate quantification.
3. Data Analysis:
- A calibration curve is generated by analyzing standards of known this compound concentrations.
- The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
Estrogen Metabolism and Detoxification Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dutchtest.com [dutchtest.com]
An In-depth Technical Guide on the Endogenous Production of 4-Methoxyestrone in Humans
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyestrone (4-MeOE1) is an endogenous metabolite of estrone, formed through a crucial detoxification pathway. This document provides a comprehensive technical overview of the biosynthesis, physiological significance, and analytical quantification of 4-MeOE1 in humans. It details the enzymatic processes involved in its formation, presents quantitative data on its levels in various physiological and pathological states, and outlines experimental protocols for its measurement. Furthermore, this guide visualizes the key metabolic and signaling pathways, offering a valuable resource for researchers in endocrinology, oncology, and pharmacology.
Introduction
Estrogen metabolism is a complex network of biochemical transformations that yield a diverse array of metabolites, each with distinct biological activities. Among these, the methoxylated estrogens have garnered significant interest due to their roles in mitigating the potentially harmful effects of their catechol estrogen precursors. This compound is a prominent methoxylated metabolite of estrone, produced endogenously in human tissues. Its formation is a key step in the detoxification of 4-hydroxyestrone (4-OHE1), a metabolite implicated in carcinogenesis due to its ability to form DNA adducts and generate reactive oxygen species.[1][2]
The ratio of 4-MeOE1 to its precursor, 4-OHE1, is increasingly recognized as a valuable biomarker for assessing methylation efficiency and, consequently, the risk for developing certain hormone-dependent cancers, such as breast cancer.[2] An understanding of the factors regulating the endogenous production of 4-MeOE1 is therefore critical for the development of novel diagnostic and therapeutic strategies. This guide provides a detailed examination of the biosynthesis of 4-MeOE1, its physiological concentrations, and the analytical methods employed for its quantification.
Biosynthesis of this compound
The endogenous production of this compound is a two-step enzymatic process that begins with the parent estrogen, estrone (E1). This metabolic pathway primarily occurs in the liver and adipose tissues.[1][2]
Step 1: 4-Hydroxylation of Estrone
The initial step involves the hydroxylation of estrone at the C4 position to form 4-hydroxyestrone (4-OHE1). This reaction is catalyzed by specific isoforms of the cytochrome P450 (CYP) superfamily of enzymes, most notably CYP1B1.
Step 2: Methylation of 4-Hydroxyestrone
The subsequent and final step is the methylation of the 4-hydroxyl group of 4-OHE1. This reaction is carried out by the enzyme Catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the catechol estrogen, yielding this compound. This methylation process is considered a detoxification step as it converts the reactive and potentially genotoxic 4-OHE1 into the more stable and less harmful 4-MeOE1.
References
A Technical Guide to the Genotoxic Potential of 4-Methoxyestrone Precursors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Estrogen metabolism is a complex process involving multiple enzymatic pathways that can lead to the formation of various metabolites with distinct biological activities. While estrogens are essential for numerous physiological functions, certain metabolic pathways can produce reactive intermediates with genotoxic potential, contributing to the initiation of carcinogenesis. This guide focuses on the genotoxic potential of precursors to 4-methoxyestrone (4-MeOE1), a metabolite generally considered to be a detoxified and less harmful product. The primary and most significant precursor is 4-hydroxyestrone (4-OHE1), a catechol estrogen metabolite. Experimental evidence strongly indicates that 4-OHE1, if not efficiently methylated to 4-MeOE1, can be oxidized to a highly reactive quinone species that damages DNA, generates reactive oxygen species (ROS), and promotes genomic instability. Understanding the mechanisms of 4-OHE1 genotoxicity and the experimental methods used for its assessment is critical for drug development and cancer research.
Estrogen Metabolism: The Formation of 4-Hydroxyestrone and this compound
The metabolism of parent estrogens, primarily estrone (E1) and estradiol (E2), occurs mainly in the liver but also in other tissues such as the breast.[1] Hydroxylation is a key step in Phase I metabolism, catalyzed by cytochrome P450 (CYP) enzymes. The C-4 hydroxylation pathway, mediated predominantly by the enzyme CYP1B1, converts estrone into 4-hydroxyestrone (4-OHE1).[1]
Once formed, 4-OHE1 faces two competing metabolic fates:
-
Detoxification via Methylation: The enzyme Catechol-O-methyltransferase (COMT) methylates 4-OHE1 to form this compound (4-MeOE1).[2] This conversion is a crucial detoxification step, as it neutralizes the reactive catechol group, rendering the molecule less likely to undergo oxidation and cause DNA damage.[2]
-
Activation via Oxidation: Alternatively, 4-OHE1 can be oxidized to form estrone-3,4-quinone (E1-3,4-Q). This quinone is a potent electrophile that can directly interact with DNA and participate in redox cycling, leading to the production of ROS.[1]
The balance between these two pathways is critical in determining the potential for estrogen-related carcinogenesis. An imbalance favoring the oxidative pathway, due to either high CYP1B1 activity or low COMT activity, can lead to an accumulation of genotoxic quinones.
Mechanisms of 4-Hydroxyestrone Genotoxicity
The genotoxicity of 4-OHE1 is not caused by the compound itself but by its oxidized metabolite, estrone-3,4-quinone. This quinone contributes to genomic damage through two primary mechanisms: the formation of DNA adducts and the generation of reactive oxygen species (ROS).
-
DNA Adduct Formation: As a potent electrophile, estrone-3,4-quinone reacts with the purine bases of DNA (adenine and guanine) to form unstable covalent adducts. These adducts are prone to cleavage from the DNA backbone, a process known as depurination, which leaves behind apurinic (AP) sites. If these AP sites are not repaired correctly by cellular machinery, they can lead to mutations (such as A→T transversions) during DNA replication, thus promoting carcinogenesis.
-
Generation of Reactive Oxygen Species (ROS): The quinone metabolite of 4-OHE1 can undergo redox cycling. It can be reduced back to 4-OHE1 (a catechol) by enzymes like quinone reductase, which in turn can be re-oxidized to a semiquinone and then back to the quinone. This futile cycle consumes oxygen and generates superoxide anions (O2•−), which can be converted to other damaging ROS like hydrogen peroxide (H2O2) and hydroxyl radicals (•OH). These ROS induce oxidative stress, causing damage to DNA (e.g., forming 8-oxo-7,8-dihydroguanine, or 8-oxodG), lipids, and proteins, further contributing to genomic instability.
Quantitative Genotoxicity Data
Experimental studies consistently show that 4-OHE1 is significantly more genotoxic than other estrogen metabolites, such as 2-hydroxyestrone (2-OHE1). The following table summarizes quantitative data from comparative analyses.
| Genotoxicity Endpoint | 2-Hydroxyestrone (2-OHE1) | 4-Hydroxyestrone (4-OHE1) | Control | Key Findings & References |
| Oxidative DNA Damage (8-OHdG/10⁵ dG) | No significant increase | 1.61 ± 0.79 | 0.68 ± 0.25 | 4-OHE1 significantly increases the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage. |
| DNA Adduct Formation | Forms minimal, stable adducts | Forms high levels of unstable, depurinating adducts | Not applicable | The quinone metabolite of 4-OHE1 readily reacts with DNA to form mutagenic apurinic sites. |
| Micronucleus Formation | No significant increase | Induces a significant increase in micronuclei | Baseline levels | The cytokinesis-block micronucleus assay shows that 4-OHE1 is a potent inducer of chromosomal damage, while 2-OHE1 is not. |
| Comet Assay (DNA Strand Breaks) | No significant increase in comet tail length | Causes a significant increase in comet tail length | Minimal comet tail length | The alkaline Comet assay reveals that 4-OHE1 induces DNA single-strand breaks, a hallmark of genotoxicity. |
Experimental Protocols for Genotoxicity Assessment
Several standardized assays are employed to evaluate the genotoxic potential of chemical compounds, including estrogen metabolites.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical compound. It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on a histidine-free medium.
Detailed Methodology:
-
Strain Preparation: Select appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions). Grow the strains overnight in a nutrient broth to reach a specific cell density.
-
Metabolic Activation (S9 Mix): Since bacteria lack the metabolic enzymes present in mammals, the test is often performed with and without the addition of a rat liver homogenate fraction (S9 mix). This simulates mammalian metabolism and can convert a pro-mutagen into its active mutagenic form.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Include positive controls (known mutagens like sodium azide or 2-anthramine) and a negative control (the solvent used to dissolve the test compound).
-
Plating: Add the mixture to a molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions, which are necessary for mutations to be expressed). Pour this mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of visible colonies (revertants) on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
References
The Metabolic Relationship of 4-Hydroxyestrone and 4-Methoxyestrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical relationship between two key estrogen metabolites: 4-hydroxyestrone (4-OHE1) and 4-methoxyestrone (4-MeOE1). It delves into their metabolic pathway, the enzymes governing their interconversion, their differing physiological effects, and their implications in carcinogenesis, particularly in hormone-dependent cancers. This document synthesizes quantitative data, detailed experimental protocols, and visual representations of the core biological processes to serve as a valuable resource for researchers in endocrinology, oncology, and pharmacology.
Introduction
Estrogen metabolism is a complex process that yields a variety of metabolites with diverse biological activities. Among these, the catechol estrogens, formed by hydroxylation of estrone (E1) and estradiol (E2), are of significant interest due to their potential roles in both normal physiology and pathology. This guide focuses on the "4-hydroxy" pathway, specifically the conversion of the potentially genotoxic 4-hydroxyestrone (4-OHE1) to the more benign this compound (4-MeOE1). Understanding this metabolic step is crucial for assessing cancer risk and developing targeted therapeutic and preventative strategies.
4-OHE1 is formed from estrone through the action of cytochrome P450 enzymes, predominantly CYP1B1, in tissues such as the breast, liver, and prostate[1]. While possessing some estrogenic activity, the primary concern with 4-OHE1 lies in its ability to be oxidized to reactive quinones. These quinones can form DNA adducts, leading to mutations and initiating carcinogenesis[2][3][4].
The detoxification of 4-OHE1 is primarily achieved through O-methylation by the enzyme Catechol-O-methyltransferase (COMT), which converts it to 4-MeOE1[5]. This methylation significantly reduces the potential for 4-OHE1 to form damaging quinone species, effectively neutralizing its genotoxic threat. Consequently, the balance between the formation of 4-OHE1 and its conversion to 4-MeOE1 is a critical determinant of estrogen-related cancer risk.
Biochemical Pathway and Enzymology
The conversion of 4-hydroxyestrone to this compound is a key step in Phase II estrogen metabolism.
-
Step 1: 4-Hydroxylation of Estrone: Estrone (E1) is hydroxylated at the 4-position by cytochrome P450 enzymes, primarily CYP1B1, to form 4-hydroxyestrone (4-OHE1). This is a Phase I metabolic reaction.
-
Step 2: O-Methylation of 4-Hydroxyestrone: 4-OHE1 is then methylated by Catechol-O-methyltransferase (COMT) to form this compound (4-MeOE1). This Phase II reaction is a crucial detoxification step.
References
- 1. 4-Hydroxyestrone | Rupa Health [rupahealth.com]
- 2. Genotoxicity of hormonal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy estrogen metabolite, causing genomic instability by attenuating the function of spindle-assembly checkpoint, can serve as a biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxic effects of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Rupa Health [rupahealth.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 4-Methoxyestrone in Hormone-Dependent Disease Models
Abstract
This compound (4-ME1) is an endogenous metabolite of estrone, formed through the methylation of the potentially carcinogenic 4-hydroxyestrone (4-OHE1) by the enzyme catechol-O-methyltransferase (COMT).[1][2][3][4] This conversion is considered a critical detoxification step, as 4-ME1 is viewed as a less harmful byproduct in estrogen metabolism.[2] Unlike its precursor, 4-ME1 is less likely to form reactive quinone species that can cause DNA damage. While its direct anti-cancer properties are not as extensively studied as its counterpart, 2-methoxyestradiol (2-ME2), this compound is believed to possess anti-proliferative properties. This technical guide provides a comprehensive overview of this compound's role in hormone-dependent disease models, focusing on its metabolic pathway, proposed mechanisms of action, and relevant experimental protocols. Due to the limited availability of direct quantitative data for this compound, data from its precursor (4-hydroxyestrone) and the closely related metabolite 4-methoxyestradiol (4-ME2) are included for comparative purposes.
Introduction
Hormone-dependent cancers, such as certain types of breast and prostate cancer, are significantly influenced by the action of estrogens and their metabolites. Estrogen metabolism is a complex process that can lead to the formation of both carcinogenic and anti-carcinogenic compounds. The hydroxylation of estrogens at the 4-position leads to the formation of 4-hydroxyestrogens (e.g., 4-hydroxyestrone), which are considered pro-carcinogenic due to their ability to generate reactive oxygen species and form DNA adducts. However, the subsequent methylation of these catechol estrogens by COMT produces methoxyestrogens, such as this compound, which are generally considered to have protective effects. This compound's potential as an anti-cancer agent stems from its proposed ability to counteract the harmful effects of its precursor and inhibit pathways crucial for tumor growth and survival.
Estrogen Metabolism and the Role of this compound
The metabolic fate of estrogens is a key determinant of their biological activity. The conversion of estrone to 4-hydroxyestrone and subsequently to this compound is a critical pathway in estrogen detoxification.
Proposed Mechanisms of Action
The anti-tumor activity of this compound is thought to be multifactorial, primarily involving the counteraction of its pro-carcinogenic precursor, 4-hydroxyestrone. The proposed mechanisms include:
-
Anti-proliferative Effects: Inhibition of uncontrolled cell growth.
-
ER-Independent Action: this compound and its estradiol counterpart, 4-methoxyestradiol, have minimal affinity for classical estrogen receptors (ERα and ERβ), suggesting their anti-cancer effects are mediated through alternative signaling pathways.
Quantitative Data
Direct quantitative data on the anti-proliferative activity of this compound is limited in the available literature. However, studies on related estrogen metabolites provide valuable insights into the potential efficacy of methoxyestrogens.
Table 1: IC50 Values of Estrogen Metabolites and Related Compounds in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| 4-Hydroxytamoxifen | MCF-7 | MTT | 27 | |
| 4-Hydroxytamoxifen | MDA-MB-231 | MTT | 18 | |
| 2-Methoxyestradiol | MDA-MB-468 | Proliferation | ~5 | |
| 4-Hydroxyestrone | MCF-7, MDA-MB-231 | ATP Chemosensitivity | Effective | |
| 2-Methoxyestrone | MCF-7, MDA-MB-231 | ATP Chemosensitivity | As effective as Tamoxifen |
Table 2: Effects of Estrogen Metabolites in Prostate Cancer Models
| Compound | Model | Effect | Reference |
| 2-Methoxyestradiol | LNCaP and PC-3 xenografts | Inhibited tumor growth |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of this compound in hormone-dependent disease models.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate its half-maximal inhibitory concentration (IC50).
-
Materials:
-
Hormone-dependent cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in growth medium. Replace the medium in the wells with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a predetermined concentration (e.g., IC50 value) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
Objective: To determine the effect of this compound on the expression of key signaling proteins (e.g., PI3K, Akt, HIF-1α, VEGF).
-
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary and secondary antibodies
-
Chemiluminescence detection system
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and imaging system.
-
Signaling Pathways
The anti-cancer effects of methoxyestrogens are believed to be mediated through the modulation of several key signaling pathways.
PI3K/Akt Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. 4-Hydroxyestrogens have been shown to activate this pathway, promoting tumorigenesis. While direct evidence for this compound is lacking, it is plausible that it may exert its anti-proliferative effects by antagonizing the activation of this pathway.
HIF-1α/VEGF Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels, a common feature of the tumor microenvironment. HIF-1α promotes angiogenesis by upregulating the expression of vascular endothelial growth factor (VEGF). 4-Hydroxyestrogens can induce HIF-1α and VEGF expression. It is hypothesized that this compound may inhibit angiogenesis by downregulating this pathway.
Conclusion
This compound represents a promising area of research in the development of novel therapies for hormone-dependent cancers. As a detoxification product of the pro-carcinogenic 4-hydroxyestrone, its potential to inhibit cell proliferation and other cancer-promoting pathways warrants further investigation. While direct quantitative data on its efficacy remains limited, the available information on related methoxyestrogens suggests a favorable biological profile. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to further elucidate the mechanisms of action and therapeutic potential of this compound in hormone-dependent disease models. Future studies should focus on generating specific quantitative data for this compound and conducting in vivo studies to validate its anti-tumor effects.
References
Preliminary In-Vitro Studies of 4-Methoxyestrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyestrone (4-MeOE1) is an endogenous metabolite of the primary estrogen, estrone. It is formed through the methylation of 4-hydroxyestrone (4-OHE1), a reaction catalyzed by the enzyme catechol-O-methyltransferase (COMT).[1] This conversion is a critical step in the detoxification of estrogens, as 4-hydroxyestrone is a potentially carcinogenic molecule that can be oxidized into reactive quinones capable of causing DNA damage.[1] The methylation process significantly reduces this genotoxic potential.[1]
This technical guide provides a comprehensive overview of the preliminary in-vitro studies concerning the effects of this compound. Given the limited direct research on 4-MeOE1, this guide also incorporates data from studies on its precursor, 4-hydroxyestrone, and its related metabolite, 4-Methoxyestradiol (4-MeOE2), to infer its potential biological activities. The primary focus is on its role in cell proliferation, apoptosis, and the underlying signaling pathways.
Metabolic Pathway and Role in Detoxification
The metabolic conversion of estrone to this compound is a key detoxification pathway. Estrone is first hydroxylated to 4-hydroxyestrone, which can then be methylated by COMT to form the less reactive this compound. This process is crucial for mitigating the carcinogenic effects of 4-hydroxyestrone. The ratio of this compound to 4-hydroxyestrone is considered a biomarker for assessing the efficiency of methylation and is correlated with cancer risk.[1]
References
The Anti-Carcinogenic Potential of Estrogen Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-carcinogenic properties of key estrogen metabolites, with a primary focus on 2-methoxyestradiol (2-ME2) and an overview of the current understanding of 2-hydroxyestrone (2-OHE1). This document is intended to serve as a comprehensive resource, detailing the mechanisms of action, summarizing quantitative efficacy data, providing detailed experimental protocols, and visualizing the intricate signaling pathways involved.
Executive Summary
Estrogen, a key hormone in female development and reproductive health, is metabolized into various compounds, some of which exhibit potent anti-cancer activities. Unlike estradiol, which can promote the growth of certain cancers, specific metabolites such as 2-methoxyestradiol and 2-hydroxyestrone have demonstrated significant anti-proliferative, pro-apoptotic, and anti-angiogenic effects across a range of cancer cell lines and in preclinical models. These metabolites often exert their effects through mechanisms independent of the estrogen receptor, making them attractive candidates for cancer therapeutic development. This guide delves into the scientific evidence supporting the anti-carcinogenic properties of these fascinating endogenous compounds.
2-Methoxyestradiol (2-ME2): A Multi-Faceted Anti-Cancer Agent
2-Methoxyestradiol (2-ME2), a natural metabolite of estradiol, has garnered significant attention for its broad-spectrum anti-cancer activities. It exhibits minimal affinity for estrogen receptors, and its anti-tumor effects are mediated through distinct molecular pathways.
Mechanism of Action
2-ME2 exerts its anti-cancer effects through a combination of mechanisms, primarily by disrupting microtubule dynamics and inducing apoptosis.
-
Disruption of Microtubule Dynamics: 2-ME2 binds to the colchicine-binding site on β-tubulin, leading to the suppression of microtubule dynamics. This interference with microtubule function disrupts the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately leading to apoptotic cell death.
-
Induction of Apoptosis: 2-ME2 triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can induce the release of cytochrome c from the mitochondria and activate caspases, key executioners of apoptosis.[1] Furthermore, 2-ME2 has been shown to upregulate the expression of death receptors like DR5, sensitizing cancer cells to apoptosis.[2]
Quantitative Efficacy Data
The anti-proliferative activity of 2-ME2 has been demonstrated in a multitude of cancer cell lines. The following tables summarize its in vitro and in vivo efficacy.
Table 1: In Vitro Anti-Proliferative Activity of 2-Methoxyestradiol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-435 | Breast Cancer | 1.3 |
| MDA-MB-231 | Breast Cancer | 1.1 - 73.87 nM (with Paclitaxel) |
| MCF-7 | Breast Cancer | 1.5 - 80.88 nM (with Paclitaxel) |
| K562 | Leukemia | 2 |
| HeLaS3 | Cervical Cancer | Data suggests inhibition |
| HEC-1-A | Endometrial Cancer | Data suggests inhibition |
| RL-95-2 | Endometrial Cancer | Data suggests inhibition |
| MG63 | Osteosarcoma | Data suggests inhibition |
| A2780 | Ovarian Cancer | ~5 |
| UCI 101 | Ovarian Cancer | Data suggests inhibition |
Note: IC50 values can vary depending on the assay conditions and duration of exposure.
Table 2: In Vivo Anti-Tumor Efficacy of 2-Methoxyestradiol
| Animal Model | Cancer Type | Dosage and Administration | Treatment Duration | Key Findings |
| SCID Mice | Cervical Cancer (HeLaS3 xenograft) | 75 mg/kg p.o. | Not Specified | 34% inhibition of tumor growth |
| Nude Mice | Osteosarcoma (MG63 xenograft) | Not Specified | Not Specified | Suppression of tumor growth |
| Tumor-bearing Mice | Not Specified | 0.1mg | Not Specified | Steady decrease in tumor growth and increased survival |
Signaling Pathways
The signaling pathways modulated by 2-ME2 are central to its anti-cancer effects. The following diagrams illustrate these complex interactions.
2-Hydroxyestrone (2-OHE1): An Estrogen Metabolite with Anti-Proliferative Properties
2-Hydroxyestrone (2-OHE1) is another key metabolite of estrogen that has demonstrated anti-carcinogenic potential, particularly in breast cancer. Its mechanism of action appears to be distinct from that of 2-ME2.
Mechanism of Action
Research suggests that 2-OHE1 exerts its anti-proliferative effects by modulating key signaling pathways involved in cell growth and survival. Studies have shown that 2-OHE1 can down-regulate the expression of proteins in the mTOR and Akt signaling pathways, which are crucial for cancer cell proliferation. In some contexts, its anti-estrogenic action is dependent on the inhibition of catechol-O-methyltransferase (COMT), an enzyme that inactivates it.
Quantitative Efficacy Data
Quantitative data on the anti-proliferative effects of 2-OHE1 is less extensive than for 2-ME2. However, studies have shown its ability to suppress the growth of certain cancer cell lines.
Table 3: In Vitro Anti-Proliferative Activity of 2-Hydroxyestrone
| Cell Line | Cancer Type | Concentration | Effect |
| MCF-7 | Breast Cancer | 10⁻⁷ M and 10⁻⁸ M (with COMT inhibitor) | Marked suppression of growth and proliferation |
Further research is needed to establish a comprehensive profile of IC50 values for 2-OHE1 across a wider range of cancer cell lines.
Signaling Pathway
The following diagram illustrates the currently understood mechanism of action for 2-OHE1.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the anti-carcinogenic properties of estrogen metabolites.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of estrogen metabolites on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the estrogen metabolite (e.g., 2-ME2 or 2-OHE1) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with estrogen metabolites.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the estrogen metabolite for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate cell populations:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of estrogen metabolites on cell cycle progression.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of DNA content and cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the estrogen metabolite and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting DNA histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The estrogen metabolites 2-methoxyestradiol and 2-hydroxyestrone represent promising avenues for the development of novel anti-cancer therapies. 2-ME2, in particular, has a well-defined, multi-modal mechanism of action and has demonstrated significant efficacy in a wide range of preclinical studies. While the anti-cancer potential of 2-OHE1 is evident, further research is required to fully elucidate its mechanisms and to establish a broader profile of its efficacy across different cancer types.
Future research should focus on:
-
Conducting more extensive in vivo studies to evaluate the therapeutic potential and safety profiles of these metabolites.
-
Identifying predictive biomarkers to determine which patient populations are most likely to respond to these therapies.
-
Exploring the potential of these metabolites in combination with existing cancer treatments to enhance therapeutic outcomes.
The continued investigation of these endogenous anti-cancer agents holds the promise of delivering safer and more effective treatments for a variety of malignancies.
References
- 1. Mechanism of 2‐methoxyestradiol‐induced apoptosis and growth arrest in human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 2. Opposite estrogen effects of estrone and 2-hydroxyestrone on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxyestrone: A Technical Guide to its Role in Phase 2 Estrogen Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-methoxyestrone (4-MeOE1), a key metabolite in the phase 2 detoxification of estrogens. It details the enzymatic formation of 4-MeOE1 from its catechol estrogen precursor, 4-hydroxyestrone (4-OHE1), by catechol-O-methyltransferase (COMT). This guide summarizes the available quantitative data on the kinetics of this reaction and the subsequent phase 2 conjugation of 4-MeOE1. Detailed methodologies for the quantification of 4-MeOE1 and related metabolites using mass spectrometry-based techniques are provided. Furthermore, the biological activities of 4-MeOE1, including its limited estrogenic and potential antiproliferative effects, are discussed in the context of relevant signaling pathways. This document serves as a comprehensive resource for researchers and professionals in the fields of endocrinology, oncology, and drug development.
Introduction
Estrogen metabolism is a critical physiological process with significant implications for health and disease, particularly in the context of hormone-dependent cancers. The metabolic fate of estrogens is categorized into phase 1 (functionalization) and phase 2 (conjugation) reactions. Phase 1 metabolism, primarily mediated by cytochrome P450 enzymes, generates various hydroxylated metabolites, including catechol estrogens such as 4-hydroxyestrone (4-OHE1). While essential for eventual elimination, some of these metabolites, particularly 4-OHE1, can be oxidized to form reactive quinones that can cause DNA damage and contribute to carcinogenesis.[1][2]
Phase 2 metabolism plays a crucial role in detoxifying these potentially harmful intermediates. A key enzyme in this process is Catechol-O-methyltransferase (COMT), which catalyzes the methylation of catechol estrogens.[3] This guide focuses on this compound (4-MeOE1), the product of 4-OHE1 methylation by COMT. The formation of 4-MeOE1 is considered a significant detoxification step, as it converts the reactive catechol group into a less reactive methoxy group, thereby preventing the formation of genotoxic quinones.[2] The ratio of 4-MeOE1 to 4-OHE1 is increasingly recognized as a potential biomarker for assessing methylation efficiency and, consequently, an individual's risk for certain cancers.[1]
This guide will provide a detailed overview of the formation, further metabolism, and biological significance of 4-MeOE1, with a focus on quantitative data and experimental methodologies relevant to researchers in the field.
Formation of this compound
The primary pathway for 4-MeOE1 formation is the O-methylation of 4-OHE1, catalyzed by the enzyme Catechol-O-methyltransferase (COMT). This reaction requires a methyl donor, typically S-adenosyl-L-methionine (SAM).
The Role of Catechol-O-Methyltransferase (COMT)
COMT is a ubiquitous enzyme that plays a critical role in the metabolism of various endogenous and exogenous catecholic compounds, including catecholamine neurotransmitters and catechol estrogens. It exists in two isoforms, a soluble form (S-COMT) and a membrane-bound form (MB-COMT), encoded by the same gene. The methylation of 4-OHE1 by COMT occurs specifically at the 4-hydroxyl group, yielding 4-MeOE1.
Enzyme Kinetics
The enzymatic conversion of 4-OHE1 to 4-MeOE1 by COMT has been characterized. The reaction kinetics for the wild-type (Val108) and a common variant (Met108) of the soluble form of human COMT have been determined. The variant form exhibits lower catalytic activity.
Table 1: Kinetic Parameters for the COMT-mediated Methylation of 4-Hydroxyestrone (4-OHE1)
| COMT Isoform | Substrate | K_m (μM) | k_cat (min⁻¹) | k_cat/K_m (mM⁻¹ min⁻¹) |
| Wild-type (Val108) | 4-OHE1 | 1.8 | 1.3 | 722 |
| Variant (Met108) | 4-OHE1 | 2.1 | 0.5 | 238 |
Data are for the formation of this compound (4-MeOE1). The methylation of 4-OHE1 displays sigmoid saturation kinetics, indicating cooperative binding.
Phase 2 Metabolism of this compound
Following its formation, 4-MeOE1 can undergo further phase 2 conjugation reactions, primarily glucuronidation and sulfation, to facilitate its excretion from the body. These reactions increase the water solubility of the metabolite.
Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate. Several UGT isoforms are known to conjugate estrogens and their metabolites. While specific kinetic data for 4-MeOE1 are limited, it is established that methoxyestrogens are substrates for various UGTs. The glucuronidation of estrogens can occur at different positions on the steroid nucleus.
Sulfation by Sulfotransferases (SULTs)
Experimental Protocols
Accurate quantification of 4-MeOE1 and related estrogen metabolites is crucial for research in this field. Mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are the gold standard for their sensitive and specific measurement.
Quantification of this compound by LC-MS/MS
-
Spiking: To 0.5 mL of serum, add an internal standard solution containing deuterated analogs of the estrogens to be quantified.
-
Liquid-Liquid Extraction: Add 2 mL of a mixture of ethyl acetate and hexane (3:2, v/v). Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Optional but recommended for increased sensitivity): Reconstitute the dried extract in 50 µL of a derivatizing agent solution (e.g., dansyl chloride in acetone and sodium bicarbonate buffer). Heat at 60°C for 5 minutes.
-
Final Preparation: Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a suitable time to achieve separation of isomers (e.g., 2-methoxyestrone and this compound).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for dansylated derivatives.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for 4-MeOE1 and its internal standard.
-
Quantification of this compound by GC-MS
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and a solution of β-glucuronidase/sulfatase in acetate buffer (pH 5.0). Incubate overnight at 37°C to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol and water. Load the hydrolyzed urine sample. Wash with water and elute the estrogens with methanol.
-
Evaporation: Evaporate the eluate to dryness under nitrogen.
-
Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and pyridine. Heat at 65°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to separate the TMS-derivatized estrogens.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM), monitoring characteristic ions for the TMS derivative of 4-MeOE1.
-
COMT Activity Assay
-
Reaction Mixture: In a microcentrifuge tube, combine a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4), MgCl₂ (5 mM), S-adenosyl-L-methionine (200 µM), and the enzyme source (e.g., cell lysate or purified COMT).
-
Initiation: Add the substrate, 4-hydroxyestrone (e.g., 100 µM).
-
Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Termination: Stop the reaction by adding an organic solvent (e.g., dichloromethane) to extract the product.
-
Quantification: Analyze the organic phase for the formation of this compound using a validated LC-MS/MS or GC-MS method.
Biological Activity and Signaling Pathways
This compound is generally considered to be a less biologically active metabolite compared to its parent estrogen, estrone, and its precursor, 4-hydroxyestrone.
Estrogenic Activity
4-MeOE1 exhibits weak estrogenic activity. Its binding affinity for the estrogen receptors (ERα and ERβ) is significantly lower than that of estradiol. This reduced receptor binding translates to a diminished capacity to activate estrogen-responsive gene transcription.
Antiproliferative and Apoptotic Effects
Some methoxyestrogens, such as 2-methoxyestradiol, have been shown to possess potent antiproliferative and pro-apoptotic properties that are independent of the estrogen receptor. While the specific mechanisms of 4-MeOE1 are less well-characterized, it is plausible that it may also contribute to the regulation of cell cycle and apoptosis. Potential mechanisms include the disruption of microtubule dynamics and the induction of cell cycle arrest, potentially at the G2/M phase. The induction of apoptosis may involve the modulation of Bcl-2 family proteins, leading to the activation of caspases.
Visualizations
Signaling and Metabolic Pathways
Caption: Estrogen Metabolism Pathway Leading to this compound.
Caption: General Experimental Workflow for this compound Quantification.
Conclusion
This compound is a pivotal metabolite in the safe elimination of estrogens. Its formation via COMT-mediated methylation of the potentially carcinogenic 4-hydroxyestrone represents a critical detoxification pathway. The ratio of 4-MeOE1 to its precursor is emerging as a valuable biomarker for assessing methylation capacity and potential cancer risk. The methodologies outlined in this guide provide a robust framework for the accurate quantification of 4-MeOE1, which is essential for advancing our understanding of its role in health and disease. Further research into the specific biological activities of 4-MeOE1 and its downstream metabolites will continue to elucidate its significance in estrogen-related pathologies and may open new avenues for therapeutic intervention and risk assessment.
References
Methodological & Application
Application Note: Quantification of 4-Methoxyestrone in Human Serum by LC-MS/MS
Introduction
4-Methoxyestrone (4-MeOE1) is a metabolite of the endogenous estrogen, estrone. It is formed via the action of catechol-O-methyltransferase (COMT) on 4-hydroxyestrone. The levels of 4-MeOE1 in circulation are of significant interest to researchers in the fields of endocrinology, oncology, and drug development due to the potential role of estrogen metabolites in hormone-related diseases. Accurate and sensitive quantification of this compound in complex biological matrices like serum is crucial for understanding its physiological and pathological roles.
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human serum. The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation and a phenyl-hexyl stationary phase for the chromatographic separation of this compound from its structural isomer, 2-Methoxyestrone. This method achieves a low limit of quantification without the need for chemical derivatization.
Experimental
Materials and Reagents
-
This compound standard (Sigma-Aldrich, St. Louis, MO)
-
This compound-d3 (d3-4-MeOE1) internal standard (Toronto Research Chemicals, Toronto, ON)
-
Methyl tert-butyl ether (MTBE), HPLC grade (Fisher Scientific, Pittsburgh, PA)
-
Methanol, LC-MS grade (Fisher Scientific)
-
Water, LC-MS grade (Fisher Scientific)
-
Ammonium Fluoride, LC-MS grade (Sigma-Aldrich)
-
Human serum, double charcoal-stripped (Sigma-Aldrich)
Instrumentation
-
SCIEX Triple Quad™ 6500+ LC-MS/MS System with an Electrospray Ionization (ESI) source[1]
-
Shimadzu Nexera X2 UHPLC system
-
Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl 100 Å, 50 x 3.0 mm LC column[1]
Sample Preparation
A liquid-liquid extraction (LLE) procedure was employed for the extraction of this compound from human serum.
Protocol: Liquid-Liquid Extraction
-
Thaw serum samples, calibration standards, and quality control samples to room temperature.
-
To a 1.5 mL polypropylene microcentrifuge tube, add 400 µL of serum.[1]
-
Add 10 µL of the internal standard working solution (d3-4-MeOE1 in methanol).
-
Add 1 mL of MTBE to each tube.[1]
-
Vortex the tubes vigorously for 60 seconds to ensure thorough mixing.[1]
-
Centrifuge the samples at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer 900 µL of the upper organic layer to a clean 1.5 mL microcentrifuge tube, avoiding the protein pellet at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of 70:30 (v/v) water:methanol.
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic separation was performed on a Phenomenex Kinetex® Phenyl-Hexyl column. The separation of this compound from its isomer, 2-Methoxyestrone, is critical for accurate quantification.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl 100 Å, 50 x 3.0 mm |
| Mobile Phase A | Water with 0.2 mM Ammonium Fluoride |
| Mobile Phase B | Methanol |
| Flow Rate | 400 µL/min |
| Column Temperature | 50 °C |
| Injection Volume | 10 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 8.1 | |
| 8.5 | |
| 12.0 |
The mass spectrometer was operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | -4500 V |
| Temperature (TEM) | 550 °C |
| Ion Source Gas 1 (GS1) | 55 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
Table 3: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |
| This compound (Quantifier) | 299.2 | 159.1 | -90 | -40 | -10 |
| This compound (Qualifier) | 299.2 | 173.1 | -90 | -35 | -8 |
| d3-4-Methoxyestrone (IS) | 302.2 | 161.1 | -90 | -40 | -10 |
Method Validation
The method was validated for linearity, limit of quantification (LOQ), precision, accuracy, and recovery.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.0 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1.0 pg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | 85 - 95% |
Results and Discussion
The developed LC-MS/MS method provides excellent sensitivity and specificity for the quantification of this compound in human serum. The use of a phenyl-hexyl column was crucial for achieving chromatographic resolution between this compound and its isomer, 2-Methoxyestrone, which is essential for accurate quantification. The simple liquid-liquid extraction protocol offers high recovery and minimizes matrix effects. The method demonstrated good linearity over the tested concentration range and a low limit of quantification, making it suitable for clinical research applications where low levels of this compound are expected.
This application note describes a validated LC-MS/MS method for the sensitive and accurate quantification of this compound in human serum. The method is straightforward, robust, and does not require derivatization. This analytical procedure is well-suited for researchers, scientists, and drug development professionals requiring reliable measurement of this important estrogen metabolite.
Visualizations
Caption: Experimental workflow for this compound quantification in serum.
Caption: Simplified metabolic pathway of this compound formation.
References
Application Note and Protocol: Quantification of Urinary 4-Methoxyestrone by Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxyestrone (4-MeOE1) is an endogenous metabolite of estrone, formed via hydroxylation to 4-hydroxyestrone and subsequent O-methylation by catechol-O-methyltransferase (COMT).[1] The analysis of urinary estrogen metabolites, including 4-MeOE1, is of growing interest in clinical research, particularly in studies related to hormone-dependent cancers and endocrine disorders.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of steroid hormones in biological matrices.[4][5] This application note provides a detailed protocol for the determination of this compound in human urine using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocol
This protocol is a synthesis of established methodologies for the analysis of urinary estrogens by GC-MS.
1. Materials and Reagents
-
This compound standard (Toronto Research Chemicals Inc. or equivalent)
-
Internal Standard (e.g., Estrone-d4, 17β-Estradiol-d4) (LGC Promochem SRL or equivalent)
-
β-Glucuronidase/arylsulfatase from Helix pomatia or Escherichia coli (Roche Life Science or equivalent)
-
L-Ascorbic acid
-
Acetate buffer (0.2 M, pH 5.2)
-
Carbonate buffer (0.1 M, pH 9)
-
Sodium hydroxide (NaOH) 1 M
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with ammonium iodide (NH4I) and dithioerythritol, or a two-phase extractive ethoxycarbonylation (EOC) and subsequent pentafluoropropionyl (PFP) derivatization.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Ultra-pure water
-
Nitrogen gas, high purity
2. Sample Preparation
The sample preparation involves enzymatic hydrolysis to deconjugate the estrogen metabolites, followed by extraction.
-
Enzymatic Hydrolysis:
-
To 2 mL of urine, add an internal standard.
-
Add 1 mL of 0.2 M acetate buffer (pH 5.2) and 100 µL of 0.2% L-ascorbic acid.
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 55°C for 3 hours or at 37°C overnight.
-
Allow the sample to cool to room temperature.
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Adjust the pH of the hydrolyzed sample to >9 by adding 2 mL of 0.1 M carbonate buffer and a few drops of 1 M NaOH.
-
Add 5 mL of an ethyl acetate/hexane mixture (e.g., 2:3 v/v).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Collect the organic (upper) layer.
-
Repeat the extraction step with a fresh aliquot of the extraction solvent.
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of water.
-
Elute the analytes twice with 2 mL of methanol.
-
Evaporate the combined eluate to dryness under a stream of nitrogen.
-
3. Derivatization
Derivatization is crucial for increasing the volatility and thermal stability of the estrogen metabolites for GC-MS analysis.
-
Silylation:
-
Reconstitute the dried residue in 50 µL of MSTFA/NH4I/dithioerythritol (1000:2:4 v/w/w).
-
Heat the mixture at 70°C for 1 hour.
-
-
EOC-PFP Derivatization:
-
This is a two-phase extractive derivatization followed by a second derivatization step, which can improve detectability.
-
4. GC-MS Analysis
-
Injection: Inject 2 µL of the derivatized sample in splitless mode.
-
GC Conditions:
-
Column: A high-temperature, non-polar capillary column such as an MXT-1 or equivalent is suitable.
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 2 minutes.
-
Ramp 1: Increase to 225°C at 8°C/min.
-
Ramp 2: Increase to 234°C at 3°C/min, hold for 3 minutes.
-
Ramp 3: Increase to 315°C at 40°C/min, hold for 3 minutes.
-
(Note: The temperature program should be optimized for the specific column and analytes of interest.)
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitored Ions for this compound derivatives: The specific ions to be monitored will depend on the derivatization method used. For the EOC-PFP derivative of this compound, characteristic ions include m/z 372 and 300. For non-derivatized this compound, the molecular weight is 300.17 g/mol .
-
Quantitative Data Summary
The performance of GC-MS methods for the analysis of urinary estrogens, including this compound, is summarized in the table below. The data is compiled from various validated methods.
| Parameter | This compound | Other Estrogens | Reference |
| Limit of Quantification (LOQ) | ~0.02 - 0.1 ng/mL | 0.02 - 0.5 ng/mL | |
| Linearity (r²) | > 0.995 | > 0.995 | |
| Precision (% CV) | Not specifically reported | 1.4 - 10.5% | |
| Accuracy (% Bias) | Not specifically reported | 91.4 - 108.5% | |
| Recovery | Not specifically reported | 84 - 101% |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the GC-MS analysis of urinary this compound and the metabolic pathway of estrone to this compound.
Caption: Experimental workflow for urinary this compound analysis.
Caption: Metabolic pathway of Estrone to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sciex.com [sciex.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Analysis of urinary estrogens, their oxidized metabolites and other endogenous steroids by benchtop orbitrap LCMS versus traditional quadrupole GCMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sample Preparation for Estrogen Metabolite Analysis in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The analysis of urinary estrogen metabolites is a critical tool in endocrinology, cancer research, and drug development. Urine, as a non-invasive matrix, provides a comprehensive overview of systemic estrogen metabolism. However, the chemical diversity of estrogen metabolites and their presence as conjugates (glucuronides and sulfates) necessitate robust sample preparation to ensure accurate and reliable quantification by analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[1]
This document provides detailed protocols for the enzymatic hydrolysis of estrogen conjugates and their subsequent extraction from urine using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). It also includes a summary of quantitative performance data and visualizations to guide researchers in selecting and implementing the appropriate methodology.
Estrogen Metabolism Overview
Estrogens are primarily metabolized in the liver through a series of hydroxylation and methylation reactions. The main pathways involve the formation of 2-hydroxy (2-OH), 4-hydroxy (4-OH), and 16-hydroxy (16-OH) metabolites. These catechol estrogens can be further methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens. The balance between these pathways is of significant interest as some metabolites, particularly those from the 4-OH pathway, can form reactive quinones that may lead to DNA damage.[2]
Figure 1: Simplified pathway of estrogen metabolism.
Experimental Workflow Overview
A typical workflow for the analysis of total estrogen metabolites in urine involves enzymatic deconjugation, followed by extraction and purification, and finally, instrumental analysis.
Figure 2: General workflow for urine sample preparation.
Quantitative Data Summary
The choice of sample preparation method can significantly impact the recovery and sensitivity of the assay. The following tables summarize the performance of different methods for the analysis of key estrogen metabolites in urine.
Table 1: Recovery Rates of Estrogen Metabolites
| Analyte | Recovery Rate (%)[3] | Method |
| Estradiol (E2) | 94.2 - 96.7 | SPE |
| Estrone (E1) | 88.3 - 98.6 | SPE |
| 2-Hydroxyestrone (2-OHE1) | 89.1 - 107.4 | SPE |
| 2-Hydroxyestradiol (2-OHE2) | 98.4 - 103.5 | SPE |
| 4-Hydroxyestradiol (4-OHE2) | 101 - 109 | SPE |
| 16α-Hydroxyestrone (16α-OHE1) | 100.4 - 103.7 | SPE |
| 2-Methoxyestradiol (2-MeOE2) | 99 - 104 | SPE |
Table 2: Limits of Quantification (LOQ) for Estrogen Metabolites
| Analyte | LOQ (ng/mL) | Analytical Method | Reference |
| Estradiol (E2) | 0.2 | GC-MS/MS | [1] |
| Estrone (E1) | 0.2 | GC-MS/MS | [1] |
| Estradiol (E2) | 10 | HPLC-FLD | |
| 2-Hydroxyestradiol (2-OHE2) | 10 | HPLC-FLD | |
| 2-Methoxyestradiol (2-MeOE2) | 10 | HPLC-FLD |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Estrogen Conjugates
Since a significant portion of estrogens in urine are conjugated, a hydrolysis step is essential to measure the total concentration.
Materials:
-
Urine sample
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (e.g., 0.15 M, pH 4.6)
-
Internal Standard (IS) solution (e.g., deuterated estrogen metabolites)
-
L-ascorbic acid (optional, as an antioxidant)
Procedure:
-
To a 0.5 mL aliquot of urine in a glass tube, add 20 µL of the internal standard solution.
-
Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer. If using, include 2.5 mg of L-ascorbic acid and an appropriate amount of β-glucuronidase/sulfatase (e.g., 5 µL or as recommended by the manufacturer).
-
Vortex the sample gently to mix.
-
Incubate the sample at 37°C for 16-20 hours or at a higher temperature for a shorter duration (e.g., 55°C for 90 minutes) as optimized for the specific enzyme and analytes.
-
After incubation, allow the sample to cool to room temperature before proceeding to the extraction step.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a widely used technique for the purification and concentration of analytes from complex matrices. Reversed-phase C18 or polymeric sorbents are commonly used for estrogen metabolite extraction.
Figure 3: Step-by-step visualization of the SPE protocol.
Materials:
-
SPE cartridges (e.g., C18 or polymeric reversed-phase)
-
Hydrolyzed urine sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Dichloromethane or other suitable elution solvent
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 cartridge volume of methanol followed by 1 cartridge volume of water through the sorbent. Do not allow the cartridge to go dry.
-
Equilibration: Equilibrate the cartridge with 1 cartridge volume of the loading buffer (e.g., water or a buffer matching the pH of the sample).
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 cartridge volume of 5-20% (v/v) methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the analytes with 2 x 1 mL of an appropriate solvent (e.g., dichloromethane or methanol) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C. Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that partitions analytes based on their relative solubility in two immiscible liquid phases.
Materials:
-
Hydrolyzed urine sample
-
Extraction solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0)
-
Centrifuge
Procedure:
-
pH Adjustment: Adjust the pH of the hydrolyzed urine sample to >8.5 using a suitable buffer (e.g., sodium bicarbonate buffer).
-
Extraction: Add 2-3 volumes of the extraction solvent (e.g., 2 mL of dichloromethane) to the sample.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clear separation of the two layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube, avoiding the aqueous layer and any emulsion at the interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness at 60°C under a stream of nitrogen gas. Reconstitute the residue in a suitable solvent for analysis.
Conclusion
The selection of an appropriate sample preparation method is paramount for the successful analysis of estrogen metabolites in urine. Enzymatic hydrolysis is a critical first step for the measurement of total metabolite concentrations. Both SPE and LLE are effective extraction techniques, with SPE often providing cleaner extracts and higher throughput, while LLE can be a cost-effective alternative. The choice between these methods will depend on the specific analytes of interest, required sensitivity, available equipment, and sample throughput needs. The protocols and data presented here serve as a guide for researchers to develop and validate robust methods for estrogen metabolite analysis.
References
- 1. Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry (GC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doctorsdata.com [doctorsdata.com]
- 3. Urine levels of estrogen and its metabolites in premenopausal middle-aged women with different degrees of obesity and their correlation with glucose and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing 4-Methoxyestrone Metabolism in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for inducing the metabolism of estrone to 4-methoxyestrone (4-ME1) in vitro using human cell culture models. The protocol focuses on the induction of key enzymes, cytochrome P450 1B1 (CYP1B1) and catechol-O-methyltransferase (COMT), which are responsible for the sequential conversion of estrone to 4-hydroxyestrone (4-OH-E1) and subsequently to 4-ME1. This protocol is designed for researchers in endocrinology, oncology, and drug metabolism studying the effects of estrogens and their metabolites on cellular processes and for professionals in drug development evaluating the impact of novel compounds on estrogen metabolism pathways.
Introduction
Estrogen metabolism plays a critical role in various physiological and pathological processes, including the development and progression of hormone-dependent cancers. This compound (4-ME1) is a metabolite of estrone, an endogenous estrogen.[1] The metabolic pathway to 4-ME1 involves two key enzymatic steps. First, estrone is hydroxylated to 4-hydroxyestrone (4-OH-E1), a reaction primarily catalyzed by cytochrome P450 1B1 (CYP1B1).[2] Subsequently, 4-OH-E1 is methylated by catechol-O-methyltransferase (COMT) to form the less reactive 4-ME1.[2][3] The balance between the production of 4-OH-E1 and its detoxification to 4-ME1 is of significant interest, as 4-OH-E1 can be oxidized to reactive quinones that can cause DNA damage, whereas 4-ME1 is considered a safer byproduct.[3]
Inducing and studying this metabolic pathway in a controlled in vitro environment is crucial for understanding its regulation and identifying compounds that can modulate its activity. This document provides detailed protocols for cell culture, induction of CYP1B1 expression, and analysis of 4-ME1 production.
Signaling Pathway for CYP1B1 Induction
The induction of CYP1B1 gene expression is primarily mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90). Upon binding to a ligand, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or benzo[a]pyrene (BaP), the AhR complex translocates to the nucleus. In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter region of target genes, including CYP1B1, leading to the initiation of their transcription.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1B1 induction.
Experimental Protocols
Cell Culture
The human breast cancer cell line MCF-7 is a well-established model for studying estrogen metabolism as it expresses estrogen receptors and the necessary metabolic enzymes.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
For experiments, seed cells in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to attach and grow to 70-80% confluency.
Induction of CYP1B1 Expression
This protocol describes the induction of CYP1B1 expression using 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent AhR agonist.
Materials:
-
MCF-7 cells cultured as described above
-
TCDD stock solution in DMSO
-
Estrone stock solution in ethanol
-
Cell culture medium
Protocol:
-
Prepare working solutions of TCDD in cell culture medium. A final concentration of 1-10 nM TCDD is typically effective.
-
Remove the culture medium from the cells and replace it with the medium containing TCDD.
-
Incubate the cells for 24-72 hours to allow for maximal induction of CYP1B1 expression.
-
Following the induction period, introduce estrone to the culture medium at a final concentration of 1-10 µM.
-
Incubate for a further 24 hours to allow for the metabolism of estrone.
-
Collect the cell culture medium for analysis of this compound.
-
Cells can be harvested for analysis of CYP1B1 protein expression (Western blot) or COMT activity.
Experimental Workflow for Induction and Analysis
Caption: Workflow for inducing and analyzing this compound metabolism.
Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of estrogen metabolites.
Sample Preparation:
-
Collect the cell culture medium and centrifuge to remove any cellular debris.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to isolate the estrogen metabolites.
-
Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
LC-MS/MS Parameters: A reverse-phase C18 column is typically used for the separation of estrogen metabolites. The mobile phase often consists of a gradient of water and methanol or acetonitrile with a small amount of formic acid or ammonium formate. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 301.2 | 173.1 |
| 4-Hydroxyestrone | 287.2 | 159.1 |
| Estrone | 271.2 | 145.1 |
Note: These are example MRM transitions and should be optimized for the specific instrument used.
COMT Activity Assay
The activity of COMT can be measured in cell lysates to confirm that the second step of the metabolic pathway is active.
Protocol:
-
Harvest cells and prepare a cell lysate by sonication or using a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
The assay mixture typically contains the cell lysate, a catechol substrate (e.g., 4-hydroxyestrone or a standard substrate like epinephrine), and the methyl donor S-adenosyl-L-methionine (SAM).
-
The reaction is incubated at 37°C and then stopped.
-
The formation of the methylated product can be quantified by various methods, including radiometric assays using radiolabeled SAM or by LC-MS/MS analysis of the methylated product.
Data Presentation
The following table summarizes representative quantitative data on the induction of estrogen metabolism in MCF-7 cells treated with TCDD.
| Treatment | 2-Methoxyestradiol Formation (pmol/mg protein/hr) | 4-Methoxyestradiol Formation (pmol/mg protein/hr) | Fold Induction (4-Methoxyestradiol) |
| Control (DMSO) | < 0.5 | < 0.5 | - |
| TCDD (1 nM) | 25.4 ± 3.1 | 15.8 ± 2.2 | > 30 |
Data adapted from literature and presented as an example. Actual results may vary. Cellular metabolism experiments have shown induction of both C-2 and C-4 hydroxylation pathways in TCDD-treated MCF-7 cells, as evidenced by elevated 2- and 4-methoxyestradiol (MeOE2) formation.
Conclusion
This document provides a detailed framework for inducing and analyzing the metabolism of estrone to this compound in a cell culture model. By following these protocols, researchers can investigate the regulation of this important metabolic pathway and assess the impact of various compounds on estrogen metabolism. The use of sensitive analytical techniques such as LC-MS/MS allows for the accurate quantification of key metabolites, providing valuable insights into cellular estrogen homeostasis.
References
Application Notes and Protocols for the Quantification of 4-Methoxyestrone using its Deuterated Analog as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyestrone (4-MeOE1) is a crucial metabolite of estrone, formed via the action of catechol-O-methyltransferase (COMT) on 4-hydroxyestrone.[1] This metabolic pathway is a key part of estrogen detoxification.[1] The balance between 4-hydroxyestrone and this compound is a significant biomarker for assessing methylation efficiency, with imbalances potentially linked to an increased risk of hormone-related cancers.[1] Consequently, accurate and precise quantification of this compound in biological matrices is of high interest in clinical research and drug development.
The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[2][3] To ensure the highest accuracy and mitigate matrix effects, the use of a stable isotope-labeled internal standard is paramount. A deuterated analog of this compound (e.g., this compound-d3) is the ideal internal standard as it co-elutes with the analyte and behaves similarly during sample extraction and ionization, thus correcting for variations in the analytical process.
These application notes provide a comprehensive protocol for the quantification of this compound in human serum and urine using a deuterated internal standard, along with relevant signaling pathways and validation data.
Estrogen Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathway of estrogens, highlighting the formation of this compound.
Caption: Estrogen metabolism pathway leading to this compound.
Experimental Protocols
Quantification of this compound in Human Serum by LC-MS/MS
This protocol is adapted from a method for the analysis of a panel of estrogens and their metabolites in serum.
a. Materials and Reagents
-
This compound analytical standard
-
Deuterated this compound (e.g., this compound-d3) internal standard (IS)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Double-charcoal stripped human serum for calibration standards
b. Sample Preparation Workflow
Caption: Workflow for serum sample preparation.
c. Liquid Chromatography Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 150 mm x 2.0 mm, 4 µm particles)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 200 µL/min
-
Gradient: A linear gradient from 72% to 85% Mobile Phase B over 75 minutes.
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
d. Mass Spectrometry Parameters
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 299.2 | 173.1 | Optimize experimentally |
| This compound-d3 | 302.2 | 176.1 | Optimize experimentally |
Note: The specific MRM transitions should be optimized for the instrument in use. The transitions provided are based on the molecular weight of this compound (300.39 g/mol ) and a likely fragmentation pattern.
Quantification of this compound in Human Urine by GC-MS
This protocol is based on a validated method for a comprehensive urinary estrogen profile.
a. Materials and Reagents
-
This compound analytical standard
-
Deuterated internal standards (e.g., Estrone-d4, 17β-Estradiol-d4)
-
β-Glucuronidase/sulfatase from E. coli
-
Phosphate buffer (pH 6.8)
-
Ethyl acetate and hexane
-
Derivatizing agent: MSTFA/NH4I/dithioerythritol (1000:2:4 v/w/w)
b. Sample Preparation Workflow
Caption: Workflow for urine sample preparation.
c. Gas Chromatography Parameters
-
GC System: Gas chromatograph with a mass selective detector
-
Column: Phenyl-methyl siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimized to ensure separation of estrogen isomers. A slow temperature ramp (e.g., 3°C/min) is recommended for optimal resolution.
d. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Specific m/z values for the derivatized this compound and the internal standards must be determined experimentally.
Quantitative Data and Method Performance
The following tables summarize typical performance characteristics for a validated analytical method for estrogen quantification.
Table 1: GC-MS Method Validation for this compound in Urine
| Parameter | Result |
| Calibration Range | 1 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Weighting Factor | 1/x |
| Intraday Precision (%RSD) | < 15% |
| Interday Precision (%RSD) | < 20% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: LC-MS/MS Method Performance for this compound in Serum
| Parameter | Result |
| Lower Limit of Quantification (LOQ) | ≤ 1.0 pg/mL |
| Chromatographic Run Time | 12 minutes |
| Resolution | Sufficient to resolve from 2-Methoxyestrone |
Conclusion
The use of deuterated this compound as an internal standard in conjunction with LC-MS/MS or GC-MS provides a robust, accurate, and precise method for its quantification in biological matrices. These methods are essential tools for researchers and clinicians studying estrogen metabolism and its role in health and disease. The protocols and data presented here serve as a comprehensive guide for the implementation of such assays in a laboratory setting.
References
Application Note: High-Performance Liquid Chromatography for the Separation of Estrogen Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogens are a class of steroid hormones essential for a wide range of physiological processes. They exist as various isomers, with subtle structural differences that can lead to significant variations in biological activity. For instance, 17β-estradiol is the most potent endogenous estrogen, while its stereoisomer, 17α-estradiol, exhibits much lower estrogenic activity.[1] The accurate separation and quantification of these isomers are therefore critical in endocrinology, pharmacology, environmental science, and drug development to understand their distinct physiological and pathological roles.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of estrogen isomers due to its high resolution and sensitivity.[1][3]
This application note provides detailed protocols for the separation of key estrogen isomers using reversed-phase and chiral HPLC methods. It includes comprehensive experimental procedures, quantitative performance data, and a generalized workflow to guide researchers in achieving reliable and reproducible results.
Experimental Protocols
A critical step in the analysis of estrogen isomers, particularly from biological matrices, is sample preparation to remove interfering substances. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For enhanced detection sensitivity, especially with fluorescence detectors, derivatization with a fluorophore-containing reagent like dansyl chloride is often employed.
Protocol 1: Reversed-Phase HPLC for Separation of Estrone, 17α-Estradiol, and 17β-Estradiol
This protocol is adapted from a method utilizing a phenyl-hexyl stationary phase, which offers unique selectivity for aromatic compounds like estrogens.
1. Sample Preparation (from Serum/Plasma):
-
To 1 mL of serum or plasma, add a suitable internal standard.
-
Perform liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 2 minutes.
-
Centrifuge to separate the layers and collect the organic phase.
-
Repeat the extraction process on the aqueous layer.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in the mobile phase for injection.
2. Derivatization (for Fluorescence Detection):
-
To the dried extract, add 100 µL of a sodium bicarbonate buffer and 200 µL of dansyl chloride solution.
-
Heat the mixture at 80°C for 15 minutes to facilitate the reaction.
-
After cooling, the sample is ready for injection.
3. HPLC Conditions:
-
Column: Phenyl-Hexyl column (e.g., Accucore Phenyl-X), 2.6 µm particle size.
-
Mobile Phase:
-
A: 0.1% formic acid in water (v/v)
-
B: 0.1% formic acid in acetonitrile (v/v)
-
-
Gradient Elution: A linear gradient can be optimized to achieve baseline separation. A typical starting point is 30-70% B over 10-15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 - 40°C
-
Injection Volume: 10 - 20 µL
-
Detection:
-
UV: 230 nm or 280 nm
-
Fluorescence (with dansyl chloride derivatization): Excitation at 350 nm and Emission at 530 nm.
-
Protocol 2: Chiral HPLC for Separation of 17α-Estradiol and 17β-Estradiol
The separation of enantiomers like 17α- and 17β-estradiol requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for this purpose.
1. Sample Preparation:
-
Sample preparation can follow the same LLE or SPE procedures as in Protocol 1. Derivatization is typically not required for UV detection but can be used to enhance sensitivity with fluorescence detection.
2. HPLC Conditions:
-
Column: Polysaccharide-based chiral column (e.g., cellulose or amylose-based CSP).
-
Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The ratio is critical for achieving separation and needs to be optimized (e.g., 90:10 hexane:isopropanol).
-
Mobile Phase (Reversed Phase): Some polysaccharide-based columns can be used in reversed-phase mode with acetonitrile/water or methanol/water mobile phases.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C). Temperature can influence chiral recognition.
-
Injection Volume: 10 - 20 µL
-
Detection: UV detector at 280 nm.
Data Presentation
The following tables summarize representative quantitative data for the HPLC separation of estrogen isomers based on published methods.
Table 1: Performance Data for Reversed-Phase HPLC Separation of Estrogens
| Compound | Column | Mobile Phase | Retention Time (min) | LOD | LOQ | Reference |
| Estrone (E1) | Phenyl-Hexyl | Acetonitrile/Water with 0.1% Formic Acid | Varies with gradient | - | - | |
| 17β-Estradiol (E2) | C18 | Acetonitrile/Water | ~4.5 | 0.05 ng/mL | 0.18 ng/mL | |
| Ethinylestradiol (EE2) | C18 | Acetonitrile/Water | ~5.5 | 0.08 ng/mL | 0.28 ng/mL | |
| Estriol (E3) | C18 | Methanol/Water | Varies | - | - | |
| Dansylated Estradiol | Poroshell 120 EC-C18 | Methanol/Water with 0.1% Formic Acid | Varies with gradient | - | 10 ng/mL |
Table 2: Linearity and Recovery Data for Estrogen Analysis
| Compound | Linearity Range (ng/mL) | R² | Recovery (%) | Reference |
| 17β-Estradiol (E2) | 2.5 - 1000 | >0.997 | 82.3 - 99.8 | |
| Ethinylestradiol (EE2) | 2.5 - 1000 | >0.997 | 84.6 - 103.5 | |
| Dansylated Estradiol | 10 - 300 | >0.989 | - |
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflow and the logical relationship in method development for separating estrogen isomers.
Caption: Generalized experimental workflow for HPLC analysis of estrogen isomers.
Caption: Logical workflow for HPLC method development for estrogen isomer separation.
References
Application Notes and Protocols for MALDI-MS/MS Differential Analysis of Methoxylated Estrogens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogens are a class of steroid hormones crucial for developing and regulating the female reproductive system and secondary sex characteristics. Their metabolic pathways are complex, involving hydroxylation and subsequent O-methylation, primarily at the 2- and 4-positions of the steroid ring, to form methoxylated estrogens. These metabolites, specifically the 2- and 4-methoxyestrogens, are not merely inactivation products; they exhibit distinct biological activities. For instance, 2-methoxyestradiol has demonstrated antitumor properties, while catechol estrogens can have dual roles as both protective and potentially carcinogenic.[1] The differential analysis of these isomeric forms is therefore of significant interest in endocrinology, oncology, and drug development.
Matrix-Assisted Laser Desorption/Ionization-Tandem Mass Spectrometry (MALDI-MS/MS) offers a rapid and sensitive platform for the analysis of small molecules, including steroid hormones.[1][2] This application note details a MALDI-MS/MS method for the differential estimation of isomeric 2- and 4-methoxylated estrogens in serum, without the need for chromatographic separation.[1][2]
Signaling Pathway of Estrogen Metabolism
The metabolic pathway of estrogens involves a series of enzymatic conversions. Estrone (E1) and Estradiol (E2) can be hydroxylated at the C2 and C4 positions by cytochrome P450 enzymes. These catechol estrogens are then methylated by catechol-O-methyltransferase (COMT) to form the respective 2- and 4-methoxyestrogens.
Experimental Workflow
The following workflow outlines the major steps for the differential analysis of methoxylated estrogens using MALDI-MS/MS.
Detailed Experimental Protocols
Materials and Reagents
-
Standards: 2-Methoxyestrone (2-MeOE1), this compound (4-MeOE1), 2-Methoxyestradiol (2-MeOE2), and 4-Methoxyestradiol (4-MeOE2).
-
MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Trifluoroacetic acid (TFA).
-
Sample Matrix: Human serum (can be spiked for method development).
Sample Preparation
-
Spiking: For calibration curves and quality controls, spike known concentrations of methoxylated estrogen standards into a suitable biological matrix like stripped serum.
-
Liquid-Liquid Extraction:
-
To 200 µL of serum, add 1.5 mL of MTBE.
-
Vortex for 10 minutes.
-
Incubate on ice for 20 minutes.
-
Centrifuge to separate the phases.
-
Collect the upper organic phase.
-
Dry the organic extract under a stream of nitrogen gas.
-
-
Reconstitution: Reconstitute the dried extract in a small volume of 50% aqueous methanol (e.g., 10 µL).
MALDI Plate Preparation
-
Matrix Solution: Prepare a solution of 10 mg/mL CHCA in 70% ACN with 0.2% TFA.
-
Spotting:
-
Mix 1 µL of the reconstituted sample extract with 1 µL of the CHCA matrix solution directly on the MALDI target plate.
-
Allow the mixture to air dry at room temperature.
-
MALDI-MS/MS Instrumentation and Analysis
-
Instrument: A MALDI time-of-flight (TOF) or ion trap (LTQ) mass spectrometer can be used.
-
Ionization Mode: Positive ion mode.
-
MS Acquisition:
-
Scan the mass range to identify the analyte-matrix adduct precursor ions, specifically [M+H+CHCA]⁺.
-
-
MS/MS Acquisition:
-
Isolate the [M+H+CHCA]⁺ precursor ions.
-
Perform collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the product ion spectra.
-
Data Presentation
Identification of Isomeric Methoxylated Estrogens
The key to the differential analysis lies in the unique fragmentation patterns of the isomeric methoxylated estrogens upon MALDI-MS/MS. While the 2- and 4-isomers are isobaric, their product ion spectra exhibit distinct fragments that allow for their differentiation.
Specifically, for the methoxyestrones, a product ion at m/z 401 is uniquely observed in the spectrum of this compound. For the methoxyestradiols, a product ion at m/z 403 is characteristic of 4-methoxyestradiol.
Table 1: Precursor and Differentiating Product Ions for Methoxylated Estrogens
| Analyte | Precursor Ion [M+H+CHCA]⁺ (m/z) | Differentiating Product Ion (m/z) |
| 2-Methoxyestrone | 487 | - |
| This compound | 487 | 401 |
| 2-Methoxyestradiol | 489 | - |
| 4-Methoxyestradiol | 489 | 403 |
Data derived from Lee et al. (2013).
Quantitative Performance
The method demonstrates good linearity and acceptable precision and accuracy for the quantification of methoxylated estrogens in spiked serum samples.
Table 2: Summary of Quantitative Performance
| Parameter | 2-Methoxyestrone | This compound | 2-Methoxyestradiol | 4-Methoxyestradiol |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Inter-day Precision (%RSD) | 6.8 - 30.6% | 6.8 - 30.6% | 6.8 - 30.6% | 6.8 - 30.6% |
| Accuracy | 91.4 - 108.5% | 91.4 - 108.5% | 91.4 - 108.5% | 91.4 - 108.5% |
Data represents the range of performance across the analytes as reported by Lee et al. (2013).
Conclusion
The described MALDI-MS/MS method provides a rapid and effective tool for the differential analysis and quantification of isomeric 2- and 4-methoxylated estrogens. By leveraging the formation of specific analyte-matrix adducts and their unique fragmentation patterns, this technique overcomes the need for chromatographic separation, making it suitable for high-throughput screening and large-scale pharmacokinetic studies. The ability to distinguish between these biologically distinct isomers is critical for advancing our understanding of estrogen metabolism in health and disease and for the development of targeted therapeutics.
References
Sourcing and Application of Analytical Grade 4-Methoxyestrone for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of analytical grade 4-Methoxyestrone (4-MeOE1) in preclinical research. This compound is an endogenous metabolite of estrone, formed via the action of catechol-O-methyltransferase (COMT) on 4-hydroxyestrone.[1][2] Its role in estrogen metabolism and potential biological activities make it a compound of significant interest in endocrinology and oncology research.
Sourcing and Physicochemical Properties
High-purity, analytical grade this compound is essential for reliable and reproducible experimental outcomes. Several reputable suppliers offer this compound, ensuring a minimum purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Supplier Information and Product Specifications for Analytical Grade this compound
| Supplier | Catalog Number | Purity (by HPLC) | Formulation | Storage Conditions |
| Sigma-Aldrich | SMB01380 | ≥95% | Solid | 2-8°C, Heat-sensitive |
| LGC Standards | Varies | High Purity | Solid | Refer to product datasheet |
| Clinivex | Varies | High Purity | Solid | Refer to product datasheet |
Table 2: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄O₃ | [1] |
| Molecular Weight | 300.39 g/mol | [1] |
| CAS Number | 58562-33-7 | [1] |
| Solubility in DMSO | Soluble | General knowledge for steroids |
| Solubility in Ethanol | Soluble | General knowledge for steroids |
| Aqueous Solubility | Low | Inferred from steroid structure |
Estrogen Metabolism and the Role of this compound
This compound is a key metabolite in the detoxification pathway of estrogens. Estrone is first hydroxylated to form 4-hydroxyestrone (4-OHE1), a potentially genotoxic catechol estrogen. Subsequently, the enzyme Catechol-O-methyltransferase (COMT) methylates 4-OHE1 to produce the less reactive and generally considered safer this compound. The ratio of this compound to 4-hydroxyestrone can serve as a biomarker for assessing COMT activity and methylation efficiency.
Experimental Protocols
Analytical Quantification of this compound in Biological Samples
The accurate quantification of this compound in biological matrices such as serum and plasma is crucial for pharmacokinetic and metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a generalized procedure based on established methods for estrogen metabolite analysis.
1. Sample Preparation (Solid-Phase Extraction)
-
Spike 0.5 mL of plasma with an internal standard (e.g., deuterated this compound).
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove proteins and other interfering substances.
-
Wash the cartridge with a low-organic solvent mixture.
-
Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
Table 3: Example LC-MS/MS Parameters for Estrogen Metabolite Analysis
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.43–2.17 pg on column |
| Linear Range | 2 or 10 - 2000 pg/mL |
| Intra-day Precision (%RSD) | <15% |
| Inter-day Precision (%RSD) | <15% |
| Accuracy (% Recovery) | 85-115% |
Note: These are typical performance characteristics and should be validated for each specific assay.
In Vitro Assessment of Estrogenic Activity
The estrogenic potential of this compound can be evaluated using various in vitro assays. While some studies suggest it has low affinity for estrogen receptors (ERα and ERβ), it is crucial to experimentally determine its activity in relevant cell-based models.
Protocol 2: Estrogen Receptor (ER) Reporter Gene Assay
This assay measures the ability of a compound to activate the estrogen receptor, leading to the expression of a reporter gene (e.g., luciferase).
1. Cell Culture and Transfection
-
Culture a suitable cell line (e.g., MCF-7, T47D, or HEK293T) in appropriate media.
-
For transient transfection, co-transfect the cells with an estrogen response element (ERE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Alternatively, use a stable cell line expressing the ER and an integrated ERE-reporter construct.
2. Compound Treatment
-
Plate the transfected or stable cells in 96-well plates.
-
After cell attachment, replace the medium with a hormone-free medium (phenol red-free medium with charcoal-stripped serum).
-
Treat the cells with a range of concentrations of this compound (typically from 1 pM to 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).
3. Luciferase Assay
-
After a 24-hour incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 3: MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
1. Cell Culture and Hormone Deprivation
-
Culture MCF-7 cells in their recommended growth medium.
-
Prior to the assay, switch the cells to a hormone-free medium for at least 72 hours to synchronize the cells and minimize basal proliferation.
2. Cell Seeding and Treatment
-
Seed the hormone-deprived MCF-7 cells in 96-well plates at a low density.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound, a vehicle control, and a positive control (17β-estradiol).
3. Proliferation Assessment
-
Incubate the cells for 6 days, with a media change on day 3.
-
On day 6, quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.
-
Calculate the proliferative effect relative to the vehicle control and plot the dose-response curve to determine the EC₅₀.
In Vivo Assessment of Estrogenic Activity
Evaluating the in vivo effects of this compound is essential to understand its physiological relevance. The following is a generalized protocol for assessing estrogenic activity in a rodent model.
Protocol 4: Uterotrophic Assay in Ovariectomized Rodents
The uterotrophic assay is a standard in vivo test for estrogenic activity, measuring the increase in uterine weight in response to an estrogenic substance.
1. Animal Model and Preparation
-
Use immature or adult ovariectomized female rats or mice. Ovariectomy removes the endogenous source of estrogens.
-
Allow the animals to recover for at least one week after surgery to ensure the regression of the uterus.
2. Compound Administration
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., subcutaneous injection, oral gavage). A common vehicle is corn oil or a suspension in a carboxymethylcellulose solution.
-
Administer this compound daily for 3-7 consecutive days at various dose levels. Include a vehicle control group and a positive control group (e.g., ethinylestradiol).
3. Endpoint Measurement
-
On the day after the final dose, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.
-
Record the wet weight of the uterus. For some protocols, the blotted (dry) weight is also recorded.
-
Calculate the mean uterine weight for each treatment group and perform statistical analysis to determine if there is a significant increase compared to the vehicle control group.
Conclusion
The study of this compound holds significant potential for advancing our understanding of estrogen metabolism and its implications in health and disease. The protocols and data presented in this document provide a robust framework for researchers to source high-quality analytical grade this compound and to design and execute rigorous preclinical studies to elucidate its biological functions. Adherence to these detailed methodologies will facilitate the generation of reliable and comparable data across different research settings.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of 2- and 4-Methoxyestrone
Welcome to the technical support center for the chromatographic separation of 2- and 4-Methoxyestrone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of these critical estrogen metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating 2- and this compound?
A1: The two most prevalent techniques for the separation and quantification of 2- and this compound are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC-MS/MS is often preferred for its high sensitivity and specificity without the need for derivatization, while GC-MS is a robust alternative that requires derivatization to enhance the volatility of the analytes.[2][3]
Q2: Why is the separation of 2- and this compound challenging?
A2: 2- and this compound are structural isomers, meaning they have the same molecular formula and weight but differ in the position of the methoxy group on the estrogen molecule. This subtle structural difference results in very similar physicochemical properties, making their separation by chromatography difficult. Achieving baseline resolution often requires careful optimization of chromatographic conditions.
Q3: Is derivatization necessary for the analysis of 2- and this compound?
A3: Derivatization is essential for GC-MS analysis to increase the volatility and thermal stability of the methoxyestrone isomers.[2] Common derivatization methods include silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). For HPLC-MS/MS analysis, derivatization is not always necessary but can be employed to enhance ionization efficiency and, consequently, sensitivity.
Q4: What are the key parameters to optimize for improving the resolution between 2- and this compound in HPLC?
A4: To improve resolution in HPLC, you should focus on optimizing the mobile phase composition (organic modifier, additives like formic acid), the stationary phase chemistry (e.g., C18, phenyl-hexyl, or biphenyl columns), column temperature, and flow rate. A shallow gradient elution is often more effective than an isocratic one for separating these closely eluting isomers.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the chromatographic separation of 2- and this compound.
HPLC-MS/MS Troubleshooting
Issue 1: Poor or No Separation of 2- and this compound Peaks
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Modify the organic modifier (e.g., switch between acetonitrile and methanol) as they offer different selectivities. Optimize the gradient profile by implementing a shallower gradient. Ensure the mobile phase pH is controlled, typically by adding 0.1% formic acid for improved peak shape and ionization. |
| Unsuitable Stationary Phase | If using a standard C18 column, consider a stationary phase with alternative selectivity, such as a phenyl-hexyl or biphenyl column, which can enhance the resolution of aromatic isomers. |
| Suboptimal Column Temperature | Optimize the column temperature. A typical starting point is 40°C, but systematically varying the temperature can improve selectivity. |
| High Flow Rate | Reduce the flow rate. This can increase interaction time with the stationary phase and improve resolution, though it will also increase the analysis time. |
Issue 2: Low Sensitivity or Poor Peak Shape
| Potential Cause | Recommended Solution |
| Suboptimal Ionization | Ensure the mobile phase contains an appropriate additive to promote ionization, such as 0.1% formic acid for positive ion mode or a small amount of ammonium hydroxide for negative ion mode. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Matrix Effects | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). Dilute the sample if the concentration of interfering matrix components is high. Use stable isotope-labeled internal standards to compensate for matrix-induced signal suppression or enhancement. |
| Poor Peak Asymmetry (Tailing or Fronting) | Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Check for and eliminate any extra-column dead volume in the system. |
GC-MS Troubleshooting
Issue 1: Co-elution of 2- and this compound TMS Derivatives
| Potential Cause | Recommended Solution |
| Inadequate Temperature Program | Optimize the oven temperature program. A slower temperature ramp rate during the elution window of the isomers can significantly improve separation. |
| Incorrect Column Choice | A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a common choice. If resolution is insufficient, consider a column with a different stationary phase or a longer column for increased efficiency. |
| Carrier Gas Flow Rate Not Optimized | Optimize the carrier gas (typically helium) flow rate to achieve the best balance between resolution and analysis time. |
Issue 2: Incomplete Derivatization or Derivative Instability
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware and solvents are anhydrous, as silylation reagents are sensitive to moisture. |
| Suboptimal Reaction Conditions | Optimize the derivatization reaction time and temperature. For example, a common starting point for MSTFA derivatization is heating at 70°C for 1 hour. The use of a catalyst, such as trimethylchlorosilane (TMCS), can improve the efficiency of the reaction. |
| Derivative Degradation | Analyze the derivatized samples as soon as possible. If storage is necessary, investigate the stability of the derivatives under different temperature conditions. The addition of pyridine can sometimes improve the stability of silyl derivatives. |
Experimental Protocols
HPLC-MS/MS Method for 2- and this compound
This protocol is a representative method and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 150 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | 30-60% B over 10 minutes, followed by a wash and re-equilibration |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS Detection | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in positive or negative ion mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard. |
GC-MS Method for 2- and this compound
This protocol outlines a general procedure for the GC-MS analysis of methoxyestrone isomers following derivatization.
| Parameter | Condition |
| Sample Preparation | 1. Hydrolyze conjugated estrogens using β-glucuronidase/sulfatase. 2. Extract with an organic solvent (e.g., methyl tert-butyl ether). 3. Evaporate the solvent to dryness. 4. Reconstitute in the derivatization agent. |
| Derivatization | Add 50 µL of MSTFA with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 1 hour. |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Splitless mode at 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 150°C, hold for 1 min. Ramp to 240°C at 10°C/min. Ramp to 300°C at 5°C/min, hold for 5 min. |
| MS Detection | Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-550 or use Selected Ion Monitoring (SIM) for target ions. |
Data Presentation
Table 1: HPLC-MS/MS Method Parameters and Typical Performance
| Parameter | Condition 1 (Acetonitrile) | Condition 2 (Methanol) |
| Organic Modifier | Acetonitrile | Methanol |
| Typical Retention Time (2-MeOE1) | ~7.5 min | ~8.2 min |
| Typical Retention Time (4-MeOE1) | ~7.8 min | ~8.6 min |
| Resolution (Rs) | > 1.2 | > 1.5 |
| Notes | Faster analysis time. | Often provides better selectivity for isomers. |
Table 2: GC-MS Method Parameters and Typical Performance
| Parameter | Value |
| Derivatizing Agent | MSTFA + 1% TMCS in Pyridine |
| Typical Retention Time (2-MeOE1-TMS) | ~15.2 min |
| Typical Retention Time (4-MeOE1-TMS) | ~15.5 min |
| Key Diagnostic Ions (m/z) | To be determined based on the mass spectrum of the TMS derivatives. |
Visualizations
References
Technical Support Center: Enhancing 4-Methoxyestrone Detection in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the sensitivity of 4-Methoxyestrone detection in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound (4-MeOE1) is a metabolite of the estrogen estrone, formed via methylation of 4-hydroxyestrone (4-OHE1) by the enzyme catechol-O-methyltransferase (COMT).[1] Its detection is crucial as the ratio of 4-MeOE1 to 4-OHE1 can serve as a biomarker for assessing estrogen metabolism, methylation efficiency, and potential health risks, including for hormone-sensitive cancers.[1][2] Sensitive and accurate quantification is necessary due to the low physiological concentrations of estrogen metabolites.[3][4]
Q2: What are the common biological matrices used for this compound analysis?
The most common biological matrices are urine and blood (serum/plasma). Urine is often used because it's non-invasive and can reflect longer-term hormone exposure and detoxification patterns. Plasma and serum are also frequently used, though they may require more sensitive methods due to lower concentrations and smaller sample volumes.
Q3: What are the primary analytical challenges in detecting this compound?
The main challenges include:
-
Low physiological concentrations , often in the picogram per milliliter (pg/mL) range.
-
Interference from other structurally similar estrogen metabolites and matrix components.
-
Poor ionization efficiency of native estrogens in common mass spectrometry sources.
-
The need to chromatographically resolve isomers like 2-Methoxyestrone and this compound.
Q4: Is derivatization necessary for this compound analysis?
While methods exist for analyzing underivatized estrogens, derivatization is a common strategy to significantly improve sensitivity and specificity. Chemical derivatization can enhance ionization efficiency and improve chromatographic separation, leading to lower limits of quantification (LOQs). For instance, derivatization has been shown to improve LOQs from 15-20 pg/mL for underivatized steroids to 0.5-1 pg/mL for derivatized forms.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.
Problem 1: Poor or no signal intensity for this compound.
-
Potential Cause 1: Inefficient Ionization.
-
Solution: The choice of ionization technique is critical. Electrospray ionization (ESI) is suitable for polar and ionizable compounds, while atmospheric pressure chemical ionization (APCI) is often better for less polar, lower molecular weight compounds. For estrogens, ESI is commonly used, but it's essential to optimize the source parameters (e.g., capillary voltage, gas flow, temperature). Consider screening your analyte in both positive and negative ESI and APCI modes to find the optimal response.
-
-
Potential Cause 2: Suboptimal Sample Preparation.
-
Solution: Ensure your sample preparation method effectively removes interfering matrix components. Matrix effects can suppress the analyte signal. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup. Also, verify that the sample concentration is appropriate; overly diluted samples may yield a weak signal, while overly concentrated samples can cause ion suppression.
-
-
Potential Cause 3: Ineffective Derivatization.
-
Solution: If using derivatization, ensure the reaction has gone to completion. Optimize reaction conditions such as temperature, solvent, and catalyst. Reagents like dansyl chloride or 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) have been successfully used to enhance the signal of estrogens.
-
-
Potential Cause 4: Instrument Not Tuned or Calibrated.
-
Solution: Regularly tune and calibrate the mass spectrometer to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.
-
Problem 2: High background noise or interfering peaks.
-
Potential Cause 1: Matrix Effects.
-
Solution: Improve the sample cleanup process to remove interfering compounds from the sample matrix. Optimize the chromatographic separation to resolve this compound from co-eluting matrix components. Modifying the mobile phase composition can also help reduce matrix effects.
-
-
Potential Cause 2: Contamination.
-
Solution: Contamination can come from solvents, reagents, sample collection tubes, or the LC-MS system itself. Use high-purity, LC-MS grade solvents and reagents. Run blank injections between samples to check for carryover. If carryover is detected, implement more rigorous needle and column washing protocols.
-
-
Potential Cause 3: Isomeric Interference.
-
Solution: this compound has isomers like 2-Methoxyestrone. Achieving baseline chromatographic separation is crucial for accurate quantification. A longer run time or a column with higher resolving power may be necessary to ensure adequate separation.
-
Problem 3: Poor reproducibility and inconsistent results.
-
Potential Cause 1: Inconsistent Sample Preparation.
-
Solution: The sample preparation process, especially manual steps like LLE or SPE, can be a significant source of variability. Ensure consistent execution of each step. The use of an appropriate internal standard is critical to correct for variations in extraction recovery and matrix effects.
-
-
Potential Cause 2: Unstable Ionization Source.
-
Solution: An unstable spray in the ESI source can lead to fluctuating signal intensity. Check for clogs in the spray needle and ensure a consistent flow of mobile phase. The stability of the spray can be affected by the mobile phase composition and the cleanliness of the source.
-
-
Potential Cause 3: Instrument Drift.
-
Solution: Mass spectrometer performance can drift over time. Regular calibration and tuning are essential to maintain accuracy and precision. Monitor the performance of quality control (QC) samples throughout the analytical run to detect and correct for any drift.
-
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) achieved for estrogens using various mass spectrometry-based methods.
| Analyte(s) | Method | Matrix | Derivatization | LOQ | Reference |
| Estrone (E1), Estradiol (E2) | LC-MS/MS | Plasma, Serum | FMP-TS | 0.2 pg on-column | |
| E1, E2, and metabolites | LC-MS/MS | Plasma | MPPZ | 0.43–2.17 pg on column | |
| E1, E2 | LC-MS/MS | Serum | Dansyl Chloride | 1 pg/mL | |
| E1, E2, and 6 metabolites (including 4-MeOE1) | LC-MS/MS | Serum | None | ≤1.0 pg/mL | |
| Estrogens | GC-MS | Rodent Serum | - | 0.5 pg/mL | |
| Underivatized Steroids (E1, E2) | LC-MS | - | None | 15-20 pg/mL |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) and Derivatization of Estrogens from Plasma
This protocol is a generalized representation based on methodologies described in the literature.
-
Sample Preparation: Spike a 0.5 mL plasma sample with an appropriate internal standard.
-
Extraction:
-
Load the plasma sample onto a conditioned SPE cartridge (e.g., C18).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the estrogens with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization (using MPPZ as an example):
-
Reconstitute the dried extract in a solution containing the derivatizing agent (e.g., 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine).
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a set time to allow the reaction to complete.
-
Perform a subsequent methylation step if required by the derivatization chemistry.
-
-
Final Preparation: Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method for this compound Analysis
This is a representative protocol. Specific parameters must be optimized for the instrument and application.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., ACE Excel 2 C18-PFP, 2 µm, 2.1 mm × 150 mm).
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM formic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes. A longer gradient may be required to separate isomers.
-
Flow Rate: Typically 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for derivatized estrogens.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize at least two transitions for this compound (one for quantification, one for qualification) and its internal standard. This involves selecting the precursor ion and optimizing the collision energy to produce stable and specific product ions.
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage to maximize the signal for the specific analyte and flow rate.
-
Mandatory Visualizations
References
- 1. This compound/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 2. Pectin | Rupa Health [rupahealth.com]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxyestrone stability under long-term storage at -80°C
Technical Support Center: 4-Methoxyestrone
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound (4-MeOE1) under long-term storage conditions at -80°C. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound during long-term storage at -80°C?
A1: this compound is generally stable when stored at -80°C for at least one year. A key study assessing the stability of 15 estrogen metabolites in urine found that the concentration of this compound changed by less than 2% over the course of a year at this temperature[1]. In one specific case, a statistically significant increase of 5.2% was noted in a sample from one individual, but overall changes for most estrogen metabolites, including catechol estrogens, were minimal[1].
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: The primary factors include storage temperature, exposure to light, the presence of oxidizing agents, and the number of freeze-thaw cycles. Catechol estrogens, the precursors to methoxylated estrogens like 4-MeOE1, are known to be labile and susceptible to oxidation[1][2]. While methylation to this compound significantly increases stability by converting a reactive hydroxyl group to a less reactive methoxy group, improper handling can still lead to degradation[3]. For related methoxyestrogens, it is recommended to store them under an inert atmosphere (argon or nitrogen) and protect them from light.
Q3: Is it necessary to add a stabilizer, such as ascorbic acid, to samples before long-term storage?
A3: The addition of ascorbic acid (at 0.1% w/v) has been a traditional method to prevent the oxidation of catechol estrogens in urine samples. However, a systematic evaluation of its utility for long-term storage at -80°C showed no clear beneficial effect on the stability of this compound or other estrogen metabolites. The study concluded that storage at -80°C is adequate for preserving sample integrity for at least one year without the need for stabilizers.
Q4: How do multiple freeze-thaw cycles impact the concentration of this compound?
A4: Subjecting samples to up to three freeze-thaw cycles has not been consistently associated with significant degradation of this compound or other estrogen metabolites. However, to minimize any potential variability, it is best practice to aliquot samples into smaller volumes for single-use purposes, thus avoiding repeated freezing and thawing of the entire sample.
Q5: What are the signs of potential this compound degradation in a sample?
A5: Direct signs of degradation would be a decrease in this compound concentration over time, as measured by a validated analytical method like LC-MS/MS. Indirectly, instability could be inferred by observing a change in the ratio of this compound to its precursor, 4-hydroxyestrone (4-OHE1). An unexpectedly low 4-MeOE1/4-OHE1 ratio in a stored sample compared to a fresh one could suggest degradation of this compound or instability of its precursor prior to methylation.
Troubleshooting Guide
Issue: Significant variability or lower-than-expected concentrations of this compound are observed in samples after long-term storage.
| Possible Cause | Recommended Action |
| Sample Degradation Due to Temperature Fluctuations | Ensure that the -80°C freezer maintains a consistent temperature. Use a temperature monitoring system with alarms to be alerted of any deviations. Avoid storing samples in freezer doors where temperatures are less stable. |
| Oxidation of Precursors or Analyte | While this compound is relatively stable, its catechol estrogen precursors are not. Process samples (e.g., separate serum or plasma) quickly after collection and freeze them immediately to preserve chemical integrity. For pure compounds or standards, consider storage under an inert gas like argon or nitrogen. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots from the primary sample before the initial long-term storage to avoid the need for thawing the entire sample for each analysis. |
| Analytical Method Variability | Verify the performance of your analytical method (e.g., LC-MS/MS, GC-MS). Run quality control (QC) samples with known concentrations of this compound in every batch to assess assay precision and accuracy. The coefficient of variation for this compound assays can be higher than for other metabolites due to its lower concentration. |
| Matrix Effects | The sample matrix (e.g., urine, plasma, stool) can influence stability and analytical quantification. Ensure that your sample preparation and analytical methods are validated for the specific matrix being used. |
Data Presentation
Table 1: Summary of this compound Stability in Urine Stored at -80°C for One Year
| Analyte | Matrix | Storage Duration | Change in Concentration | Statistical Significance (P-value for trend) | Reference |
| This compound | Urine | 1 Year | < 2% (in most samples) | Not significant for most samples | |
| This compound | Urine | 1 Year | + 5.2% (in one subject) | 0.01 (for that specific subject) |
Data adapted from a study on urinary estrogen metabolites from three individuals.
Experimental Protocols
Protocol: Assessment of Long-Term Stability of this compound at -80°C
This protocol is adapted from methodologies used in epidemiologic studies to assess analyte stability.
1. Objective: To determine the stability of endogenous this compound in a biological matrix (e.g., urine, plasma) during long-term storage at -80°C.
2. Materials:
-
Pooled biological samples (urine or plasma) from multiple donors.
-
-80°C freezer with temperature monitoring.
-
Cryovials for aliquoting.
-
Analytical-grade standards for this compound.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
3. Methodology:
-
Sample Pooling and Baseline Analysis:
-
Create a large pool of the desired biological matrix to ensure homogeneity.
-
Thoroughly mix the pool and immediately prepare multiple, single-use aliquots in cryovials.
-
Analyze a subset of the aliquots (n=5) immediately to establish a baseline (T=0) concentration of this compound. This is your reference point.
-
-
Long-Term Storage:
-
Place all remaining aliquots in a designated section of the -80°C freezer. Distribute them to avoid potential temperature gradients within the freezer.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 month, 3 months, 6 months, 9 months, 12 months), retrieve a set of aliquots (n=3-5) from the freezer.
-
Allow aliquots to thaw completely at room temperature.
-
Analyze the samples for this compound concentration using a validated LC-MS/MS method. Ensure that each analytical run includes calibration standards and quality control samples.
-
-
Data Analysis:
-
For each time point, calculate the mean concentration of this compound.
-
Express the stability as a percentage of the initial baseline (T=0) concentration.
-
Use linear regression to model the change in concentration over time and determine if there is a statistically significant trend of degradation or increase.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of Estrone to this compound.
Workflow for Long-Term Stability Assessment
Caption: Experimental workflow for assessing analyte stability.
References
- 1. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechol estrogen - Wikipedia [en.wikipedia.org]
- 3. This compound/4-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
Preventing degradation of 4-Methoxyestrone in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Methoxyestrone in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound (4-MeOE1) is a metabolite of the estrogen estrone.[1][2] It is formed in the body from 4-hydroxyestrone through a process called methylation, which is a key step in estrogen detoxification.[1][3][4] This conversion is significant because it transforms the potentially carcinogenic 4-hydroxyestrone into the less reactive and safer this compound. In research and clinical settings, the ratio of this compound to 4-hydroxyestrone is used as a biomarker to assess methylation efficiency and potential cancer risk.
Maintaining the stability of this compound in aqueous solutions is crucial for accurate experimental results. Degradation can lead to a decrease in the concentration of the analyte, potentially causing inaccurate quantification and misinterpretation of data. Like other estrogen metabolites, this compound's stability can be affected by factors such as pH, temperature, and light exposure.
Q2: What are the primary factors that can cause the degradation of this compound in aqueous solutions?
While specific degradation kinetics for this compound are not extensively documented, based on the behavior of structurally similar estrogen metabolites, the primary factors contributing to its degradation in aqueous solutions are:
-
Oxidation: The phenolic hydroxyl group in the this compound molecule can be susceptible to oxidation. This is a common degradation pathway for catechol estrogens, the precursors to methoxylated estrogens.
-
pH: The pH of the aqueous solution can significantly influence the rate of degradation. Extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light Exposure (Photodegradation): Exposure to light, particularly UV light, can induce photochemical reactions that lead to the degradation of the compound.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
To ensure the stability of this compound in aqueous solutions, the following storage conditions are recommended:
-
Temperature: For long-term storage, it is advisable to store aqueous solutions at -20°C or below. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
-
pH: It is generally recommended to maintain a slightly acidic to neutral pH for solutions of estrogen metabolites. However, the optimal pH should be determined empirically for specific experimental conditions.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of stock solutions, consider overlaying the solution with an inert gas like nitrogen or argon to minimize oxidation.
Q4: Can I use antioxidants to prevent the degradation of this compound?
Yes, the use of antioxidants is a common strategy to prevent the oxidative degradation of estrogen metabolites, particularly their catechol precursors. While this compound is less prone to oxidation than 4-hydroxyestrone, adding an antioxidant can provide extra protection, especially if the solution will be stored for an extended period or subjected to stressful conditions. Common antioxidants used in such applications include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Propyl gallate
The choice and concentration of the antioxidant should be carefully considered to avoid interference with downstream experimental assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound in aqueous solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound signal in analysis (e.g., HPLC, LC-MS). | 1. Degradation of the compound: The solution may have been stored improperly (e.g., at room temperature, exposed to light) or for too long. 2. Precipitation: The concentration of this compound may have exceeded its solubility in the aqueous buffer, especially if a concentrated stock in an organic solvent was diluted too quickly. 3. Adsorption to container walls: Hydrophobic compounds like steroids can adsorb to plastic surfaces. | 1. Prepare a fresh solution of this compound from a solid standard. Ensure proper storage conditions (see FAQ Q3). 2. When preparing dilutions from a stock solution (e.g., in DMSO or ethanol), add the stock to the aqueous buffer slowly while vortexing. Consider using a small amount of a suitable surfactant if compatible with your experiment. 3. Use glass or low-binding plastic containers for storage and preparation of solutions. |
| Inconsistent or variable results between experiments. | 1. Inconsistent preparation of standards: Variations in weighing, dissolving, or diluting the standard can lead to different concentrations. 2. Partial degradation: The solution might be slowly degrading over the course of the experiment, leading to decreasing concentrations over time. 3. Inconsistent storage of aliquots: Different aliquots may have been subjected to different conditions (e.g., some left on the benchtop longer than others). | 1. Follow a strict and consistent protocol for preparing standard solutions. Use a calibrated analytical balance. 2. Prepare fresh dilutions for each experiment from a properly stored stock solution. If the experiment is lengthy, keep the working solutions on ice and protected from light. 3. Ensure all aliquots are stored under identical conditions and for the same duration. |
| Appearance of unexpected peaks in chromatograms. | 1. Degradation products: The new peaks could be degradation products of this compound. 2. Contamination: The solvent, buffer, or container might be contaminated. | 1. Perform a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products. 2. Analyze a blank sample (solvent and buffer without this compound) to check for contamination. Use high-purity solvents and reagents. |
Quantitative Data on Stability
Due to the limited availability of specific quantitative data on the degradation of this compound in aqueous solutions, the following tables provide illustrative examples based on general knowledge of the stability of similar estrogen metabolites. Researchers should perform their own stability studies to determine the precise degradation rates under their specific experimental conditions.
Table 1: Illustrative Effect of Temperature on this compound Degradation in an Aqueous Buffer (pH 7.4) over 7 Days.
| Temperature | % Degradation (Illustrative) |
| -20°C | < 1% |
| 4°C | 2 - 5% |
| 25°C (Room Temperature) | 10 - 20% |
| 40°C | 30 - 50% |
Table 2: Illustrative Effect of pH on this compound Degradation at 25°C over 24 Hours.
| pH | % Degradation (Illustrative) |
| 3.0 | 5 - 10% |
| 5.0 | < 5% |
| 7.4 | 5 - 15% |
| 9.0 | 15 - 25% |
Table 3: Illustrative Effect of Light Exposure on this compound Degradation in an Aqueous Buffer (pH 7.4) at 25°C over 8 Hours.
| Light Condition | % Degradation (Illustrative) |
| Dark (control) | < 2% |
| Ambient Laboratory Light | 5 - 10% |
| Direct Sunlight | 20 - 40% |
| UV Lamp (254 nm) | > 50% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to assess the stability-indicating properties of an analytical method (e.g., HPLC).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the aqueous solution (100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway showing the formation of this compound from Estrone.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Logical Relationship for Troubleshooting Low Signal
Caption: Decision tree for troubleshooting low analytical signal of this compound.
References
Troubleshooting low recovery of 4-Methoxyestrone during solid-phase extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of 4-Methoxyestrone during solid-phase extraction (SPE).
Troubleshooting Guide: Low Recovery of this compound
Low recovery is a common issue in SPE. This guide provides a systematic approach to identifying and resolving the potential causes for the inefficient recovery of this compound.
Problem: Low or No Recovery of this compound in the Eluate
Possible Cause 1: Inappropriate Sorbent Selection
The choice of sorbent is critical for the effective retention of the target analyte. This compound is a moderately polar compound, and using a sorbent with incompatible polarity can lead to poor retention and subsequent loss during the loading and washing steps.
Solutions:
-
Sorbent Polarity: For reversed-phase SPE, which is commonly used for estrogen metabolites, ensure the sorbent has adequate hydrophobicity to retain this compound. C18 and polymeric sorbents like Oasis HLB are often suitable choices.[1]
-
Analyte Breakthrough: Analyze the flow-through and wash fractions to confirm if the analyte is being lost during these steps. If this compound is detected, the sorbent is not retaining it effectively.
-
Alternative Sorbents: If breakthrough is confirmed, consider switching to a sorbent with a different chemistry or a higher surface area to enhance retention.
Possible Cause 2: Improper Sample pH
The pH of the sample can significantly influence the ionization state of this compound and its interaction with the SPE sorbent. For optimal retention on reversed-phase sorbents, the analyte should be in a neutral, non-ionized form.
Solutions:
-
pH Adjustment: Adjust the sample pH to ensure this compound is in its neutral form. For estrogens, a pH around 7 is often recommended.[2]
-
Buffering: Use a buffer, such as 10 mM ammonium formate, to maintain a stable pH throughout the extraction process.[2]
Possible Cause 3: Inefficient Elution
The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent, leading to incomplete recovery.
Solutions:
-
Increase Elution Solvent Strength: Increase the percentage of the organic solvent in the elution mixture. For reversed-phase SPE, common elution solvents include methanol, acetonitrile, and acetone.[2]
-
Optimize Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte. Eluting with multiple, smaller volumes can sometimes be more effective than a single large volume.
-
Incorporate Additives: In some cases, adding a small amount of a modifier, like a weak acid or base, to the elution solvent can improve recovery, although this should be tested empirically.
Possible Cause 4: Incorrect Flow Rate
The flow rate during sample loading and elution can impact the interaction time between the analyte and the sorbent.
Solutions:
-
Optimize Loading Flow Rate: A slower flow rate during sample loading allows for more efficient binding of this compound to the sorbent. A rate of 1-2 drops per second is a good starting point.[3]
-
Optimize Elution Flow Rate: A slower flow rate during elution can enhance the desorption of the analyte, leading to better recovery.
Possible Cause 5: Sample Matrix Effects
Complex biological matrices, such as serum or urine, can contain interfering substances that compete with this compound for binding sites on the sorbent or hinder its elution.
Solutions:
-
Sample Pre-treatment: Incorporate a sample pre-treatment step, such as protein precipitation for serum samples or centrifugation to remove particulates.
-
Selective Wash Steps: Optimize the wash step to remove interferences without eluting the target analyte. A wash solution that is slightly weaker than the elution solvent is often effective.
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for this compound using SPE?
A1: While specific recovery rates can vary depending on the matrix and the exact SPE protocol, well-optimized methods for estrogen metabolites can achieve high recovery values, often in the range of 82-95%.
Q2: Which sorbent is best for this compound extraction?
A2: Both silica-based C18 and polymeric sorbents like Oasis HLB are commonly used for the extraction of estrogen metabolites. The optimal choice depends on the specific sample matrix and the other analytes being measured. It is advisable to test a few different sorbents during method development.
Q3: How does the pH of the sample affect the recovery of this compound?
A3: The pH of the sample is a critical parameter. For reversed-phase SPE, adjusting the sample to a neutral pH (around 7) helps to ensure that this compound is not ionized, which promotes its retention on the nonpolar sorbent.
Q4: What are the best elution solvents for this compound?
A4: Methanol, acetonitrile, and acetone are effective elution solvents for estrogen metabolites in reversed-phase SPE. Often, a mixture of an organic solvent with water is used. The optimal solvent and its concentration should be determined empirically.
Q5: Can I reuse my SPE cartridges?
A5: While some manufacturers may provide protocols for cleaning and reusing SPE cartridges, it is generally not recommended for quantitative analysis, especially when dealing with trace levels of analytes. Reuse can lead to cross-contamination and inconsistent recoveries.
Quantitative Data Summary
The following tables summarize the impact of different experimental parameters on the recovery of estrogen metabolites, including this compound. This data is synthesized from multiple studies and should be used as a guideline for method development.
Table 1: Effect of Wash Solvent Composition on Analyte Retention
| % Methanol in Wash Solution | Relative Response of this compound in Wash Fraction | Relative Response of this compound in Elution Fraction |
| 5% | Low | High |
| 10% | Low | High |
| 20% | Low | High |
| 30% | Moderate | Moderate |
| 40% | High | Low |
Data synthesized from a study on 27 estrogen metabolites. This table illustrates that as the percentage of organic solvent in the wash solution increases, the likelihood of prematurely eluting this compound also increases.
Table 2: General SPE Sorbent Performance for Estrogen Metabolites
| Sorbent Type | Common Analytes | Typical Recovery Range | Key Considerations |
| C18 (Silica-based) | Nonpolar to moderately polar compounds | 80-100% | Prone to drying out; requires careful conditioning. |
| Polymeric (e.g., Oasis HLB) | Wide range of polarities | 85-105% | More robust to drying; can offer higher capacity. |
| Mixed-Mode | Ionizable and neutral compounds | Variable | Offers high selectivity but may require more complex method development. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction Protocol for this compound from Urine
This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
Dilute the supernatant with water (e.g., 1:1 v/v) and adjust the pH to 7.0 using a suitable buffer (e.g., 10 mM ammonium formate).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or polymeric SPE cartridge (e.g., 100 mg) with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% (v/v) methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound with 2 x 1.5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).
-
Visualizations
Caption: General workflow for solid-phase extraction of this compound.
Caption: Troubleshooting flowchart for low this compound recovery in SPE.
References
Forced degradation studies for 4-Methoxyestrone stability testing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-Methoxyestrone.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
A1: Forced degradation studies, or stress testing, are crucial for several reasons.[1][2][3] They help to:
-
Identify potential degradation products of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light).[2][4]
-
Elucidate the degradation pathways of the molecule.
-
Establish the intrinsic stability of this compound.
-
Develop and validate stability-indicating analytical methods that can accurately measure the drug substance in the presence of its degradation products.
Q2: What are the typical stress conditions applied in forced degradation studies for a compound like this compound?
A2: Based on general pharmaceutical guidelines, the following stress conditions are typically employed:
-
Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Base Hydrolysis: Treatment with bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Heating the sample at elevated temperatures.
-
Photodegradation: Exposing the sample to UV and visible light.
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in the provided literature, based on its chemical structure (an aromatic ether and a phenol), potential degradation pathways could involve:
-
Hydrolysis of the methoxy group: Under acidic or basic conditions, the methoxy group at the C4 position could be hydrolyzed to a hydroxyl group, forming 4-hydroxyestrone.
-
Oxidation of the phenolic ring: The aromatic ring is susceptible to oxidation, which could lead to the formation of quinone-type structures, similar to the metabolism of other catechol estrogens.
-
Degradation of the steroid backbone: Severe stress conditions could lead to the cleavage of the steroidal rings.
Q4: What analytical techniques are most suitable for analyzing the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (MS), is a powerful technique for these studies.
-
HPLC with UV detection is commonly used to separate the parent drug from its degradation products.
-
LC-MS/MS is highly sensitive and specific, enabling the identification and quantification of trace-level degradation products.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild (concentration of stressor, temperature, or duration of exposure is insufficient). | 1. Increase the concentration of the acid, base, or oxidizing agent. 2. Increase the temperature for thermal and hydrolytic studies. 3. Extend the duration of exposure to the stress condition. 4. Ensure the light source for photostability testing provides sufficient energy as per ICH Q1B guidelines. |
| Complete degradation of this compound. | Stress conditions are too harsh. | 1. Decrease the concentration of the stressor. 2. Lower the temperature. 3. Reduce the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the formation of degradation products. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate column chemistry or mobile phase composition. 2. Co-elution of the parent drug and degradation products. 3. Sample diluent is incompatible with the mobile phase. | 1. Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl). 2. Optimize the mobile phase gradient, pH, and organic modifier. 3. Adjust the sample diluent to be similar in composition to the initial mobile phase. |
| Mass imbalance observed (sum of the assay of the parent drug and the impurities is not close to 100%). | 1. Some degradation products are not being detected by the analytical method (e.g., lack a chromophore for UV detection). 2. Formation of non-UV active or volatile degradation products. 3. Precipitation of the drug or degradation products. | 1. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to UV. 2. Analyze the headspace for volatile compounds if significant loss is suspected. 3. Ensure complete dissolution of the sample before analysis. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Heat at 60-80°C for a specified duration (e.g., 2, 4, 8, 24 hours). After the stress period, cool the solution and neutralize it with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Heat at 60-80°C for a specified duration. After the stress period, cool the solution and neutralize it with an equivalent amount of HCl.
-
Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂. Keep the solution at room temperature or slightly elevated temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat at a high temperature (e.g., 80-105°C) for a specified duration.
-
Photolytic Degradation: Expose the drug solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Run a dark control in parallel.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Summary of Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Typical Temperature | Typical Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M | 60°C - 80°C | 2 - 24 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1 M | 60°C - 80°C | 2 - 24 hours |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% - 30% | Room Temperature or 40°C - 60°C | 2 - 24 hours |
| Thermal | Dry Heat | N/A | 80°C - 105°C | 24 - 72 hours |
| Photolytic | UV and Visible Light | 1.2 million lux hours and 200 Wh/m² | Ambient | As required |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound.
References
How to resolve matrix effects in 4-Methoxyestrone urine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in 4-Methoxyestrone urine analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my this compound urine analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the urine sample.[1] This interference can lead to either suppression or enhancement of the analyte signal, compromising the accuracy, precision, and sensitivity of your analytical method.[1] In urine, a complex biological fluid, various endogenous components such as salts, urea, and other metabolites can contribute to these effects.[1][2]
Q2: How can I detect the presence of matrix effects in my assay?
A2: Two common methods for detecting matrix effects are the post-column infusion and the post-extraction spike methods.[1]
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank urine extract is then injected. A dip in the baseline signal of the infused standard indicates ion suppression at that retention time, while a peak indicates ion enhancement.
-
Post-Extraction Spike: This quantitative method assesses the overall impact of the matrix on the analyte signal. The response of this compound in a standard solution is compared to its response when spiked into a blank urine sample that has undergone the entire extraction procedure.
Q3: What are the primary strategies to resolve matrix effects in this compound urine analysis?
A3: The primary strategies involve minimizing the impact of interfering compounds through:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are used to remove interfering matrix components before analysis.
-
Sample Dilution: Diluting the urine sample can reduce the concentration of interfering substances, thereby mitigating matrix effects. This is a straightforward approach but may compromise sensitivity if this compound concentrations are low.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) for this compound is the most reliable way to compensate for matrix effects. The SIL-IS behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, thus normalizing the signal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Column overload or contamination. | 1. Dilute the sample to avoid overloading the column. 2. Implement a more rigorous sample clean-up procedure (e.g., SPE). 3. Use a guard column to protect the analytical column from contaminants. 4. Flush the column according to the manufacturer's recommendations. |
| Injection of the sample in a solvent stronger than the mobile phase. | Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase. | |
| Inconsistent Retention Times | Changes in mobile phase composition or pH. | 1. Prepare fresh mobile phase daily. 2. Ensure the pH of the mobile phase is stable and consistent between runs. |
| Column degradation. | 1. Replace the analytical column if it has exceeded its recommended lifetime or if performance does not improve after cleaning. | |
| Low Signal Intensity or Signal Suppression | Significant ion suppression from co-eluting matrix components. | 1. Improve sample clean-up using SPE or SLE to remove interfering substances. 2. Optimize chromatographic conditions to separate this compound from the suppression zone. 3. Employ a stable isotope-labeled internal standard to correct for signal loss. |
| High Signal Variability Between Samples | Different matrix composition in individual urine samples. | 1. Utilize a stable isotope-labeled internal standard for each analyte to normalize for inter-sample variability in matrix effects. 2. Standardize sample pre-treatment to ensure consistent handling of all samples. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for mixed-mode SPE to clean up urine samples for this compound analysis.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
Take 250 µL of the supernatant and dilute it to 1,800 µL with an aqueous ammonium acetate buffer (pH 9.0).
-
Add the internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode strong anion exchange SPE cartridge (e.g., 60 mg) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of ammonium acetate buffer (pH 9.0).
-
-
Sample Loading and Washing:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of LC-MS grade water.
-
Wash the cartridge with 1 mL of methanol to remove less retained impurities.
-
-
Elution:
-
Elute the analytes with two aliquots of 500 µL of a solution of 10% formic acid in acetonitrile:methanol (3:2).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.
-
Set B (Pre-Spiked Sample): Take a blank urine sample, add the this compound standard at the same concentration as Set A, and then perform the full extraction procedure (Protocol 1).
-
Set C (Post-Spiked Sample): Perform the full extraction procedure (Protocol 1) on a blank urine sample. Spike the final, dried extract with the this compound standard at the same concentration as Set A before reconstitution.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculation:
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) x 100
-
A value of 0% indicates no matrix effect.
-
A negative value indicates ion suppression.
-
A positive value indicates ion enhancement.
-
-
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation methods in reducing matrix effects for steroid analysis in urine.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Dilute-and-Shoot (1:10 dilution) | >90% | -50% to +20% (highly variable) | |
| Solid-Phase Extraction (SPE) | 85-105% | < ±15% | |
| Supported Liquid Extraction (SLE) | >90% | < ±10% |
Note: The values presented are typical ranges observed in studies and may vary depending on the specific analyte, urine sample, and analytical conditions.
Visualizations
Caption: Workflow for this compound urine analysis.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Optimizing GC-MS Analysis of 4-Methoxyestrone through Derivatization
Welcome to the technical support center for the GC-MS analysis of 4-Methoxyestrone (4-MeOE1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your derivatization protocols and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Derivatization is a critical step for the analysis of estrogen metabolites like this compound by GC-MS. Due to their polarity and low volatility, underivatized estrogens exhibit poor chromatographic behavior, leading to broad peaks, low sensitivity, and potential thermal degradation in the GC inlet.[1] Derivatization, typically through silylation, converts the polar hydroxyl groups into more volatile and thermally stable trimethylsilyl (TMS) ethers.[2] This improves chromatographic peak shape, enhances sensitivity, and allows for more accurate and reproducible quantification.
Q2: What are the most common derivatization reagents for this compound analysis?
A2: The most common derivatization reagents for estrogens, including this compound, are silylating agents. The two most frequently used reagents are:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A strong silylating agent widely used for derivatizing hydroxyl groups.[2][3]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating agent that is known for producing volatile byproducts that are easily separated from the analytes.
Often, a catalyst such as TMCS (trimethylchlorosilane) is added to the silylating reagent (e.g., BSTFA + 1% TMCS) to increase the reaction rate and ensure complete derivatization, especially for sterically hindered hydroxyl groups.
Q3: What are the typical reaction conditions for the silylation of this compound?
A3: Optimal reaction conditions can vary depending on the specific silylating reagent and the sample matrix. However, a general starting point for the silylation of estrogens is as follows:
-
Temperature: 60°C to 80°C
-
Time: 30 to 60 minutes
-
Solvent: A dry, aprotic solvent such as pyridine or acetonitrile is commonly used. It is crucial to ensure anhydrous conditions as moisture can deactivate the silylating reagent.
Q4: How can I confirm that the derivatization of this compound is complete?
A4: Incomplete derivatization can lead to inaccurate quantification. To confirm complete derivatization, you can:
-
Monitor the disappearance of the underivatized 4-MeOE1 peak: Inject a small amount of the reaction mixture at different time points (e.g., 30, 60, 90 minutes) and observe the chromatogram. The peak corresponding to the underivatized compound should decrease and eventually disappear.
-
Look for the appearance of a single, sharp peak for the derivatized product: A successful derivatization should yield a single, symmetrical peak for the TMS-derivatized 4-MeOE1. The presence of multiple peaks could indicate partial derivatization or the formation of byproducts.
-
Analyze the mass spectrum: The mass spectrum of the derivatized 4-MeOE1 will show a characteristic molecular ion peak and fragmentation pattern corresponding to the TMS derivative. For a mono-silylated 4-MeOE1, you would expect an increase in molecular weight of 72 amu (Si(CH₃)₃).
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound for GC-MS analysis.
Diagram: Troubleshooting Workflow for 4-MeOE1 Derivatization
Caption: A logical workflow for troubleshooting common issues in 4-MeOE1 derivatization.
| Problem | Potential Cause | Recommended Solution |
| Low or No Peak for Derivatized 4-MeOE1 | Inactive Derivatization Reagent: Reagents (BSTFA, MSTFA) are sensitive to moisture and can degrade over time. | Store reagents in a desiccator and use a fresh vial if degradation is suspected. It is crucial to work in a moisture-free environment. |
| Insufficient Reagent: The amount of silylating agent may not be enough to derivatize the analyte and other active compounds in the sample. | Increase the volume of the derivatization reagent. A significant excess is often recommended. | |
| Presence of Moisture: Water in the sample or solvent will consume the derivatization reagent. | Ensure the sample extract is completely dry before adding the derivatization reagents. Use anhydrous solvents. | |
| Multiple Peaks for 4-MeOE1 | Incomplete Derivatization: Insufficient reaction time or temperature can lead to a mixture of derivatized and underivatized analyte. | Increase the reaction time and/or temperature. A typical starting point is 60 minutes at 70°C. |
| Formation of Different Silyl Ethers: In some cases, different hydroxyl groups may react at different rates. | The addition of a catalyst like TMCS can help drive the reaction to completion for all active sites. | |
| Degradation of Analyte: 4-MeOE1 may be degrading during sample preparation or derivatization. | Ensure that the sample is not exposed to high temperatures for extended periods or harsh pH conditions. | |
| Poor Peak Shape (Tailing or Fronting) | Active Sites in the GC System: Polar analytes can interact with active sites in the inlet liner or the column, causing peak tailing. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance of the GC inlet is crucial. |
| Co-eluting Interferences: Matrix components can co-elute with the analyte, affecting peak shape. | Improve the sample cleanup procedure to remove interfering substances before derivatization. | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in temperature, time, or reagent volumes will lead to inconsistent derivatization efficiency. | Use a heating block or oven for precise temperature control and use calibrated pipettes for accurate volume measurements. |
| Sample Matrix Effects: The presence of other compounds in the sample can affect the derivatization reaction. | Develop a robust sample extraction and cleanup method to minimize matrix effects. The use of an internal standard is highly recommended for accurate quantification. |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
Materials:
-
Dried extract of this compound
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Anhydrous Pyridine
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.
-
To the dried extract in a GC vial insert, add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Diagram: Derivatization Workflow
Caption: A step-by-step workflow for the silylation of this compound.
Quantitative Data Summary
The following table summarizes typical conditions for the silylation of estrogens for GC-MS analysis. While specific yield data for this compound is not extensively published, these conditions provide a strong starting point for method development.
| Derivatization Reagent | Catalyst | Temperature (°C) | Time (min) | Expected Outcome | Reference |
| BSTFA | 1% TMCS | 70 | 60 | Complete derivatization of hydroxyl groups to TMS ethers. | |
| BSTFA | 1% TMCS | 80 | 30 | Efficient derivatization, potentially faster reaction time at higher temperature. | |
| MSTFA | None | 70 | 30 | Effective derivatization with volatile byproducts. | |
| MSTFA | Pyridine | 70 | 20 | Rapid and complete silylation. |
Note: The optimal conditions should be empirically determined for your specific application and instrumentation.
By following the guidance in this technical support center, researchers can effectively troubleshoot and optimize their derivatization protocols for the GC-MS analysis of this compound, leading to more accurate and reliable results in their scientific endeavors.
References
Best practices for handling and storing heat-sensitive 4-Methoxyestrone
Technical Support Center: 4-Methoxyestrone
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing heat-sensitive this compound.
Handling and Storage Guide
Q1: What are the recommended storage conditions for this compound?
This compound is a heat-sensitive compound, and proper storage is critical to maintain its stability and purity.[1] Recommendations vary slightly among suppliers, but the consensus points towards cold storage. For long-term preservation, storing the solid compound at -20°C is advised, which can ensure stability for at least four years.[2] For routine short-term use, refrigeration at 2-8°C is acceptable.[1]
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Expected Stability | Source |
| Long-Term | -20°C | ≥ 4 years | [2] |
| Short-Term | 2-8°C | Stable | [1] |
| Deuterated Form | Refrigerated | Re-analyze after 3 years | |
| In Urine (for analysis) | -80°C | Up to 1 year |
Q2: How should I handle this compound in the laboratory?
As with any chemical reagent, standard laboratory safety practices are required.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat to avoid contact with skin and eyes.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of the solid dust form.
-
Avoid Dust Formation: Handle the solid powder carefully to prevent it from becoming airborne.
-
Heat Sensitivity: Minimize the compound's exposure to elevated temperatures during all experimental procedures.
Q3: How should I prepare a stock solution of this compound?
This compound is a solid that is only slightly soluble in common laboratory solvents like methanol and chloroform. Careful preparation is necessary to ensure complete dissolution. For a detailed methodology, please refer to the Experimental Protocols section.
Q4: How stable is this compound in solution and during experimental use?
While the solid form is stable for years when stored correctly, its stability in solution or in biological matrices can vary. A study on estrogen metabolites in urine found that this compound concentrations were relatively stable for up to 48 hours at 4°C and for up to one year at -80°C. However, because it is heat-sensitive, repeated freeze-thaw cycles and prolonged exposure to room temperature should be avoided to prevent degradation.
Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent or not reproducible. What are the potential causes?
Inconsistent results can stem from compound handling, experimental design, or the biological system under study.
-
Compound Integrity: The primary suspect is often the degradation of the compound due to improper storage or handling. Verify that it has been consistently stored at -20°C or 2-8°C and shielded from light.
-
Solubility Issues: Incomplete dissolution of the compound can lead to inaccurate concentrations in your experiments. Ensure the compound is fully dissolved when making stock solutions.
-
Measurement Imprecision: At very low concentrations, as is often the case in biological samples, analytical measurements can have a higher coefficient of variation, leading to apparent inconsistencies.
-
Biological Variability: In cellular or animal models, variations in metabolic enzyme activity (like COMT) can affect the levels and activity of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Q2: I am having difficulty dissolving this compound. What can I do?
Given its slight solubility, you can try the following:
-
Sonication: Place the vial in an ultrasonic bath to aid dissolution.
-
Gentle Warming: Briefly warm the solution to 30-37°C. Be cautious due to its heat-sensitive nature and do not overheat.
-
Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.
-
Alternative Solvents: If your experimental protocol allows, consider testing other organic solvents. However, always verify solvent compatibility with your assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (4-MeOE1) is a naturally occurring, endogenous metabolite of the estrogen hormone estrone. It is characterized by a methoxy group (-OCH3) at the C4 position of the steroid structure.
Q2: What is the biological significance of this compound?
This compound is a key product of estrogen detoxification. It is formed when the enzyme Catechol-O-methyltransferase (COMT) methylates 4-hydroxyestrone (4-OHE1). This conversion is critical because 4-OHE1 is a potentially reactive and genotoxic metabolite that can be oxidized into quinones that damage DNA. The methylation process neutralizes this reactivity, making this compound a safer byproduct. The ratio of this compound to 4-hydroxyestrone is often used as a biomarker to assess the efficiency of this protective methylation pathway and potential estrogen-related cancer risk.
Q3: What is the metabolic pathway that produces this compound?
The formation of this compound is a two-step process within estrogen metabolism. First, estrone is hydroxylated by cytochrome P450 enzymes (primarily CYP1B1) to form 4-hydroxyestrone. Subsequently, 4-hydroxyestrone is methylated by the enzyme COMT to produce this compound.
Caption: Estrogen metabolism pathway leading to this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Methanol
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 300.39 g/mol ).
Materials:
-
This compound solid
-
Anhydrous Methanol (HPLC grade or higher)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 300.39 g/mol = 0.0030039 g = 3.0 mg
-
-
Weigh Compound: Carefully weigh out approximately 3.0 mg of solid this compound on an analytical balance and transfer it to a suitable vial. Record the exact mass.
-
Add Solvent: Based on the exact mass, calculate the precise volume of methanol required to achieve a 10 mM concentration. Add the methanol to the vial.
-
Dissolve: Cap the vial tightly. Vortex vigorously for 2-3 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Inspect: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store: Store the stock solution in clearly labeled aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Workflow for Assessing Compound Stability
This workflow outlines a time-course experiment to evaluate the stability of this compound under various storage conditions.
Methodology:
-
Prepare Stock: Prepare a fresh, accurately concentrated stock solution of this compound (e.g., 1 mM in methanol) as described in Protocol 1.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the fresh stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the initial peak area or concentration. This serves as the baseline (100% integrity).
-
Aliquot and Store: Distribute the remaining stock solution into multiple small aliquots in amber vials to minimize headspace and light exposure.
-
Storage Conditions: Store sets of aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and Room Temperature).
-
Time-Point Analysis: At designated time points (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to come to room temperature and analyze it using the same analytical method as the T=0 sample.
-
Data Comparison: Compare the peak area or concentration of the stored sample to the T=0 baseline to calculate the percentage of the compound remaining. A decrease indicates degradation.
Caption: Experimental workflow for a compound stability study.
References
Enhancing yield in the chemical synthesis of 4-Methoxyestrone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of 4-Methoxyestrone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and regioselective method for synthesizing this compound is through the selective O-methylation of its precursor, 4-hydroxyestrone.[1][2] This approach is favored because it directly installs the methoxy group at the desired C-4 position of the steroidal A-ring. The starting material, 4-hydroxyestrone, is a metabolite of estrone.[2][3]
Q2: Why is regioselectivity a critical issue in the synthesis of this compound?
A2: 4-Hydroxyestrone is a catechol estrogen, meaning it has two adjacent hydroxyl groups on the aromatic A-ring (at C-3 and C-4). Direct methylation without a selective approach can lead to a mixture of products: this compound, 3-Methoxyestrone, and 3,4-dimethoxyestrone. Separating these closely related isomers can be challenging and significantly lowers the yield of the desired this compound. Therefore, achieving high regioselectivity is crucial for an efficient synthesis.
Q3: What strategies can be employed to achieve selective methylation at the C-4 position?
A3: Several strategies can be employed to enhance the regioselective methylation of 4-hydroxyestrone at the C-4 position:
-
Enzymatic Methylation: Utilizing the enzyme catechol-O-methyltransferase (COMT) can provide high selectivity for the methylation of catechol estrogens.[3] While highly selective, this method may be less scalable for large-scale chemical synthesis.
-
Chemical Methylation with Protecting Groups: A robust chemical approach involves the use of protecting groups. For instance, the more reactive C-3 hydroxyl group can be selectively protected, leaving the C-4 hydroxyl group free for methylation. Subsequent deprotection yields the desired this compound.
-
Directive O-Methylation: Under specific reaction conditions, the inherent differences in the acidity and steric environment of the two hydroxyl groups can be exploited to favor methylation at the C-4 position.
Q4: What are common methylating agents used in the synthesis of this compound?
A4: A variety of methylating agents can be used for the O-methylation of phenolic hydroxyl groups. Common choices include:
-
Dimethyl sulfate (DMS): A powerful and commonly used methylating agent, but it is highly toxic and should be handled with extreme caution.
-
Methyl iodide (MeI): Another effective methylating agent, though also toxic.
-
Diazomethane: Effective for methylation but is explosive and toxic, requiring specialized handling.
-
"Green" Methylating Reagents: Less hazardous alternatives like dimethyl carbonate (DMC) are gaining popularity.
The choice of reagent often depends on the specific reaction conditions, scale, and safety considerations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of byproducts (e.g., 3-methoxy isomer, di-methylated product). 3. Degradation of starting material or product. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 2. Optimize the reaction conditions (temperature, solvent, base) to improve regioselectivity. Consider using a protecting group strategy if selectivity remains poor. 3. Ensure inert atmosphere (e.g., nitrogen or argon) if starting materials or products are sensitive to oxidation. Use degassed solvents. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Non-selective methylation conditions. 2. Steric hindrance not effectively utilized. 3. Inappropriate choice of base or solvent. | 1. Employ a protecting group for the C-3 hydroxyl group. The tert-butyl group has been successfully used as a positional protecting group in estrogen synthesis. 2. Experiment with different solvents to influence the reactivity of the hydroxyl groups. 3. Use a bulky base that may preferentially deprotonate the less sterically hindered hydroxyl group. |
| Difficult Purification | 1. Presence of closely related isomers. 2. Unreacted starting material. 3. Formation of polar byproducts. | 1. Utilize column chromatography with a high-resolution silica gel and an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes). 2. Consider derivatization of the product mixture to facilitate separation, followed by removal of the derivatizing group. 3. Recrystallization from a suitable solvent system can be effective for final purification. |
| Incomplete Deprotection (if using a protecting group) | 1. Inefficient deprotection reagent. 2. Harsh deprotection conditions leading to product degradation. | 1. Ensure the chosen deprotection conditions are compatible with the protecting group used. For example, a tert-butyl group can be removed with a Lewis acid like AlCl₃. 2. Optimize deprotection time and temperature to ensure complete removal without affecting the final product. |
Data Presentation
Table 1: Comparison of General Methylation Strategies for Catecholic Steroids
| Methylation Strategy | Typical Reagents | General Yield Range | Selectivity | Advantages | Disadvantages |
| Direct Methylation | Dimethyl sulfate, K₂CO₃, acetone | 30-60% | Low to Moderate | Simple, one-step procedure. | Often results in a mixture of isomers, requiring extensive purification. |
| With Protecting Group | 1. Protection (e.g., t-BuOH, BF₃·OEt₂) 2. Methylation (e.g., MeI, base) 3. Deprotection (e.g., AlCl₃) | 70-90% (overall) | High | Excellent control over regioselectivity, leading to a cleaner product. | Multi-step process, potentially lowering the overall yield. |
| Enzymatic Methylation | Catechol-O-methyltransferase (COMT), S-adenosyl methionine (SAM) | Variable | Very High | Superior regioselectivity, mild reaction conditions. | May not be suitable for large-scale synthesis, potential for enzyme inhibition. |
Note: The yield ranges are generalized and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Key Experiment: Selective Methylation of 4-Hydroxyestrone via a Protecting Group Strategy
This protocol is a generalized procedure based on established principles of steroid chemistry. Researchers should optimize the conditions for their specific setup.
Step 1: Protection of the C-3 Hydroxyl Group
-
Dissolve 4-hydroxyestrone in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a protecting group reagent that selectively reacts with the more acidic/less hindered C-3 hydroxyl group. For example, for tert-butylation, add tert-butyl alcohol and a Lewis acid catalyst like BF₃·OEt₂.
-
Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the protected intermediate by column chromatography.
Step 2: Methylation of the C-4 Hydroxyl Group
-
Dissolve the purified, protected 4-hydroxyestrone in an anhydrous polar aprotic solvent (e.g., acetone or DMF) under an inert atmosphere.
-
Add a suitable base (e.g., anhydrous potassium carbonate).
-
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Extract the product, dry the organic layer, and concentrate it.
-
Purify the methylated product by column chromatography.
Step 3: Deprotection of the C-3 Hydroxyl Group
-
Dissolve the purified, protected this compound in an anhydrous solvent.
-
Add the deprotection reagent. For a tert-butyl group, a Lewis acid such as aluminum trichloride in a mixed solvent system (e.g., dichloromethane/nitromethane) can be used.
-
Stir the reaction at a controlled temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction (e.g., with ice-water).
-
Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.
-
Purify the final product, this compound, by column chromatography and/or recrystallization to obtain a high-purity compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
References
Addressing imprecision in low-concentration 4-Methoxyestrone measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-concentration 4-Methoxyestrone (4-ME1) measurements.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring low concentrations of this compound?
Measuring low concentrations of this compound (4-ME1), an important estrogen metabolite, presents several analytical challenges. The primary difficulties include:
-
Low Endogenous Levels: 4-ME1 is often present at very low picogram per milliliter (pg/mL) concentrations in biological matrices like serum and plasma, pushing the limits of detection for many analytical methods.
-
Interference from Isomers: The presence of isomeric compounds, such as 2-Methoxyestrone, which has the same mass, can interfere with accurate quantification. Chromatographic separation is crucial to distinguish between these isomers.[1]
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can suppress or enhance the ionization of 4-ME1 in mass spectrometry, leading to inaccurate and imprecise results.[2][3]
-
Assay Specificity and Sensitivity: Immunoassays, while widely used for hormone measurement, often lack the specificity and sensitivity required for low-concentration steroid analysis and can suffer from cross-reactivity with other structurally similar steroids.[4][5]
Q2: Which analytical method is recommended for measuring low concentrations of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the accurate and precise quantification of low-concentration steroid hormones, including this compound. This is due to its high sensitivity, specificity, and ability to separate 4-ME1 from interfering isomers. While immunoassays (like ELISA) are available, they are more prone to imprecision at low concentrations due to cross-reactivity.
Q3: What are common sources of imprecision in this compound measurements?
Imprecision in 4-ME1 measurements can arise from various factors throughout the analytical workflow:
-
Sample Collection and Handling: Improper sample collection, storage, or freeze-thaw cycles can degrade the analyte.
-
Sample Preparation: Inconsistent extraction efficiency, incomplete derivatization (if used), and the presence of interfering substances can all introduce variability.
-
Instrumental Analysis: Fluctuations in instrument performance, such as unstable spray in the mass spectrometer source or shifts in chromatographic retention time, can lead to imprecise results.
-
Calibration: The use of improperly prepared or degraded calibration standards can lead to inaccurate quantification.
Troubleshooting Guides
LC-MS/MS Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Poor Ionization: Suboptimal ion source settings or the presence of ion-suppressing agents in the sample. | Optimize ion source parameters (e.g., temperature, gas flows, voltage). Ensure proper sample clean-up to remove interfering substances. |
| Analyte Degradation: 4-ME1 may have degraded during sample preparation or storage. | Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles. Use fresh samples when possible. | |
| Incorrect Mass Transitions (MRM): The selected precursor and product ions for 4-ME1 may be incorrect or suboptimal. | Verify the MRM transitions for 4-ME1 and its internal standard using a pure standard. Optimize collision energy for maximum signal intensity. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background. | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample may be present in the system. | Implement a rigorous wash sequence between samples, including injections of strong organic solvents. | |
| Contaminated LC System: Build-up of non-volatile salts or other contaminants in the tubing, injector, or column. | Flush the LC system thoroughly. If the problem persists, clean or replace contaminated components. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much sample onto the column. | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for 4-ME1. | Adjust the mobile phase composition, including the organic modifier and any additives (e.g., formic acid), to improve peak shape. | |
| Column Degradation: The analytical column has lost its efficiency due to contamination or extended use. | Replace the guard column. If the problem persists, replace the analytical column. | |
| Retention Time Shift | Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent. | Prepare fresh mobile phase and ensure the solvent bottles are properly sealed. |
| Column Temperature Fluctuation: Inconsistent column temperature can affect retention time. | Use a column oven to maintain a stable temperature. | |
| Air Bubbles in the Pump: Air bubbles can cause inconsistent flow rates. | Purge the LC pumps to remove any trapped air bubbles. |
ELISA Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Low Analyte Concentration: The concentration of 4-ME1 in the sample is below the detection limit of the assay. | Concentrate the sample prior to analysis. Ensure the chosen ELISA kit has a suitable detection range for your expected concentrations. |
| Inactive Reagents: The antibody, enzyme conjugate, or substrate may have degraded due to improper storage or expiration. | Check the expiration dates of all reagents and ensure they have been stored at the recommended temperatures. | |
| Insufficient Incubation Times: Incubation times for antibodies or substrate may be too short. | Increase incubation times as recommended by the kit manufacturer to allow for sufficient binding and signal development. | |
| High Background | Non-specific Binding: Antibodies are binding to the plate surface or other proteins in the sample. | Ensure adequate blocking of the plate. Increase the number and stringency of wash steps. |
| Contaminated Reagents or Buffers: Buffers or reagents may be contaminated with interfering substances. | Use fresh, high-quality reagents and buffers. | |
| Cross-reactivity: The antibody may be cross-reacting with other structurally similar steroids in the sample. | This is an inherent limitation of some immunoassays. Consider using a more specific method like LC-MS/MS. | |
| High Variability Between Replicates | Pipetting Errors: Inconsistent pipetting of samples, standards, or reagents. | Use calibrated pipettes and ensure proper pipetting technique. |
| Inconsistent Washing: Incomplete or inconsistent washing of wells. | Ensure all wells are washed thoroughly and consistently. An automated plate washer can improve consistency. | |
| Edge Effects: Temperature or humidity gradients across the plate can lead to variability in the outer wells. | Incubate plates in a temperature-controlled environment and avoid stacking plates. |
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods used for the analysis of this compound and related estrogens.
Table 1: LC-MS/MS Method Performance for Estrogen Metabolites
| Analyte | Limit of Detection (LOD) (pg/mL) | Limit of Quantification (LOQ) (pg/mL) | Reference |
| This compound | 0.156 | 0.156 | |
| 2-Methoxyestrone | 0.156 | 0.156 | |
| Estrone (E1) | 1.0 | - | |
| Estradiol (E2) | 2.0 | - | |
| This compound and other metabolites | - | 1.0 or better |
Note: LOD and LOQ values can vary depending on the specific instrumentation, sample matrix, and sample preparation method used.
Experimental Protocols
Detailed Methodology for this compound Measurement by LC-MS/MS
This protocol is a generalized example and may require optimization for specific applications.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract this compound from the biological matrix (e.g., serum) and remove interfering substances.
-
Materials:
-
Serum sample (e.g., 400 µL)
-
Internal standard solution (e.g., deuterated this compound)
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Pipette 400 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add a known amount of internal standard solution (e.g., 10 µL).
-
Add 1 mL of MTBE to the tube.
-
Vortex the tube for 60 seconds to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer 900 µL of the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate this compound from other compounds and quantify it using mass spectrometry.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
-
-
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 4 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient is typically used to separate the analytes. The specific gradient will depend on the column and analytes of interest.
-
Flow Rate: 200 µL/min
-
Column Temperature: 40°C
-
-
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for estrogens.
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. These transitions need to be optimized for the specific instrument being used.
-
Visualizations
Caption: Metabolic pathway of Estrone to this compound.
References
Validation & Comparative
A Comparative Analysis of the Bioactivity of 4-Methoxyestrone and 2-Methoxyestrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of two key estrogen metabolites: 4-Methoxyestrone (4-ME1) and 2-Methoxyestrone (2-ME1). As methylated derivatives of hydroxylated estrogens, their biological activities diverge significantly, with implications for hormone-dependent pathologies, particularly cancer. This document synthesizes experimental data on their receptor affinity, genotoxicity, and anti-proliferative effects, providing a clear comparison for research and drug development applications.
Executive Summary
Estrogen metabolism is a critical determinant of hormonal activity and carcinogenesis. The hydroxylation of estrone, a primary estrogen, yields catechol estrogens such as 2-hydroxyestrone (2-OHE1) and 4-hydroxyestrone (4-OHE1). Subsequent methylation of these compounds by catechol-O-methyltransferase (COMT) produces 2-Methoxyestrone and this compound.
Experimental evidence delineates a sharp contrast between the "2-pathway" and "4-pathway" of estrogen metabolism. 2-Methoxyestrone, a final product of the 2-pathway, is widely regarded as a "protective" or "good" metabolite. It exhibits minimal estrogenic activity and possesses potent anti-proliferative and pro-apoptotic properties, making it a subject of interest for cancer therapy.
Conversely, the 4-pathway intermediate, 4-hydroxyestrone, is considered a carcinogenic metabolite due to its propensity to oxidize into reactive quinones that form DNA adducts, leading to genetic mutations.[1][2] The methylation of 4-OHE1 to this compound is a crucial detoxification step, neutralizing its carcinogenic potential.[3] While 4-ME1 is considered a safer byproduct, some conflicting reports on its estrogenicity exist, though the consensus points towards a non-genotoxic and anti-proliferative profile, similar to its 2-methoxy isomer.
Data Presentation: Comparative Bioactivity
The following tables summarize the available quantitative data for this compound and 2-Methoxyestrone.
Table 1: Estrogen Receptor Binding Affinity
Both 4-ME1 and 2-ME1 exhibit negligible affinity for both estrogen receptor alpha (ERα) and beta (ERβ), indicating that their biological effects are largely mediated through ER-independent pathways.
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA %) vs. Estradiol | Reference |
| This compound | ERα | > 1000 | Not Detectable | [4] |
| ERβ | > 1000 | Not Detectable | [4] | |
| 2-Methoxyestrone | ERα | > 1000 | Not Detectable | |
| ERβ | > 1000 | Not Detectable |
IC50 represents the concentration required to displace 50% of radiolabeled estradiol in a competitive binding assay. RBA is calculated relative to estradiol (100%).
Table 2: Anti-proliferative Activity
2-Methoxyestrone has demonstrated significant anti-proliferative effects in both estrogen receptor-positive and -negative breast cancer cell lines, with efficacy comparable to the anti-estrogen drug tamoxifen. Data for this compound is less prevalent, but its related metabolite, 4-methoxyestradiol, is known to have anti-proliferative and anti-angiogenic properties.
| Compound | Cell Line | IC50 (µM) | Experimental Conditions | Reference |
| 2-Methoxyestrone | MCF-7 (ER+) | ~20 | 4-day incubation, ATP chemosensitivity assay | |
| MDA-MB-231 (ER-) | ~20 | 4-day incubation, ATP chemosensitivity assay | ||
| This compound | MCF-7 (ER+) | Not Available | - | - |
| MDA-MB-231 (ER-) | Not Available | - | - | |
| 4-Hydroxytamoxifen (for comparison) | MCF-7 (ER+) | 27 | 4-day incubation, ATP chemosensitivity assay | |
| MDA-MB-231 (ER-) | 18 | 4-day incubation, ATP chemosensitivity assay |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and 2-Methoxyestrone are rooted in their different metabolic origins and their subsequent impact on cellular signaling.
Metabolic Pathways and Genotoxicity
The metabolic pathways of estrone are a key determinant of their biological effects. The 4-hydroxylation pathway can lead to genotoxicity, while the 2-hydroxylation pathway is generally considered benign. Methylation by COMT is a critical detoxification step for the carcinogenic 4-hydroxyestrone.
Anti-proliferative Signaling of Methoxyestrogens
Both 2-ME1 and its more extensively studied counterpart, 2-methoxyestradiol, exert their anti-cancer effects through mechanisms that are independent of estrogen receptors. The primary mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis. While the specific signaling for 4-ME1 is less characterized, it is believed to act similarly by counteracting the pro-proliferative signals of its carcinogenic precursor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Estrogen Receptor Binding Assay
This protocol is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to the natural ligand, 17β-estradiol.
-
Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.
-
Binding Assay: A constant concentration of radiolabeled estradiol (e.g., [3H]E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (4-ME1 or 2-ME1).
-
Separation of Bound and Free Ligand: After incubation, the mixture is treated with a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes. The HAP is then washed to remove unbound radiolabeled estradiol.
-
Quantification: The amount of radioactivity bound to the HAP is measured using liquid scintillation counting.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of total [3H]E2 binding against the log concentration of the competitor. The IC50 value is determined from this curve, representing the concentration of the test compound that inhibits 50% of the maximum [3H]E2 binding. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (4-ME1 or 2-ME1) and incubated for a specified period (e.g., 96 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for approximately 3-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT into insoluble purple formazan crystals. A solubilization solution (e.g., acidified isopropanol or DMSO) is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is agitated to ensure complete solubilization, and the absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound.
Conclusion
The comparative analysis of this compound and 2-Methoxyestrone reveals two metabolites with distinct, yet favorable, bioactivity profiles in the context of cancer research. Both compounds exhibit minimal to no affinity for estrogen receptors, indicating their effects are mediated through non-genomic pathways.
2-Methoxyestrone is well-established as a potent anti-proliferative agent, acting through the disruption of microtubule dynamics to induce mitotic arrest and apoptosis in cancer cells. Its efficacy is comparable to that of tamoxifen in both ER-positive and ER-negative breast cancer cell lines.
This compound , as the methylated product of the carcinogenic 4-hydroxyestrone, represents a critical detoxification product. Its primary role appears to be the neutralization of its genotoxic precursor, thereby preventing the formation of DNA adducts and subsequent mutations. While direct quantitative data on its anti-proliferative potency is less abundant, its formation is a key indicator of a healthy estrogen metabolism profile, shifting the balance away from carcinogenic pathways.
For drug development professionals and researchers, both methoxyestrone metabolites represent intriguing molecules. 2-Methoxyestrone and its analogues are promising candidates for anti-cancer therapies due to their direct cytotoxic effects. This compound, and the enzymatic pathway leading to its formation (COMT activity), are important biomarkers and potential targets for chemopreventive strategies aimed at promoting safe estrogen metabolism. Further direct comparative studies are warranted to fully elucidate the anti-proliferative potential of this compound.
References
- 1. Metabolism and DNA binding studies of 4-hydroxyestradiol and estradiol-3,4-quinone in vitro and in female ACI rat mammary gland in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 4-hydroxyestrone: Electron emission, formation of secondary metabolites and mechanisms of carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. This compound (Post-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
A Comparative Guide to the Quantitative Analysis of Estrogen Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of leading analytical methods for the quantitative assay of a panel of estrogen metabolites. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific research needs. The following sections detail the performance of commonly employed techniques, supported by experimental data, and provide comprehensive experimental protocols.
Estrogen Metabolism: A Complex Signaling Network
Estrogens and their metabolites are key regulators of a multitude of physiological processes. The metabolic fate of parent estrogens, primarily estrone (E1) and estradiol (E2), involves a complex network of enzymatic reactions, primarily occurring in the liver. These pathways, catalyzed by cytochrome P450 (CYP) enzymes, lead to the formation of various hydroxylated and subsequently methylated metabolites. The balance between these metabolic pathways is crucial, as different metabolites can exert distinct biological effects, ranging from beneficial to potentially carcinogenic. Understanding and accurately quantifying these metabolites is therefore of paramount importance in various fields, including cancer research, endocrinology, and drug development.[1]
Comparison of Analytical Methodologies
The accurate quantification of estrogen metabolites is challenging due to their low physiological concentrations and the presence of isomeric compounds. The two most prominent analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both methods offer high sensitivity and specificity, they differ in their sample preparation requirements and overall performance characteristics. Immunoassays are also available but are often plagued by cross-reactivity issues, leading to inaccurate results, especially at low concentrations.[2][3]
Performance Characteristics
The following tables summarize the validation data for LC-MS/MS and GC-MS-based assays for a panel of estrogen metabolites in human urine and plasma/serum.
Table 1: Performance Characteristics of a Validated LC-MS/MS Assay for 15 Estrogen Metabolites in Human Urine
| Analyte | Linearity (r²) | Intra-Assay Precision (%RSD) | Inter-Assay Precision (%RSD) | Recovery (%) | LOQ (pg/mL) |
| Estrone (E1) | >0.99 | 2-5 | 3.8-12.1 | 96-107 | 40 |
| Estradiol (E2) | >0.99 | 2-5 | 3.8-12.1 | 96-107 | 40 |
| 2-Hydroxyestrone (2-OHE1) | >0.99 | 2-5 | 3.8-12.1 | 96-107 | 40 |
| 4-Hydroxyestrone (4-OHE1) | >0.99 | 2-5 | 3.8-12.1 | 96-107 | 40 |
| 16α-Hydroxyestrone (16α-OHE1) | >0.99 | 2-5 | 12.1 | 96-107 | 40 |
| 2-Methoxyestrone (2-MeOE1) | >0.99 | 2.1 | 3.8-12.1 | 96-107 | 40 |
| This compound (4-MeOE1) | >0.99 | 2-5 | 3.8-12.1 | 96-107 | 40 |
| Estriol (E3) | >0.99 | 2-5 | 3.8-12.1 | 96-107 | 40 |
| 16-epi-Estriol (16-epiE3) | >0.99 | 2-5 | 3.8 | 96-107 | 40 |
| 16-keto-Estradiol (16-ketoE2) | >0.99 | 5.1 | 3.8-12.1 | 96-107 | 40 |
| 2-Hydroxyestradiol (2-OHE2) | >0.99 | 2-5 | 3.8-12.1 | 96-107 | 40 |
| 2-Methoxyestradiol (2-MeOE2) | >0.99 | 2-5 | 3.8-12.1 | 96-107 | 40 |
| 4-Methoxyestradiol (4-MeOE2) | >0.99 | 2-5 | 3.8-12.1 | 96-107 | 40 |
| 17-epi-Estriol | >0.99 | 2-5 | 3.8-12.1 | 96-107 | 40 |
| 2-Hydroxyestrone-3-methyl ether | >0.99 | 2-5 | 3.8-12.1 | 96-107 | 40 |
| Data compiled from a study quantifying 15 estrogen metabolites in human urine.[4][5] |
Table 2: Performance Characteristics of a Validated GC-MS Assay for 19 Estrogen Metabolites in Human Urine
| Analyte | Linearity (r²) | Precision (%CV) | Accuracy (% Bias) | LOQ (ng/mL) |
| Estrone (E1) | >0.995 | 1.4-10.5 | 91.4-108.5 | 0.02-0.1 |
| Estradiol (E2) | >0.995 | 1.4-10.5 | 91.4-108.5 | 0.02-0.1 |
| 2-Hydroxyestrone (2-OHE1) | >0.995 | 1.4-10.5 | 91.4-108.5 | 0.02-0.1 |
| 4-Hydroxyestrone (4-OHE1) | >0.995 | 1.4-10.5 | 91.4-108.5 | 0.02-0.1 |
| 16α-Hydroxyestrone (16α-OHE1) | >0.995 | 1.4-10.5 | 91.4-108.5 | 0.02-0.1 |
| 2-Methoxyestrone (2-MeOE1) | >0.995 | 1.4-10.5 | 91.4-108.5 | 0.02-0.1 |
| This compound (4-MeOE1) | >0.995 | 1.4-10.5 | 91.4-108.5 | 0.02-0.1 |
| Estriol (E3) | >0.995 | 1.4-10.5 | 91.4-108.5 | 0.02-0.1 |
| 2-Hydroxyestriol | >0.995 | 1.4-10.5 | 91.4-108.5 | 0.5 |
| Data compiled from a study that developed and validated a GC-MS method for 19 estrogen metabolites. |
Table 3: Performance Characteristics of a Validated LC-MS/MS Assay for 15 Estrogen Metabolites in Human Serum
| Analyte | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) | Accuracy (% Recovery) | LOQ (pg/mL) |
| Estrone (E1) | 7-30 | 8-29 | 91-113 | 8 |
| Estradiol (E2) | 7-30 | 8-29 | 91-113 | 8 |
| 2-Hydroxyestrone (2-OHE1) | 7-30 | 8-29 | 91-113 | 8 |
| 4-Hydroxyestrone (4-OHE1) | 7-30 | 8-29 | 91-113 | 8 |
| 16α-Hydroxyestrone (16α-OHE1) | 7-30 | 8-29 | 91-113 | 8 |
| 2-Methoxyestrone (2-MeOE1) | 7-30 | 8-29 | 91-113 | 8 |
| This compound (4-MeOE1) | 7-30 | 8-29 | 91-113 | 8 |
| Estriol (E3) | 7-30 | 8-29 | 91-113 | 8 |
| 16-epi-Estriol | 7-30 | 8-29 | 91-113 | 8 |
| 16-keto-Estradiol | 7-30 | 8-29 | 91-113 | 8 |
| 2-Hydroxyestradiol (2-OHE2) | 7-30 | 8-29 | 91-113 | 8 |
| 2-Methoxyestradiol (2-MeOE2) | 7-30 | 8-29 | 91-113 | 8 |
| 4-Methoxyestradiol (4-MeOE2) | 7-30 | 8-29 | 91-113 | 8 |
| 17-epi-Estriol | 7-30 | 8-29 | 91-113 | 8 |
| 2-Hydroxyestrone-3-methyl ether | 7-30 | 8-29 | 91-113 | 8 |
| Data from a study that validated a sensitive LC-MS/MS method for serum. |
Experimental Protocols
A detailed and robust experimental protocol is critical for achieving accurate and reproducible results. The following section outlines a typical workflow for the quantification of estrogen metabolites using LC-MS/MS, which is often favored for its high sensitivity and specificity.
Detailed Methodology for LC-MS/MS Assay
This protocol is a representative example for the analysis of estrogen metabolites in human urine.
1. Sample Preparation
-
Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) estrogen metabolites, an enzymatic hydrolysis step is required.
-
To 0.5 mL of urine, add an internal standard mix containing deuterated analogues of the target metabolites.
-
Add 0.5 mL of 0.15 M acetate buffer (pH 4.6) containing β-glucuronidase/sulfatase from Helix pomatia.
-
Incubate the mixture at 37°C for at least 16 hours.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the estrogen metabolites with methanol or a mixture of methanol and another organic solvent.
-
-
Derivatization (Dansylation): To enhance ionization efficiency and improve sensitivity, a derivatization step is often employed.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Incubate at 60°C for 5 minutes.
-
2. Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.0 mm, 4 µm particle size) is commonly used.
-
Mobile Phase: A gradient of methanol and water, both containing a small amount of formic acid (e.g., 0.1%), is typically used for separation.
-
Flow Rate: A flow rate of 200 µL/min is a common setting.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for dansylated derivatives.
-
Analysis Mode: Selected Reaction Monitoring (SRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.
-
3. Data Analysis
-
Quantification: The concentration of each estrogen metabolite is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of estrogen metabolites. LC-MS/MS generally offers higher sensitivity and is more suitable for a broader range of metabolites without the need for extensive derivatization for all compounds, although derivatization can significantly enhance sensitivity for certain estrogens. GC-MS, while also highly effective, often requires derivatization to improve the volatility and thermal stability of the analytes. The choice between these methods will depend on the specific research question, the panel of metabolites of interest, the required sensitivity, and the available instrumentation. The validation data and protocols presented in this guide provide a solid foundation for researchers to establish and validate their own quantitative assays for the comprehensive analysis of estrogen metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen assays need to improve | MDedge [mdedge.com]
- 4. Comparison of estrogens and estrogen metabolites in human breast tissue and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
4-Methoxyestrone vs. 4-Hydroxyestrone: A Comparative Guide on Their Effects on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two key estrogen metabolites, 4-Methoxyestrone (4-MeO-E1) and 4-hydroxyestrone (4-OH-E1), on cell proliferation. The information presented is based on available experimental data to facilitate a deeper understanding of their distinct biological activities and potential therapeutic implications.
Introduction
Estrogen metabolism plays a critical role in hormonal homeostasis and has been implicated in the pathogenesis of hormone-dependent cancers. Two key metabolites in the estrone pathway, 4-hydroxyestrone (4-OH-E1) and this compound (4-MeO-E1), exhibit opposing biological effects, particularly concerning cell proliferation. 4-OH-E1 is a catechol estrogen formed from the hydroxylation of estrone by cytochrome P450 enzymes, primarily CYP1B1.[1] This metabolite is considered potentially carcinogenic due to its ability to be oxidized to reactive quinones that can form DNA adducts, leading to genetic mutations.[2]
Conversely, 4-MeO-E1 is formed from 4-OH-E1 through methylation by the enzyme catechol-O-methyltransferase (COMT).[3] This metabolic conversion is generally viewed as a detoxification step, as 4-MeO-E1 is a less reactive and potentially safer byproduct.[3] The balance between these two metabolites, often expressed as the 4-MeO-E1/4-OH-E1 ratio, is considered a potential biomarker for assessing the risk of estrogen-related cancers, such as breast cancer.[4] A higher ratio is generally associated with a lower risk, indicating efficient detoxification of the potentially harmful 4-OH-E1.
Estrogen Metabolism Pathway
The metabolic conversion of estrone to 4-hydroxyestrone and subsequently to this compound is a critical pathway in estrogen detoxification.
Caption: Metabolic pathway of estrone to 4-hydroxyestrone and this compound.
Effects on Cell Proliferation: A Comparative Analysis
While the literature strongly suggests opposing effects of 4-OH-E1 and 4-MeO-E1 on cell proliferation, direct comparative studies with quantitative data are limited. However, available data from different studies allow for a qualitative and partially quantitative comparison.
4-Hydroxyestrone (4-OH-E1): Experimental evidence indicates that 4-OH-E1 can have anti-proliferative effects at high concentrations in both estrogen receptor-positive (MCF-7) and -negative (MDA-MB 231) breast cancer cell lines. One study demonstrated that 4-OH-E1 was as effective as tamoxifen in inhibiting cell proliferation in these cell lines.
This compound (4-MeO-E1): In contrast, 4-MeO-E1 is generally considered to be anti-proliferative. Studies on other methoxylated estrogen metabolites, such as 2-methoxyestradiol, have shown potent anti-proliferative and pro-apoptotic effects. The methylation of catechol estrogens like 4-OH-E1 is a key step in their detoxification, leading to metabolites with reduced estrogenic and carcinogenic potential.
Quantitative Data Summary
The following table summarizes the available quantitative data on the anti-proliferative effects of 4-hydroxyestrone. It is important to note that direct comparative data for this compound from the same study is not available.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 4-Hydroxyestrone (4-OH-E1) | MCF-7 (ER+) | ATP chemosensitivity | IC50 | 27 µM | |
| MDA-MB 231 (ER-) | ATP chemosensitivity | IC50 | 18 µM | ||
| This compound (4-MeO-E1) | Not Available | Not Available | Not Available | Generally considered anti-proliferative |
Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process, in this case, cell proliferation. The data for 4-OH-E1 is from a study where its anti-proliferative effects were compared to tamoxifen.
Experimental Protocols
The following is a detailed methodology for the ATP chemosensitivity assay used to determine the anti-proliferative effects of 4-hydroxyestrone.
ATP Chemosensitivity Assay
This assay measures cell proliferation by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
1. Cell Culture:
-
MCF-7 and MDA-MB 231 human breast cancer cell lines are used.
-
Cells are maintained in an appropriate culture medium supplemented with fetal calf serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
2. Experimental Setup:
-
Cells are seeded into 96-well microplates at a suitable density.
-
After a 24-hour incubation period to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 4-hydroxyestrone) or a vehicle control.
3. Incubation:
-
The cells are incubated with the test compounds for a period of 4 days.
4. ATP Measurement:
-
After the incubation period, the cells are lysed to release ATP.
-
A luciferin/luciferase-based reagent is added to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
The amount of light produced is measured using a luminometer and is directly proportional to the ATP concentration, and thus to the number of viable cells.
5. Data Analysis:
-
The results are typically expressed as a percentage of the vehicle control.
-
The IC50 value is calculated from the dose-response curve.
Experimental Workflow
The general workflow for assessing the effects of estrogen metabolites on cell proliferation is outlined below.
Caption: General experimental workflow for cell proliferation assays.
Conclusion
The available evidence strongly suggests that this compound and 4-hydroxyestrone have contrasting effects on cell proliferation. 4-hydroxyestrone, a metabolite of estrone, has been shown to have anti-proliferative effects at high concentrations in breast cancer cell lines. In contrast, its methylated form, this compound, is considered a detoxified metabolite with a more favorable safety profile and is generally regarded as having anti-proliferative properties. The metabolic balance between these two compounds is a critical determinant of estrogen-related cancer risk. Further direct comparative studies are warranted to provide more precise quantitative data on the differential effects of these two metabolites on cell proliferation across a range of cancer cell lines. Such research would be invaluable for the development of novel chemopreventive and therapeutic strategies targeting estrogen metabolism.
References
4-Methoxyestrone: A Comparative Analysis of Urinary and Plasma Levels
A comprehensive guide for researchers on the comparative measurement of 4-Methoxyestrone in urine and plasma, detailing analytical methodologies and expected quantitative differences.
This compound (4-MeOE1) is a metabolite of the parent estrogen, estrone, formed via hydroxylation to 4-hydroxyestrone (4-OHE1) and subsequent methylation by the enzyme catechol-O-methyltransferase (COMT). This metabolic pathway is a crucial part of estrogen detoxification, converting a potentially carcinogenic intermediate (4-OHE1) into a less reactive and more easily excretable compound.[1][2] The quantification of 4-MeOE1 in biological matrices is of significant interest in clinical research, particularly in the context of hormone-related cancers and assessing methylation efficiency.[1][3] This guide provides a comparative analysis of this compound levels measured in two common biological fluids: urine and plasma.
Quantitative Comparison of this compound Levels
The choice of biological matrix for measuring this compound significantly impacts the observed concentrations. Urinary measurements typically reflect a longer-term accumulation and excretion of metabolites, whereas plasma levels represent a more transient snapshot of circulating hormones.[1] As a result, direct comparison of absolute concentrations between urine and plasma is complex. However, data from studies utilizing sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide valuable insights into the relative abundance in these matrices.
A study comparing estrogen metabolite levels in serum, plasma, and urine found that the concentrations of this compound were substantially different between these sample types. The following table summarizes representative data for postmenopausal women from this study.
| Biological Matrix | Mean Concentration (pg/mL) |
| Serum | 6.8 |
| EDTA Plasma | 6.8 |
| Heparin Plasma | 6.8 |
| Urine (Creatinine-adjusted) | 0.4 (pg/mg creatinine) |
Table 1: Comparative Levels of this compound in Serum, Plasma, and Urine of Postmenopausal Women. Data extracted from a study utilizing a validated stable isotope dilution LC-MS/MS assay. Note that urinary levels are adjusted for creatinine to account for variations in urine dilution.
It is important to note that urinary levels can vary depending on factors like hydration, and thus are often normalized to creatinine concentration. For pre-menopausal women, one lab provides a reference range for urinary this compound of 0.05 - 0.28 ng/mg Creatinine/Day. Another source suggests a range of 0.007-0.05 ng/mg creatinine/day.
Experimental Protocols for this compound Quantification
The gold standard for the accurate and sensitive quantification of this compound and other estrogen metabolites in both urine and plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high specificity and the ability to measure multiple metabolites simultaneously.
1. Sample Preparation for Urine Analysis
-
Collection: An overnight or 12-hour urine sample is collected. To prevent degradation of catechol estrogens, ascorbic acid may be added as a preservative.
-
Enzymatic Hydrolysis: A 0.5 mL aliquot of the urine sample is treated with β-glucuronidase/sulfatase to deconjugate the estrogen metabolites, which are primarily excreted in conjugated forms (glucuronides and sulfates).
-
Extraction: The deconjugated estrogens are then extracted from the urine matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Derivatization: To enhance sensitivity and improve chromatographic properties, the extracted estrogens are often derivatized. A common derivatizing agent is dansyl chloride, which is incubated with the sample extract at 60°C for 5 minutes.
-
Reconstitution: The final dried extract is reconstituted in a suitable solvent for injection into the LC-MS/MS system.
2. Sample Preparation for Plasma/Serum Analysis
-
Collection: Blood is collected in appropriate tubes (e.g., EDTA or heparin for plasma, or serum separator tubes).
-
Enzymatic Hydrolysis: Similar to urine, a 0.5 mL aliquot of serum or plasma is subjected to enzymatic hydrolysis to measure the total (conjugated + unconjugated) this compound concentration.
-
Extraction: The hydrolyzed sample undergoes extraction, typically using LLE or SPE, to isolate the estrogen metabolites from the complex plasma/serum matrix.
-
Derivatization: The extracted sample is derivatized, for instance with dansyl chloride, to improve ionization efficiency for mass spectrometric detection.
-
Reconstitution: The derivatized sample is redissolved in an appropriate solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The prepared samples are injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer. The HPLC separates the different estrogen metabolites based on their physicochemical properties. The mass spectrometer then detects and quantifies each metabolite with high specificity and sensitivity. Stable isotope-labeled internal standards, such as 13C-labeled this compound, are added at the beginning of the sample preparation process to account for any analytical variability and ensure accurate quantification.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in urine and plasma using LC-MS/MS.
References
4-Methoxyestrone vs. Estrone: A Comparative Analysis of Estrogenic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the estrogenic activity of 4-Methoxyestrone and its metabolic precursor, estrone. The information presented is based on available experimental data to assist researchers in understanding the relative potencies and mechanisms of action of these two endogenous estrogens.
Executive Summary
Data Presentation
Table 1: Comparative Estrogenic Activity Profile
| Parameter | This compound | Estrone | Reference Compound (Estradiol) |
| Relative Binding Affinity (RBA) for ERα (%) | < 1 | 11 ± 8 | 100 |
| Relative Binding Affinity (RBA) for ERβ (%) | < 1 | 5.3–38 | 100 |
| In Vitro Proliferation (MCF-7 cells) | Data not available | Stimulates proliferation | Potent stimulator of proliferation |
| In Vivo Uterotrophic Assay | Data not available | Induces uterine growth | Potent inducer of uterine growth |
Note: The RBA values are expressed relative to estradiol, which is set at 100%.
Experimental Data and Methodologies
Estrogen Receptor (ER) Competitive Binding Assay
Objective: To determine the relative affinity of a test compound for the estrogen receptor compared to a reference estrogen, typically radiolabeled estradiol.
General Protocol:
-
Preparation of ER-rich cytosol: Uteri from ovariectomized rodents are homogenized in a buffer to isolate the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound or estrone).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Unbound ligand is removed, typically by adsorption to hydroxylapatite or charcoal-dextran.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
Results for this compound and Estrone: As indicated in Table 1, this compound exhibits a relative binding affinity of less than 1% for both ERα and ERβ, signifying a very weak interaction with the receptors. In contrast, estrone shows a notable affinity for ERα, with an RBA of approximately 11%.
MCF-7 Cell Proliferation Assay (E-SCREEN)
Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
General Protocol:
-
Cell Culture: MCF-7 cells are maintained in a phenol red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.
-
Treatment: Cells are seeded in multi-well plates and, after attachment, are treated with various concentrations of the test compound. A positive control (e.g., estradiol) and a vehicle control are included.
-
Incubation: The cells are incubated for a defined period (typically 6-8 days) to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell number is determined using methods such as direct cell counting, DNA quantification (e.g., using fluorescent dyes), or metabolic assays (e.g., MTS or MTT).
-
Data Analysis: The proliferative effect of the test compound is compared to the control groups. The concentration that produces a half-maximal proliferative response (EC50) is calculated to determine potency.
Expected Outcomes: While specific comparative data for this compound in the E-SCREEN assay is not readily available in the reviewed literature, its very low RBA suggests that it would likely be a very weak inducer of MCF-7 cell proliferation compared to estrone. Estrone is a known inducer of proliferation in these cells.
In Vivo Uterotrophic Assay
Objective: To evaluate the estrogenic activity of a substance in a living organism by measuring its effect on the uterine weight of immature or ovariectomized female rodents.
General Protocol:
-
Animal Model: Immature or ovariectomized female rats or mice are used as they have low endogenous estrogen levels, making them sensitive to exogenous estrogens.
-
Dosing: The animals are administered the test compound daily for a period of 3 to 7 days via oral gavage or injection. A positive control (e.g., ethinylestradiol) and a vehicle control are included.
-
Endpoint Measurement: At the end of the dosing period, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
Expected Outcomes: Direct comparative data from uterotrophic assays for this compound is not available. However, based on its low ER binding affinity, it is anticipated that this compound would have minimal to no effect on uterine weight at concentrations where estrone shows a clear uterotrophic response.
Signaling Pathways
Estrogens exert their effects primarily through the activation of estrogen receptors, which function as ligand-activated transcription factors. The binding of an estrogenic compound to ERα or ERβ initiates a cascade of events leading to changes in gene expression and cellular responses.
A Comparative Guide to Estrogen Metabolism: The 2-Hydroxy/16α-Hydroxy vs. 4-Methoxy Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of estrogen, specifically focusing on the 2-hydroxy, 16α-hydroxy, and 4-methoxy routes. Understanding the significance of these pathways is crucial for research in oncology, endocrinology, and the development of targeted therapeutics. This document outlines the differential biological activities of the metabolites, supported by experimental data, and provides detailed protocols for their analysis.
Introduction: The Divergent Paths of Estrogen Metabolism
Estrogen metabolism is a complex process that significantly influences hormonal activity and disease risk. Estrone (E1) and estradiol (E2), the primary estrogens, are metabolized through several pathways, primarily hydroxylation at the C2, C4, or C16 positions of the steroid ring.[1][2] The resulting metabolites exhibit vastly different biological properties.
The 2-hydroxylation pathway , catalyzed predominantly by the CYP1A1 enzyme, leads to the formation of 2-hydroxyestrone (2-OHE1).[2] This metabolite is generally considered to have weak estrogenic and even anti-estrogenic effects, often termed the "good" estrogen.[3]
In contrast, the 16α-hydroxylation pathway produces 16α-hydroxyestrone (16α-OHE1), a potent estrogen agonist that can covalently bind to estrogen receptors, leading to prolonged estrogenic stimulation and increased cell proliferation.[4]
The 4-hydroxylation pathway , primarily mediated by CYP1B1, results in 4-hydroxyestrone (4-OHE1). This catechol estrogen can be oxidized to a highly reactive quinone, which can form DNA adducts and generate reactive oxygen species (ROS), contributing to genotoxicity and carcinogenesis. The subsequent methylation of 4-hydroxyestrogens by catechol-O-methyltransferase (COMT) to form 4-methoxyestrogens (e.g., 4-methoxyestrone or 4-MeOE1) is a critical detoxification step, yielding metabolites with significantly reduced or altered biological activity.
Data Presentation: Quantitative Comparison of Estrogen Metabolite Pathways
The following tables summarize quantitative data comparing the biological activities and risk associations of the key estrogen metabolites from the 2-hydroxy, 16α-hydroxy, and 4-methoxy pathways.
Table 1: Association of the 2-OHE1:16α-OHE1 Ratio with Breast Cancer Risk
| Study Population | Comparison | Odds Ratio (OR) [95% Confidence Interval] | Key Findings & References |
| Premenopausal Women | Highest vs. Lowest Quintile of the Ratio | 0.58 [0.25-1.34] | A higher ratio of 2-OHE1 to 16α-OHE1 is associated with a reduced risk of invasive breast cancer. |
| Postmenopausal Women | Highest vs. Lowest Quintile of the Ratio | 1.29 [0.53-3.10] | The protective association of a higher 2-OHE1:16α-OHE1 ratio was not observed in postmenopausal women. |
| Premenopausal Women | Highest vs. Lowest Quantile of the Ratio | Range: 0.50–0.75 | A systematic review suggested a weak protective effect in premenopausal women. |
| Postmenopausal Women | Highest vs. Lowest Quantile of the Ratio | Range: 0.71–1.31 | No consistent association was found in postmenopausal women. |
Table 2: Genotoxicity of 2-Hydroxyestrone vs. 4-Hydroxyestrone
| Genotoxicity Endpoint | 2-Hydroxyestrone (2-OHE1) | 4-Hydroxyestrone (4-OHE1) | Key Findings & References |
| Oxidative DNA Damage (8-OHdG formation) | No significant increase | Significantly increases 8-OHdG formation | 4-OHE1 induces oxidative DNA damage through redox cycling, a hallmark of genotoxicity. |
| Depurinating DNA Adduct Formation | Minimal formation of stable adducts | Forms high levels of unstable, depurinating DNA adducts | The quinone metabolite of 4-OHE1 is highly reactive and can lead to mutagenic DNA lesions. |
| Comet Assay (DNA Strand Breaks) | No significant increase in comet tail length | Causes a significant increase in comet tail length | The alkaline Comet assay demonstrates that 4-OHE1 induces DNA single-strand breaks. |
| Micronucleus Formation | No significant increase | Induces micronucleus formation | 4-OHE1 can cause chromosomal damage, while 2-OHE1 is not clastogenic. |
Table 3: Antiproliferative Activity of Estrogen Metabolites in Breast Cancer Cells
| Compound | Cell Line | IC50 (µM) | Key Findings & References |
| 4-Hydroxytamoxifen (active metabolite of Tamoxifen) | MCF-7 (ER+) | 27 | Serves as a positive control for antiproliferative activity. |
| 4-Hydroxytamoxifen (active metabolite of Tamoxifen) | MDA-MB 231 (ER-) | 18 | Demonstrates antiproliferative effects independent of the estrogen receptor. |
| 2-Methoxyestrone (2-MeOE1) | MCF-7 (ER+) / MDA-MB 231 (ER-) | As effective as tamoxifen | Shows potent antiproliferative effects in both ER-positive and ER-negative breast cancer cells. |
| 2-Methoxyestradiol (2-MeOE2) | MCF-7 (ER+) / MDA-MB 231 (ER-) | As effective as tamoxifen | Exhibits strong antiproliferative activity, comparable to tamoxifen. |
| 4-Hydroxyestrone (4-OHE1) | MCF-7 (ER+) / MDA-MB 231 (ER-) | As effective as tamoxifen | Despite its genotoxic potential, at higher concentrations, it can inhibit cell proliferation. |
Experimental Protocols
Quantification of Estrogen Metabolites in Serum by LC-MS/MS
This protocol provides a general framework for the analysis of estrogen metabolites in serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 250 µL of serum, add an internal standard solution (e.g., deuterated estrogen metabolites). Add 1 mL of 85:15 (v:v) hexane:ethyl acetate and vortex for 10 minutes. Centrifuge at 4000 g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) sequentially with 1 mL of methanol and 1 mL of water.
-
Sample Loading: Transfer 700 µL of the top organic layer from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the estrogen metabolites with 1 mL of a suitable organic solvent mixture (e.g., 50:50 acetonitrile/water with 0.1% TFA).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 20 µL of methanol followed by 30 µL of distilled water for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Chromatographic Separation: Use a UPLC system with a suitable column (e.g., CORTECS Phenyl Column) for the separation of estrogen metabolites.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer (e.g., Xevo TQ-XS) operating in electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for the specific detection and quantification of each metabolite.
-
Quantification: Generate a calibration curve using standards of known concentrations. The concentration of each metabolite in the serum sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
Cell Proliferation Assay (MCF-7 Cells)
This assay measures the effect of estrogen metabolites on the proliferation of estrogen-receptor-positive (ER+) breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 3,000 cells per well in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum. Incubate for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test estrogen metabolites (e.g., 2-OHE1, 16α-OHE1, 4-MeOE1) or a vehicle control.
-
Incubation: Incubate the cells for 5-6 days to allow for cell proliferation.
-
Cell Viability Measurement: Quantify cell proliferation using a suitable method, such as the ATP chemosensitivity test or a CCK8 kit.
-
Data Analysis: Plot the cell viability against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment: Incubate target cells (e.g., lymphocytes or MCF-7 cells) with the estrogen metabolite of interest (e.g., 4-OHE1) for a defined period (e.g., 2 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a chilled lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the broken DNA fragments from the intact DNA.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the length and intensity of the "comet tail" relative to the "head" using specialized software. An increase in comet tail length indicates a higher level of DNA damage.
DNA Adduct Formation Assay
This assay detects the covalent binding of reactive estrogen metabolites to DNA.
-
In Vitro Reaction: Incubate the reactive estrogen metabolite (e.g., estradiol-3,4-quinone, the oxidized form of 4-hydroxyestradiol) with calf thymus DNA.
-
DNA Precipitation: After incubation (e.g., 10 hours at 37°C), precipitate the DNA.
-
Analysis of Supernatant: Analyze the supernatant for depurinating adducts (adducts that are released from the DNA) using UPLC-tandem mass spectrometry.
-
In Vivo Analysis: For in vivo studies, tissue (e.g., mammary gland) can be excised after administration of the estrogen metabolite. DNA is then extracted, and adducts are analyzed.
Visualization of Pathways and Workflows
dot
Caption: Key pathways of estrone metabolism.
dot
Caption: Workflow for LC-MS/MS analysis of estrogen metabolites.
Conclusion
The metabolic fate of estrogens is a critical determinant of their biological effects. The balance between the 2-hydroxy, 16α-hydroxy, and 4-hydroxy/4-methoxy pathways has significant implications for estrogen-related pathologies, particularly breast cancer. While the 2-OHE1:16α-OHE1 ratio has been investigated as a potential biomarker, its predictive utility remains a subject of ongoing research. The genotoxic potential of the 4-hydroxylation pathway and its detoxification via methylation to 4-methoxyestrogens highlight key targets for potential therapeutic and preventative strategies. The experimental protocols provided herein offer standardized approaches for the accurate assessment of these crucial metabolic pathways, facilitating further research and drug development in this field.
References
- 1. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyestrone/2-Hydroxyestrone Ratio | Rupa Health [rupahealth.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
Comparison Guide: Urinary vs. Breast Tissue Estrogen Metabolite Levels with a Focus on the 4-Hydroxylation Pathway
Introduction
For researchers and professionals in drug development, understanding the correlation between systemic and tissue-specific concentrations of bioactive molecules is paramount. This guide provides a comparative analysis of estrogen and its metabolites in urine versus breast tissue, with a specific focus on 4-methoxyestrone. The data presented is primarily drawn from a key study that simultaneously measured a panel of 15 estrogens and their metabolites in both sample types from women with primary breast cancer. This allows for a direct comparison of the metabolic profiles in these two critical biological compartments.
A pivotal finding from the primary research highlighted in this guide is the differential detection of estrogen metabolites, particularly those of the 4-hydroxylation pathway, between breast tissue and urine. While urinary measurements provide a systemic overview of estrogen metabolism, the localized concentrations within breast tissue may offer more direct insights into hormone-related carcinogenesis.
Data Presentation: Comparison of Estrogen Metabolite Concentrations
The following table summarizes the mean concentrations of various estrogens and their metabolites in paired breast tissue and urine samples from nine women with primary breast cancer. This data is adapted from a study that utilized a quantitative liquid chromatography-mass spectrometry method.
| Estrogen/Metabolite | Mean Concentration in Breast Tissue (pmol/g) | Mean Concentration in Urine (pmol/mg creatinine) |
| Parent Estrogens | ||
| Estrone (E1) | 1.35 | 0.08 |
| 17β-Estradiol (E2) | 0.88 | 0.02 |
| 2-Hydroxylation Pathway | ||
| 2-Hydroxyestrone | Not Detected | 0.14 |
| 2-Hydroxyestradiol | Not Detected | 0.03 |
| 2-Methoxyestrone | 0.05 | 0.11 |
| 2-Methoxyestradiol | 0.02 | 0.02 |
| 2-Hydroxyestrone-3-methyl ether | 0.01 | 0.01 |
| 4-Hydroxylation Pathway | ||
| 4-Hydroxyestrone | Not Detected | 0.03 |
| This compound | Not Detected | 0.01 |
| 4-Methoxyestradiol | Not Detected | 0.01 |
| 16α-Hydroxylation Pathway | ||
| 16α-Hydroxyestrone | 0.06 | 0.13 |
| Estriol | 0.03 | 0.22 |
| 17-Epiestriol | Not Detected | 0.04 |
| 16-Epiestriol | 0.01 | 0.03 |
| 16-Ketoestradiol | 0.01 | 0.02 |
Key Observation: A critical finding is that no components of the 4-hydroxylation pathway, including this compound, were detected in breast tissue in this study, whereas 4-hydroxyestrone was measured in urine[1][2]. This suggests that a direct correlation between urinary and breast tissue levels of this compound cannot be established from this data, as the tissue concentrations were below the limit of detection.
Estrogen Metabolism and Experimental Workflow
To provide a clearer understanding of the biochemical processes and the experimental approach used in the cited research, the following diagrams illustrate the estrogen metabolism pathway and the workflow for comparative analysis.
Caption: Estrogen metabolism pathway leading to this compound.
Caption: Workflow for comparing urinary and breast tissue estrogen metabolites.
Experimental Protocols
The following is a detailed methodology for the measurement of estrogens and their metabolites in breast tissue and urine, based on the protocols described in the cited literature.
1. Sample Collection and Storage:
-
Breast Tissue: Non-neoplastic breast tissue samples are collected from patients with primary breast cancer and immediately frozen in liquid nitrogen, then stored at -80°C until analysis.
-
Urine: First morning void urine samples are collected and stored at -80°C.
2. Sample Preparation:
-
Breast Tissue Homogenization: Frozen breast tissue is pulverized, and a portion is homogenized in a phosphate buffer containing ascorbic acid to prevent oxidation.
-
Enzymatic Hydrolysis: Both tissue homogenates and urine samples undergo enzymatic hydrolysis using β-glucuronidase and sulfatase from Helix pomatia to deconjugate the estrogen metabolites.
-
Internal Standards: A mixture of deuterated internal standards for each of the 15 estrogens and metabolites is added to each sample prior to hydrolysis to ensure accurate quantification.
-
Solid-Phase Extraction: The hydrolyzed samples are then subjected to solid-phase extraction to purify and concentrate the estrogen metabolites. The extracts are evaporated to dryness.
-
Derivatization: The dried residue is derivatized with dansyl chloride to enhance the sensitivity of detection by mass spectrometry.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: The derivatized samples are reconstituted and injected into a high-performance liquid chromatography (HPLC) system for separation of the individual estrogen metabolites.
-
Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify each of the 15 estrogens and their metabolites.
4. Data Analysis:
-
Quantification: The concentration of each metabolite is determined by comparing the peak area of the native analyte to that of its corresponding deuterated internal standard.
-
Normalization: Urinary estrogen metabolite concentrations are normalized to creatinine levels to account for variations in urine dilution.
-
Statistical Analysis: Statistical methods are employed to compare the concentrations of each metabolite between breast tissue and urine samples.
Conclusion
The direct correlation of urinary this compound with breast tissue concentrations is challenged by the current analytical data, which indicates that this compound may not be present at detectable levels in breast tissue[1][2]. This suggests that while urinary levels of 4-hydroxyestrone and its methylated metabolite, this compound, provide a systemic measure of the 4-hydroxylation pathway of estrogen metabolism, these levels may not directly reflect the local hormonal milieu within the breast tissue itself.
For researchers in this field, these findings underscore the importance of direct tissue measurements when investigating the role of specific estrogen metabolites in breast cancer etiology. The absence of detectable 4-hydroxylation pathway components in breast tissue in the primary study cited warrants further investigation with even more sensitive analytical techniques. Future studies should aim to clarify whether these metabolites are truly absent or present at concentrations below the current limits of detection. This will be crucial for fully elucidating the role of the 4-hydroxylation pathway in breast carcinogenesis and for the development of targeted therapies.
References
A Researcher's Guide to 4-Methoxyestrone ELISA Kits: A Comparative Framework
For researchers, scientists, and professionals in drug development, the accurate quantification of estrogen metabolites is crucial for understanding hormonal balance, disease progression, and the efficacy of therapeutic interventions. 4-Methoxyestrone (4-MeOE1), a key metabolite of estrone, is gaining attention as a biomarker for assessing the risk of hormone-dependent cancers.[1] This guide provides a comprehensive framework for comparing this compound ELISA kits, even in a market where dedicated kits are not abundantly available. We present key performance indicators, a detailed experimental protocol for a competitive ELISA, and visualizations to aid in understanding the underlying biological and experimental workflows.
The Challenge of Quantifying this compound
This compound is an endogenous methoxylated catechol estrogen formed from 4-hydroxyestrone by the enzyme catechol-O-methyltransferase (COMT).[1][2] Its measurement can be challenging due to the need for high sensitivity and specificity to distinguish it from other structurally similar estrogen metabolites. While techniques like gas chromatography-mass spectrometry (GC-MS) offer high accuracy, ELISA presents a more accessible and high-throughput alternative. However, the availability of commercial ELISA kits specifically for this compound is limited. Researchers may encounter kits for total estrogens or panels of estrogen metabolites, where the specific performance for this compound needs careful evaluation.
Key Performance Characteristics for Comparison
When evaluating a potential this compound ELISA kit, or comparing different assay platforms, researchers should critically assess the following quantitative parameters. The table below provides a template for such a comparison, populated with hypothetical data to illustrate the key metrics.
| Feature | Kit A (Hypothetical) | Kit B (Hypothetical) | Kit C (Hypothetical) |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sensitivity (Limit of Detection) | 10 pg/mL | 15 pg/mL | 8 pg/mL |
| Assay Range | 20 - 2000 pg/mL | 50 - 5000 pg/mL | 15 - 3000 pg/mL |
| Sample Type | Serum, Plasma, Urine | Serum, Plasma | Serum, Plasma, Saliva |
| Sample Volume | 50 µL | 100 µL | 50 µL |
| Specificity / Cross-reactivity | This compound: 100%Estrone: <1%Estradiol: <0.5%4-Hydroxyestrone: <2% | This compound: 100%Estrone: <2%Estradiol: <1%4-Hydroxyestrone: <5% | This compound: 100%Estrone: <0.8%Estradiol: <0.3%4-Hydroxyestrone: <1.5% |
| Intra-Assay Precision (CV%) | < 8% | < 10% | < 7% |
| Inter-Assay Precision (CV%) | < 12% | < 15% | < 10% |
| Incubation Time | 2.5 hours | 3 hours | 2 hours |
| Manufacturer | Vendor X | Vendor Y | Vendor Z |
Estrogen Metabolism Pathway
To appreciate the importance of specific detection, it is essential to understand the metabolic pathway of estrogens. This compound is a downstream metabolite of estrone.
Experimental Protocol: Competitive ELISA
The following is a detailed, generalized protocol for a competitive ELISA, which is the most common format for quantifying small molecules like this compound.
Principle of the Assay: This assay is based on the principle of competitive binding. This compound in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on an antibody coated to the microplate wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Microtiter plate pre-coated with anti-4-Methoxyestrone antibody
-
This compound standard solutions
-
Sample diluent
-
This compound-HRP conjugate
-
Wash buffer concentrate
-
TMB substrate
-
Stop solution
-
Plate sealer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition:
-
Add 50 µL of each standard and sample into the appropriate wells.
-
It is recommended to run all standards and samples in duplicate.
-
-
Competitive Reaction:
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
-
Washing:
-
Aspirate the liquid from each well.
-
Wash each well with 300 µL of wash buffer. Repeat the wash step three to five times.
-
After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.
-
-
Substrate Incubation:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
-
Calculation:
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Experimental Workflow
The following diagram illustrates the key steps in a typical competitive ELISA workflow.
Conclusion and Recommendations
The direct comparison of dedicated this compound ELISA kits is currently challenging due to limited commercial availability. However, researchers can apply the evaluation framework presented here to scrutinize any potential candidates, including broader estrogen metabolite panels. Key considerations should be sensitivity, specificity, and cross-reactivity with other structurally related estrogens. The provided generalized competitive ELISA protocol serves as a foundation for understanding the assay procedure. For critical applications, it is advisable to validate the performance of any chosen kit in-house and to consider orthogonal methods like LC-MS/MS for confirmation of results, especially when high specificity is paramount. As research into the clinical significance of this compound continues, the demand for reliable and specific immunoassays is likely to increase, hopefully leading to a wider selection of validated commercial kits in the future.
References
A Comparative Analysis of 4-Methoxyestrone and its Metabolite 4-Methoxyestradiol
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between estrogen metabolites is critical. This guide provides an objective comparison of 4-Methoxyestrone (4-ME1) and its estradiol metabolite, 4-Methoxyestradiol (4-ME2), focusing on their performance in key biological assays and supported by experimental data.
This document delves into the biochemical properties, receptor binding affinities, and cellular effects of these two methoxyestrogens. All quantitative data are summarized in clear, comparative tables. Detailed methodologies for the cited experiments are provided to ensure reproducibility, and key pathways and workflows are visualized using diagrams.
Introduction to this compound and 4-Methoxyestradiol
This compound and 4-Methoxyestradiol are endogenous metabolites of the primary estrogens, estrone (E1) and estradiol (E2), respectively. Their formation is a key step in the detoxification pathway of catechol estrogens. This process involves a hydroxylation step at the 4-position of the steroid ring, followed by O-methylation catalyzed by the enzyme Catechol-O-methyltransferase (COMT). While structurally similar, the conversion from a ketone (estrone) to an alcohol (estradiol) at the 17-position results in distinct biological activities. 4-ME1 is generally considered a less active, detoxified metabolite, whereas 4-ME2 exhibits potent anti-proliferative and anti-angiogenic properties, largely independent of estrogen receptors.[1][2]
Metabolic Pathway
The metabolic conversion of estrone and estradiol to their 4-methoxy derivatives is a two-step enzymatic process. Initially, cytochrome P450 enzymes (primarily CYP1B1) introduce a hydroxyl group at the C4 position of the A ring, forming 4-hydroxyestrone and 4-hydroxyestradiol. These catechol estrogens are then methylated by COMT to yield this compound and 4-methoxyestradiol.[2]
Metabolic pathway of this compound and 4-Methoxyestradiol formation.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative parameters for this compound and 4-Methoxyestradiol based on available experimental data.
Table 1: Estrogen Receptor Binding Affinity
This table presents the relative binding affinity (RBA) of 4-ME1 and 4-ME2 for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with estradiol (E2) as the reference compound (RBA = 100%).
| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |
| This compound (4-ME1) | <1 | <1 | [3] |
| 4-Methoxyestradiol (4-ME2) | 1.3 ± 0.2 | Not Reported | Wikipedia |
Table 2: Antiproliferative Activity
This table shows the half-maximal inhibitory concentration (IC50) of 4-ME1 and 4-ME2 in the human breast cancer cell line MCF-7.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (4-ME1) | MCF-7 | >100 | [3] |
| 4-Methoxyestradiol (4-ME2) | MCF-7 | ~27 |
Signaling Pathways
The biological effects of this compound and 4-Methoxyestradiol are mediated through distinct signaling pathways. 4-ME1, with its minimal estrogen receptor affinity, is largely considered an inactive metabolite. In contrast, 4-ME2 exerts its potent antiproliferative effects through mechanisms that are primarily independent of estrogen receptors, a key feature being the disruption of microtubule dynamics.
4-Methoxyestradiol: Antiproliferative Signaling
Antiproliferative signaling of 4-Methoxyestradiol.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.
Workflow for Estrogen Receptor Competitive Binding Assay.
-
TEDG Buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.
-
Rat Uterine Cytosol: Prepared from ovariectomized female rats.
-
Radioligand: [³H]-17β-estradiol.
-
Test Compounds: this compound and 4-Methoxyestradiol.
-
Hydroxyapatite (HAP) slurry: For separating bound from free ligand.
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Assay: A fixed concentration of [³H]-estradiol and varying concentrations of the test compound (4-ME1 or 4-ME2) are incubated with the uterine cytosol.
-
Separation of Bound and Free Ligand: The reaction mixture is incubated with a hydroxyapatite slurry, which binds the receptor-ligand complexes. The slurry is then washed to remove unbound radioligand.
-
Quantification: The amount of bound [³H]-estradiol is quantified by liquid scintillation counting.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of bound radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol) is determined. The relative binding affinity (RBA) is then calculated relative to the IC50 of unlabeled 17β-estradiol.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay is used to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
-
MCF-7 cells: Human breast adenocarcinoma cell line.
-
Culture Medium: RPMI 1640 supplemented with fetal bovine serum (FBS). For experiments, phenol red-free medium with charcoal-stripped FBS is used to eliminate estrogenic effects from the medium.
-
Test Compounds: this compound and 4-Methoxyestradiol.
-
Cell Proliferation Detection Reagent: e.g., MTT, XTT, or a DNA-binding fluorescent dye.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates in phenol red-free medium containing charcoal-stripped FBS and allowed to attach.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (4-ME1 and 4-ME2). A vehicle control and a positive control (estradiol) are included.
-
Incubation: The plates are incubated for a period of 4 to 6 days to allow for cell proliferation.
-
Quantification of Cell Proliferation: Cell proliferation is assessed using a suitable colorimetric or fluorometric method. For example, in the MTT assay, the tetrazolium salt is reduced by metabolically active cells to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
-
Data Analysis: The effect of the test compounds on cell proliferation is determined relative to the vehicle control. For antiproliferative compounds, the IC50 value is calculated.
Conclusion
The available data indicate that this compound and 4-Methoxyestradiol possess distinct biological profiles. This compound exhibits negligible binding to estrogen receptors and lacks significant antiproliferative activity at physiological concentrations, positioning it as a detoxification product of estrone metabolism. In contrast, 4-Methoxyestradiol, while also having low affinity for estrogen receptors, demonstrates notable antiproliferative effects, likely through ER-independent mechanisms such as the disruption of microtubule function. These differences underscore the critical role of the C17-keto versus C17-hydroxyl group in determining the biological activity of these estrogen metabolites. For researchers in drug development, 4-Methoxyestradiol presents a more promising scaffold for the development of novel anticancer agents.
References
Evaluating the Specificity of Antibodies for 4-Methoxyestrone Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Methoxyestrone (4-MeO-E1), a key metabolite of estrone, is crucial for various fields of study, including cancer research and hormone metabolism. Immunoassays offer a sensitive and high-throughput method for this purpose, but their reliability hinges on the specificity of the antibodies employed. This guide provides a comparative overview of antibody specificity in this compound immunoassays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagents and methodologies.
This compound is an endogenous methoxylated catechol estrogen formed from 4-hydroxyestrone by the enzyme catechol-O-methyltransferase.[1][2] Its measurement can provide insights into estrogen metabolism and potential health risks. However, the structural similarity among estrogen metabolites presents a significant challenge in the development of specific immunoassays, with cross-reactivity being a primary concern.[3][4] An antibody designed to detect this compound may also bind to other structurally related molecules, leading to inaccurate quantification.[3]
Understanding Antibody Specificity: Monoclonal vs. Polyclonal
Immunoassays for this compound typically utilize either monoclonal or polyclonal antibodies. Monoclonal antibodies are produced by a single B-cell clone and recognize a single epitope on the antigen, offering high specificity and batch-to-batch consistency. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen, which can sometimes lead to broader reactivity. While monoclonal antibodies are often preferred for their specificity, the actual performance in an immunoassay depends on the specific characteristics of the antibody and the assay design.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of an antibody is a critical parameter that defines its specificity. It is typically expressed as the percentage of binding of a related compound compared to the target analyte (this compound in this case) at a concentration that causes 50% inhibition of the maximum signal in a competitive immunoassay.
While comprehensive, directly comparative studies on multiple commercial this compound antibodies are limited in the public domain, data from manufacturers' product information sheets and related research on similar estrogen immunoassays provide valuable insights. The following table summarizes hypothetical cross-reactivity data for two different anti-4-Methoxyestrone antibodies, Antibody A (a monoclonal antibody) and Antibody B (a polyclonal antibody), to illustrate the type of data researchers should look for.
Table 1: Hypothetical Cross-Reactivity of Anti-4-Methoxyestrone Antibodies
| Compound | Antibody A (Monoclonal) Cross-Reactivity (%) | Antibody B (Polyclonal) Cross-Reactivity (%) |
| This compound | 100 | 100 |
| 4-Hydroxyestrone | < 1.0 | < 5.0 |
| Estrone (E1) | < 0.5 | < 2.0 |
| Estradiol (E2) | < 0.1 | < 1.0 |
| Estriol (E3) | < 0.1 | < 0.5 |
| 2-Methoxyestrone | < 2.0 | < 10.0 |
| 2-Hydroxyestrone | < 0.5 | < 3.0 |
Note: This data is illustrative. Researchers should always refer to the specific datasheet of the antibody or ELISA kit they are using.
This hypothetical data suggests that the monoclonal antibody (Antibody A) exhibits higher specificity with lower cross-reactivity for structurally related estrogen metabolites compared to the polyclonal antibody (Antibody B). For instance, the cross-reactivity with 4-Hydroxyestrone, the direct precursor of this compound, is significantly lower for the monoclonal antibody.
Experimental Protocols
The development and validation of a specific immunoassay for this compound involves several key steps, from the synthesis of a suitable immunogen to the optimization of the assay conditions. Below are detailed methodologies for these critical experiments.
Synthesis of this compound-Carrier Protein Conjugate (Immunogen)
To elicit an immune response against a small molecule like this compound (a hapten), it must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).
Objective: To covalently link this compound to a carrier protein to create an immunogen capable of inducing an antibody response.
Materials:
-
This compound
-
Carboxymethoxylamine hemihydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis tubing
Procedure:
-
Hapten Derivatization: Introduce a carboxyl group to the this compound molecule, typically at the C3 or C17 position, to facilitate conjugation. This can be achieved by reacting this compound with carboxymethoxylamine hemihydrochloride to form a carboxymethyloxime derivative.
-
Activation of the Carboxyl Group: Activate the carboxyl group of the derivatized this compound using a coupling agent like DCC or EDC in the presence of NHS in DMF to form an NHS-ester.
-
Conjugation to Carrier Protein: Add the activated this compound-NHS ester to a solution of BSA or KLH in PBS. The NHS ester will react with the primary amino groups (lysine residues) on the carrier protein to form a stable amide bond.
-
Purification: Remove unconjugated hapten and reaction by-products by dialysis against PBS.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Caption: Workflow for the synthesis of a this compound-protein conjugate immunogen.
Competitive ELISA for this compound
A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for quantifying small molecules like this compound.
Objective: To determine the concentration of this compound in a sample.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)
-
Anti-4-Methoxyestrone antibody (monoclonal or polyclonal)
-
This compound-HRP (Horseradish Peroxidase) conjugate
-
This compound standards
-
Samples to be tested
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antibody Binding: Add the anti-4-Methoxyestrone antibody to the wells of the pre-coated microtiter plate and incubate to allow binding to the capture antibody.
-
Washing: Wash the plate to remove any unbound anti-4-Methoxyestrone antibody.
-
Competitive Reaction: Add a mixture of the this compound-HRP conjugate and either the standard or the sample to the wells. The free this compound in the standard or sample will compete with the this compound-HRP conjugate for binding to the limited number of anti-4-Methoxyestrone antibody sites.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Reaction: Add the TMB substrate solution to the wells. The HRP enzyme on the bound conjugate will catalyze the conversion of TMB to a colored product.
-
Stopping the Reaction: Add the stop solution to quench the reaction.
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a plate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Caption: Workflow of a competitive ELISA for this compound quantification.
Conclusion
The specificity of the antibody is paramount for the accuracy and reliability of this compound immunoassays. While monoclonal antibodies generally offer higher specificity and better consistency, the performance of any antibody must be rigorously validated. Researchers should carefully evaluate the cross-reactivity data provided by the manufacturer or determined experimentally to ensure that the chosen antibody is suitable for their specific application. By understanding the principles of immunoassay design and the critical role of antibody specificity, researchers can confidently generate precise and meaningful data on this compound levels.
References
Safety Operating Guide
4-Methoxyestrone proper disposal procedures
Proper disposal of 4-Methoxyestrone is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As an active estrogenic compound, this compound must be managed as hazardous chemical waste.[1][2] Improper disposal, such as drain or regular trash disposal, can contribute to the contamination of water systems with endocrine-disrupting compounds, which pose risks to wildlife and human health.[1][2][3]
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to consult the Safety Data Sheet (SDS). Personnel should wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Procedure for this compound
Step 1: Waste Identification and Classification
All materials contaminated with this compound, including unused or expired compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, should be treated as hazardous waste. While not always explicitly listed, its biological activity necessitates this classification to prevent environmental release. Do not dispose of this compound or its containers in the regular trash or down the drain.
Step 2: Waste Segregation
Segregate this compound waste from other waste streams at the point of generation. It should be stored separately from incompatible materials, such as strong oxidizing agents. Keep different types of hazardous waste (e.g., liquids, solids) in separate, clearly labeled containers.
Step 3: Container Selection and Labeling
-
Container Choice : Use a chemically compatible, leak-proof container with a secure screw-top cap. The container material should not react with or absorb the waste.
-
Labeling : Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the major hazards. The label should also include the date when waste was first added to the container.
Step 4: Waste Accumulation and Storage
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment : All hazardous waste must be stored with secondary containment, such as a tray or tub, to contain any potential spills or leaks.
-
Container Management : Keep the waste container closed at all times except when adding waste. Do not overfill the container; leave at least one inch of headroom to allow for expansion.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup for the waste. Follow their specific procedures for waste collection requests. Do not attempt to transport the waste off-site yourself.
Quantitative Waste Accumulation Limits
The following table summarizes typical quantitative limits for hazardous waste storage in a Satellite Accumulation Area, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).
| Waste Category | Maximum Volume/Weight Limit | Maximum Accumulation Time |
| General Hazardous Waste | 55 gallons | Up to 12 months (or until the container is full) |
| Acutely Toxic Waste (P-Listed) | 1 quart (liquid) or 1 kg (solid) | Container must be removed within 3 days of reaching this limit |
Note: While this compound is not explicitly on the P-list, its high biological potency warrants careful management and prompt disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methoxyestrone
FOR IMMEDIATE RELEASE
Researchers and drug development professionals now have a centralized resource for the safe handling and disposal of 4-Methoxyestrone. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound, an endogenous estrogen metabolite, requires careful handling due to its potential biological activity.[1] Adherence to strict safety protocols is paramount to minimize exposure and prevent contamination. The following procedural guidance is based on current safety data sheets and best practices for handling potent chemical compounds.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of personal protective equipment. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (powder form) | Safety glasses with side-shields or goggles | Nitrile gloves (double-gloving recommended) | Fully buttoned lab coat | NIOSH-approved respirator (e.g., N95) for dusts |
| Handling Solutions | Safety glasses with side-shields or goggles | Nitrile gloves | Fully buttoned lab coat | Not generally required if handled in a fume hood |
| Accidental Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with appropriate cartridge |
Note: Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using, as recommendations may vary slightly between suppliers.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe manipulation of this compound in a laboratory setting.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary materials and equipment before starting work to minimize movement in and out of the designated area.
-
Inspect all PPE for integrity before use.
2. Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When working with the solid form, perform all weighing and aliquoting within a ventilated enclosure to prevent inhalation of dust.[2]
-
Handle all solutions of this compound within a chemical fume hood to avoid inhalation of vapors.
-
Keep containers tightly closed when not in use.
3. Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[2][3]
-
In case of eye contact: Rinse out with plenty of water, removing contact lenses if present and easy to do so.[2]
-
If inhaled: Move the person to fresh air.
-
If swallowed: Make the victim drink water (two glasses at most) and consult a physician.
-
In all cases of exposure, seek medical attention and show the Safety Data Sheet to the attending physician.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Chemical Waste: Dispose of unused this compound and solutions containing the compound in a designated, labeled hazardous waste container. Follow your institution's and local regulations for chemical waste disposal.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a sealed, labeled hazardous waste bag or container for disposal.
-
Decontamination: Clean the work area and any contaminated equipment thoroughly with an appropriate solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the quality of their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
